molecular formula C5H11ClFNO B6242583 3-(fluoromethyl)morpholine hydrochloride CAS No. 2408972-78-9

3-(fluoromethyl)morpholine hydrochloride

Katalognummer: B6242583
CAS-Nummer: 2408972-78-9
Molekulargewicht: 155.60 g/mol
InChI-Schlüssel: CKPCDQGUDWJMNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(fluoromethyl)morpholine hydrochloride is a useful research compound. Its molecular formula is C5H11ClFNO and its molecular weight is 155.60 g/mol. The purity is usually 95.
BenchChem offers high-quality 3-(fluoromethyl)morpholine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(fluoromethyl)morpholine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-(fluoromethyl)morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO.ClH/c6-3-5-4-8-2-1-7-5;/h5,7H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPCDQGUDWJMNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2408972-78-9
Record name 3-(fluoromethyl)morpholine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-(Fluoromethyl)morpholine Hydrochloride (CAS 1266238-76-9): A Core Chiral Building Block in Advanced Kinase and Viral Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of sp³-rich, fluorinated heterocycles has become a cornerstone for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 3-(Fluoromethyl)morpholine hydrochloride is a highly specialized chiral building block that exemplifies this paradigm. By integrating a morpholine ring—a privileged scaffold known for favorable aqueous solubility and hydrogen-bonding capabilities—with a sterically compact, highly electronegative fluoromethyl group, this compound offers profound advantages in drug design. It is increasingly utilized in the synthesis of next-generation oncology therapeutics (specifically ATR kinase inhibitors) and antiviral agents (Hepatitis C virus inhibitors)[1].

This technical guide provides an in-depth analysis of its physicochemical properties, the causality behind its synthetic methodologies, and its mechanistic applications in drug discovery.

Physicochemical Profiling & Structural Causality

The addition of a fluorine atom to the morpholine scaffold is not merely a structural variation; it is a calculated stereoelectronic modification. Fluorine's intense electronegativity exerts a strong inductive electron-withdrawing effect (-I effect) on the adjacent morpholine nitrogen.

Causality of the Fluoromethyl Group:

  • pKa Modulation: The inductive effect significantly lowers the basicity (pKa) of the secondary amine. A reduced pKa ensures that a larger fraction of the drug remains unprotonated at physiological pH, thereby enhancing membrane permeability and oral bioavailability.

  • Toxicity Mitigation: Highly basic amines are notorious for off-target binding to the hERG potassium channel, leading to cardiotoxicity. Lowering the amine's pKa via fluorination is a proven strategy to abrogate this liability.

  • Metabolic Resistance: The carbon-fluorine (C-F) bond is exceptionally strong (approx. 116 kcal/mol). Placing it at the 3-position shields the adjacent sites from cytochrome P450-mediated oxidative dealkylation.

Quantitative Data Summary

The following table contrasts the properties of the primary (S)-enantiomer with its (R)-counterpart to aid in precise stereochemical selection during high-throughput screening.

Property(S)-3-(Fluoromethyl)morpholine HCl(R)-3-(Fluoromethyl)morpholine HCl
CAS Number 1266238-76-9[2]218594-81-1[3]
Molecular Weight 155.60 g/mol [2]155.60 g/mol [3]
Molecular Formula C₅H₁₁ClFNO[2]C₅H₁₁ClFNO[3]
SMILES FC[C@H]1NCCOC1.Cl[2]FC[C@@H]1NCCOC1.Cl[3]
Appearance White to off-white crystalline powderWhite to off-white crystalline powder
Storage Conditions Inert atmosphere, 2-8°C[2]Sealed in dry, 2-8°C[3]

Synthetic Methodology & Validation Protocols

The synthesis of (S)-3-(fluoromethyl)morpholine hydrochloride requires rigorous stereocontrol and careful management of reactive intermediates. The following self-validating protocol outlines the transformation from a chiral precursor, ensuring high enantiomeric excess (ee) and chemical purity.

Step-by-Step Experimental Protocol

Step 1: N-Protection (Amine Masking)

  • Procedure: Dissolve (S)-3-(hydroxymethyl)morpholine in anhydrous dichloromethane (DCM). Add triethylamine (TEA) (1.2 eq) and cool the reaction mixture to 0°C. Dropwise add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq). Stir at room temperature for 4 hours.

  • Causality: The secondary amine must be masked prior to fluorination. Failure to do so results in competitive N-fluorination or the formation of a highly reactive, transient aziridinium ion, which would lead to ring expansion or polymerization during the subsequent step.

  • Self-Validation: Perform Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The complete disappearance of the primary amine spot confirms quantitative Boc-protection.

Step 2: Deoxofluorination

  • Procedure: Dissolve the Boc-protected intermediate in anhydrous DCM under a strict argon atmosphere. Cool the system to -78°C using a dry ice/acetone bath. Slowly add Diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise. Allow the reaction to warm to room temperature over 12 hours, then quench carefully with saturated NaHCO₃.

  • Causality: DAST is a highly reactive fluorinating agent. The strict -78°C initiation temperature is critical for two reasons: it suppresses E2 elimination side-reactions (which would yield an unwanted alkene) and controls the severe exothermicity of the S-O bond cleavage. Because the nucleophilic substitution occurs at the exocyclic hydroxymethyl carbon, the C3 stereocenter is perfectly preserved.

  • Self-Validation: Analyze the organic layer via LC-MS. The presence of the [M+H-tBu]⁺ peak corresponding to the fluorinated product validates successful conversion.

Step 3: Deprotection and Salt Formation

  • Procedure: Treat the purified fluorinated intermediate with 4M HCl in dioxane at 0°C. Stir for 2 hours. Evaporate the solvent under reduced pressure to yield the crude hydrochloride salt. Recrystallize from ethanol/diethyl ether.

  • Causality: Morpholine free bases are typically volatile, highly hygroscopic oils that are prone to aerial oxidation. Converting the compound to its hydrochloride salt yields a stable, crystalline solid. This ensures precise stoichiometric weighing and long-term stability during API manufacturing.

  • Self-Validation: ¹⁹F NMR must show a characteristic triplet of doublets around -220 ppm, confirming the -CH₂F group, with a complete absence of Boc-related tert-butyl proton signals (~1.4 ppm) in the ¹H NMR spectrum.

SynthWorkflow N1 (S)-3-(Hydroxymethyl)morpholine N2 N-Protection (Boc2O, TEA, DCM) N1->N2 Step 1: Amine Masking N3 Deoxofluorination (DAST, -78°C to RT) N2->N3 Step 2: Nucleophilic Fluorination N4 Deprotection & Salt Formation (4M HCl in Dioxane) N3->N4 Step 3: Boc Cleavage N5 (S)-3-(Fluoromethyl)morpholine HCl (CAS: 1266238-76-9) N4->N5 Step 4: Crystallization

Experimental workflow for the synthesis of (S)-3-(fluoromethyl)morpholine hydrochloride.

Applications in Drug Discovery

Oncology: ATR Kinase Inhibition

The Alternate Lengthening of Telomeres (ALT) pathway is a telomerase-independent mechanism utilized by approximately 5% of all human cancers (notably glioblastoma and osteosarcoma) to maintain cellular immortality[4]. Research has demonstrated that ATR (Ataxia Telangiectasia and Rad3-related) kinase is functionally required for ALT, making ALT-positive cancer cells hypersensitive to ATR inhibition[4].

(S)-3-(fluoromethyl)morpholine is explicitly utilized as a solvent-exposed motif in the synthesis of novel heterocyclic ATR kinase inhibitors (e.g., Patent US20190016713A1)[1]. The morpholine oxygen acts as a crucial hydrogen bond acceptor with the kinase hinge region, while the fluoromethyl group projects into the solvent channel, optimizing the compound's residence time and metabolic half-life.

ATRPathway DNA Replication Stress / ALT Pathway ATR ATR Kinase Activation DNA->ATR CHK1 CHK1 Phosphorylation ATR->CHK1 Repair DNA Repair & Cell Survival CHK1->Repair Inhibitor Morpholine-Derived ATR Inhibitor Inhibitor->ATR Competitive Inhibition Apoptosis Synthetic Lethality (Apoptosis) Inhibitor->Apoptosis Induces

Signaling pathway illustrating ATR kinase inhibition via morpholine-derived scaffolds.

Virology: Hepatitis C Virus (HCV) Inhibitors

Beyond oncology, the scaffold is highly valued in antiviral research. (S)-3-(fluoromethyl)morpholine is a documented building block in the synthesis of novel Hepatitis C Virus (HCV) inhibitors[1]. In these architectures, the fluorinated morpholine derivative is often coupled with cyclopentanecarboxylic acid derivatives to form complex amides that disrupt viral replication machinery[1].

References

  • 1266238-76-9|(S)-3-(Fluoromethyl)
  • 218594-81-1 | (R)-3-(Fluoromethyl)
  • (S)-3-(fluoromethyl)
  • United States Patent (ATR Kinase & ALT Mechanism)

Sources

synthesis and characterization of 3-(fluoromethyl)morpholine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Fluoromethyl)morpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties such as metabolic stability, pKa, and lipophilicity.[1] The 3-(fluoromethyl)morpholine moiety represents a valuable building block, combining the favorable pharmacological profile of the morpholine ring with the unique electronic properties of the fluoromethyl group.[2] This guide provides a comprehensive overview of a proposed synthetic pathway for 3-(fluoromethyl)morpholine hydrochloride and details the analytical methodologies required for its thorough characterization. The protocols and insights presented herein are designed to equip researchers in drug discovery and process development with the practical and theoretical knowledge necessary to work with this important intermediate.

Part 1: Synthesis of 3-(Fluoromethyl)morpholine Hydrochloride

The synthesis of C-substituted morpholines can be approached through various strategies, often involving the cyclization of appropriately functionalized amino alcohols.[3][4] For 3-substituted morpholines, a robust and stereocontrolled synthesis is critical, especially when chiral centers are involved. The following section outlines a logical, multi-step synthetic approach starting from a commercially available amino acid, which provides a chiral pool starting material for enantioselective synthesis.

Synthetic Strategy and Rationale

The proposed pathway leverages a protected amino alcohol as a key intermediate. The synthesis begins with the reduction of an N-protected amino acid, followed by fluorination of the resulting primary alcohol. Subsequent N-alkylation and an intramolecular cyclization cascade yield the desired morpholine ring system. The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling characteristics.

This strategy is advantageous as it:

  • Controls Stereochemistry: Starting from an enantiopure amino acid (e.g., D- or L-serine derivative) allows for the synthesis of a specific enantiomer of the target compound, which is often crucial for pharmacological activity.

  • Modular Design: The approach allows for variation in the starting materials to produce a range of substituted morpholines.[5]

  • Reliable Transformations: The individual reactions—reduction, fluorination, and cyclization—are well-established and high-yielding transformations in organic synthesis.

Visualized Synthetic Workflow

cluster_0 Core Synthesis cluster_1 Deprotection & Salt Formation A N-Boc-Serine Methyl Ester B N-Boc-Serinol A->B  LiBH4 / THF C N-Boc-3-fluoro-2-aminopropan-1-ol B->C  DAST or Morph-DAST D N-Boc-N-(2-hydroxyethyl)-3-fluoro-2-aminopropan-1-ol C->D  2-Bromoethanol / K2CO3 E N-Boc-3-(fluoromethyl)morpholine D->E  MsCl, Et3N then NaH F 3-(Fluoromethyl)morpholine E->F  HCl / Dioxane G 3-(Fluoromethyl)morpholine HCl F->G  Evaporation cluster_0 Spectroscopy cluster_1 Chromatography A Synthesized Product (3-(Fluoromethyl)morpholine HCl) B Structural Confirmation A->B C Purity & Identity A->C NMR 1H, 13C, 19F NMR (Structure & Connectivity) B->NMR FTIR FTIR Spectroscopy (Functional Groups) B->FTIR MS Mass Spectrometry (Molecular Weight) B->MS HPLC RP-HPLC (Purity & Quantification) C->HPLC

Sources

A Comprehensive Technical Guide to 3-(Fluoromethyl)morpholine Hydrochloride: Structure, Synthesis, and Application Context

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides an in-depth analysis of 3-(fluoromethyl)morpholine hydrochloride, a heterocyclic building block of increasing interest to the pharmaceutical and agrochemical research sectors. We will dissect its core chemical identity, including its structure and IUPAC nomenclature, and present key physicochemical properties relevant to drug development professionals. This document outlines a robust, proposed synthetic pathway and details the necessary analytical protocols for structural verification and purity assessment. By contextualizing the subject molecule within the broader significance of the morpholine scaffold and the strategic use of fluorination in medicinal chemistry, this guide serves as a critical resource for researchers aiming to leverage this compound in novel molecular design and discovery programs.

Molecular Identification and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a precise understanding of its identity and physical characteristics. 3-(Fluoromethyl)morpholine hydrochloride is a substituted morpholine derivative presented as its hydrochloride salt, a common strategy to improve the stability and handling of amine-containing compounds.

IUPAC Nomenclature and CAS Registry

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 3-(fluoromethyl)morpholine hydrochloride . The molecule possesses a chiral center at the C3 position of the morpholine ring, meaning it can exist as two distinct enantiomers, (R) and (S), or as a racemic mixture. It is crucial for researchers to specify the desired stereoisomer, as biological activity is often stereospecific.

The Chemical Abstracts Service (CAS) has assigned distinct registry numbers to the different stereoisomeric forms, which is essential for unambiguous identification in procurement and regulatory documentation.

Chemical Structure and Stereochemistry

The core structure consists of a saturated six-membered morpholine ring, which contains both an ether (-O-) and a secondary amine (-NH-) functional group. A fluoromethyl group (-CH2F) is attached to the carbon atom adjacent to the nitrogen, at the 3-position. In the hydrochloride salt form, the nitrogen atom of the amine is protonated (NH2+), and a chloride ion (Cl-) serves as the counter-ion.

The presence of the stereocenter at C3 is a critical feature for consideration in drug design, as the spatial orientation of the fluoromethyl group can significantly influence binding affinity to a biological target.

Figure 1: Chemical structure of 3-(fluoromethyl)morpholine hydrochloride.

Key Physicochemical Data

A summary of essential physicochemical properties is critical for experimental design, particularly in solubility and formulation studies. The following data has been compiled from reputable chemical databases and predictive models.

PropertyValueSource
Molecular Formula C₅H₁₁ClFNOChemScene[1]
Molecular Weight 155.60 g/mol ChemScene[1]
CAS Number (R)-enantiomer 218594-81-1ChemScene[1]
CAS Number (S)-enantiomer 1266238-76-9BLDpharm
Appearance White to off-white solid (predicted)---
Topological Polar Surface Area (TPSA) 21.26 ŲChemScene[1]
Predicted LogP 0.3661ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 2ChemScene[1]

Note: TPSA and LogP are calculated values for the free base and serve as important predictors for membrane permeability and solubility.

Synthesis and Purification

While multiple suppliers offer this compound, understanding its synthesis is vital for process development, impurity profiling, and cost-of-goods analysis. From a retrosynthetic perspective, the molecule can be constructed from a chiral amino alcohol precursor.

Retrosynthetic Analysis

The primary disconnection strategy involves breaking the C-N and C-O bonds of the morpholine ring, leading back to a protected chiral amino alcohol and a two-carbon electrophile. The fluoromethyl group is best installed early from a corresponding chiral starting material to ensure stereochemical fidelity.

G target 3-(Fluoromethyl)morpholine (Target Molecule) intermediate1 N-Protected Intermediate target->intermediate1 Deprotection & Salt Formation intermediate2 Chiral Amino Diol intermediate1->intermediate2 Intramolecular Williamson Ether Synthesis start1 Chiral Fluoromethyl Amino Alcohol intermediate2->start1 N-Alkylation start2 2-Carbon Electrophile (e.g., Chloroacetyl chloride) intermediate2->start2 N-Acylation

Figure 2: A plausible retrosynthetic pathway for 3-(fluoromethyl)morpholine.

Proposed Synthetic Protocol

This protocol is a representative, chemically sound procedure based on established methods for morpholine synthesis. The choice of a Boc-protecting group is strategic; it is stable under many reaction conditions but can be removed cleanly under acidic conditions, which dovetails perfectly with the final hydrochloride salt formation step.

Step 1: N-Protection of (R)-1-Amino-3-fluoropropan-2-ol

  • Dissolve (R)-1-Amino-3-fluoropropan-2-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM, ~0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) followed by the slow, dropwise addition of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • QC Checkpoint: Monitor reaction completion by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting amine.

  • Upon completion, wash the reaction mixture with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amino alcohol.

Step 2: O-Alkylation with a Two-Carbon Electrophile

  • Dissolve the product from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.5 M).

  • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that will deprotonate the hydroxyl group to form a reactive alkoxide without affecting the Boc-carbamate.

  • Stir at 0 °C for 30 minutes, then add 2-bromoethanol (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to a gentle reflux (~50-60 °C) for 4-6 hours.

  • QC Checkpoint: Monitor by TLC or LC-MS for the formation of the ether-linked product.

  • Carefully quench the reaction by slowly adding saturated NH₄Cl solution. Extract the product with ethyl acetate, wash with brine, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient).

Step 3: Deprotection and Cyclization (Tandem Reaction)

  • Dissolve the purified product from Step 2 in a 4M solution of HCl in 1,4-dioxane (~0.2 M). Rationale: This single reagent serves two purposes: the strong acid cleaves the Boc-protecting group, and the resulting free amine can then undergo an intramolecular Sₙ2 reaction (cyclization) to form the morpholine ring. The use of dioxane as a solvent is common for this transformation.

  • Stir the reaction at room temperature for 2-4 hours.

  • QC Checkpoint: Monitor the disappearance of the starting material and the appearance of the product mass by LC-MS.

  • Concentrate the reaction mixture under reduced pressure. The resulting solid is the crude 3-(fluoromethyl)morpholine hydrochloride.

Purification and Salt Formation
  • The crude hydrochloride salt can be purified by recrystallization or trituration. A common solvent system is isopropanol/diethyl ether.

  • Suspend the crude solid in a minimal amount of hot isopropanol until dissolved.

  • Slowly add diethyl ether until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature, then place it at 0-4 °C for several hours to promote crystallization.

  • Collect the white, crystalline solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum. This provides the final product with high purity.

Analytical Characterization and Quality Control

A robust analytical workflow is non-negotiable to ensure the identity, purity, and quality of the final compound. This system serves as a self-validating check on the entire synthesis and purification process.

G cluster_workflow Analytical QC Workflow cluster_id_tests Identity Tests cluster_purity_tests Purity Tests start Synthesized Sample (Crude or Purified) id_check Structural Identity Confirmation start->id_check purity_check Purity & Impurity Profile id_check->purity_check Identity Confirmed nmr 1H, 13C, 19F NMR id_check->nmr ms High-Resolution MS (HRMS) id_check->ms final_release QC Release: Certificate of Analysis (CoA) purity_check->final_release Purity ≥ 98% hplc HPLC (Purity Assay) purity_check->hplc residual Residual Solvent Analysis (GC) purity_check->residual

Figure 3: A standard analytical workflow for the quality control of a chemical building block.

Spectroscopic Analysis Protocol (NMR & MS)

Objective: To unambiguously confirm the chemical structure.

  • ¹H NMR (400 MHz, DMSO-d₆): Dissolve ~5 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide.

    • Expected Signals: Complex multiplets for the morpholine ring protons. A characteristic doublet of doublets for the -CH₂F group, coupled to both the adjacent proton and the fluorine atom. A broad singlet for the protonated amine (NH₂⁺) protons, which may exchange with water.

  • ¹⁹F NMR (376 MHz, DMSO-d₆): Using the same sample, acquire a proton-decoupled fluorine spectrum.

    • Expected Signals: A triplet corresponding to the single fluorine atom, coupled to the two adjacent protons of the methylene group.

  • High-Resolution Mass Spectrometry (HRMS-ESI+): Prepare a dilute solution of the sample in methanol.

    • Expected Result: The analysis should detect the exact mass of the protonated free base [M+H]⁺. For C₅H₁₁FNO⁺, the calculated exact mass is 120.0819. The measured mass should be within ± 5 ppm of this value.

Chromatographic Purity Protocol (HPLC)

Objective: To quantify the purity of the compound and identify any potential impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Acceptance Criteria: The area percentage of the main peak should be ≥98.0%.

Applications and Research Context

The Morpholine Scaffold in Drug Discovery

Morpholine is a privileged scaffold in medicinal chemistry. Its inclusion in a molecule can impart favorable properties such as improved aqueous solubility, metabolic stability, and a desirable pharmacokinetic profile. The ether oxygen can act as a hydrogen bond acceptor, while the basic nitrogen provides a handle for salt formation and further derivatization. It is a key structural component in several marketed drugs, including the antibiotic linezolid and the anticancer agent gefitinib.

The Role of the Fluoromethyl Group

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry. The fluoromethyl group, in particular, can serve several functions:

  • Metabolic Blocking: It can block sites of oxidative metabolism, thereby increasing the half-life of a compound.

  • Modulating Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the nearby morpholine nitrogen, which can fine-tune its binding interactions and physicochemical properties.

  • Conformational Control: The fluorine atom can influence the local conformation of the molecule through steric and electronic effects.

By combining the beneficial properties of the morpholine ring with the strategic placement of a fluoromethyl group, 3-(fluoromethyl)morpholine hydrochloride represents a valuable and versatile building block for the synthesis of next-generation therapeutic agents.

Handling, Storage, and Safety

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C is recommended.

  • Handling: As an amine hydrochloride, the compound is expected to be a mild irritant. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust.

  • Safety: Consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety and handling information.

References

  • PubChem. 3-(fluoromethyl)morpholine hydrochloride. [Link]

Sources

A Technical Guide to the Solubility of 3-(Fluoromethyl)morpholine Hydrochloride in Organic Solvents: Principles, Prediction, and Experimental Determination

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the principles governing the solubility of 3-(fluoromethyl)morpholine hydrochloride in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical factors at play. In the absence of extensive published quantitative data for this specific compound, this guide equips the reader with the theoretical knowledge, predictive insights, and practical experimental protocols necessary to assess its solubility for a range of applications, from reaction chemistry to formulation development.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from its synthesis and purification to its formulation and bioavailability. 3-(Fluoromethyl)morpholine hydrochloride, a substituted morpholine derivative, represents a class of compounds of significant interest in medicinal chemistry. The morpholine scaffold is a privileged structure in drug discovery, known to impart favorable properties such as water solubility and metabolic stability.[1] The introduction of a fluoromethyl group can further modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] Understanding the solubility of the hydrochloride salt form in various organic solvents is paramount for its effective use in downstream applications.

This guide will first delve into the molecular characteristics of 3-(fluoromethyl)morpholine hydrochloride and the theoretical underpinnings of its solubility. It will then provide detailed experimental methodologies for determining solubility and conclude with a qualitative assessment of its expected solubility profile across a spectrum of common organic solvents.

Physicochemical Properties and Their Influence on Solubility

The solubility of 3-(fluoromethyl)morpholine hydrochloride is governed by a delicate interplay of its structural features and the properties of the solvent. As a salt, its dissolution in organic media is a more complex process than for a neutral organic molecule, involving the dissociation of the ionic bond and the solvation of the resulting ions.

The Morpholine Core and its Hydrochloride Salt

Morpholine itself is a versatile organic compound containing both an ether and a secondary amine functional group, rendering it miscible with water and a wide array of organic solvents.[1] The basic nitrogen atom of the morpholine ring readily reacts with hydrochloric acid to form the morpholinium chloride salt.[1][4] This salt is crystalline and generally exhibits good water solubility.[5][6]

The Impact of the 3-(Fluoromethyl) Substituent

The introduction of the fluoromethyl group at the 3-position of the morpholine ring is expected to have several effects on the molecule's physicochemical properties:

  • Increased Lipophilicity: Fluorine is more electronegative than hydrogen, but the replacement of a methyl group's hydrogens with fluorine to form a trifluoromethyl group generally increases lipophilicity.[2] While a monofluoromethyl group has a less pronounced effect than a trifluoromethyl group, it will still increase the non-polar character of that portion of the molecule compared to a simple methyl or hydroxyl group.

  • Modulation of Basicity: The electron-withdrawing nature of the fluorine atom can decrease the basicity (pKa) of the morpholine nitrogen. This can influence the stability and solubility of the hydrochloride salt.

  • Hydrogen Bonding: The fluorine atom is a weak hydrogen bond acceptor, which can influence its interaction with protic solvents.

Theoretical Framework for Solubility of Amine Hydrochlorides in Organic Solvents

The adage "like dissolves like" provides a fundamental starting point for understanding solubility.[7] For an ionic compound like 3-(fluoromethyl)morpholine hydrochloride, solubility in organic solvents is primarily dictated by the solvent's ability to overcome the crystal lattice energy of the salt and solvate the resulting morpholinium cation and chloride anion.

Key factors influencing solubility include:

  • Solvent Polarity: Highly polar solvents are generally better at solvating ions. The dielectric constant of a solvent is a good indicator of its polarity and its ability to separate ions.

  • Hydrogen Bonding Capability: Protic solvents (e.g., alcohols) can form hydrogen bonds with both the cation and the anion, which can significantly enhance solubility. Aprotic polar solvents (e.g., DMSO, DMF) are good hydrogen bond acceptors and can effectively solvate the cation.

  • Temperature: The solubility of most solids increases with temperature. However, the dissolution process can be either endothermic or exothermic, meaning that in some cases, solubility can decrease with increasing temperature.[8]

  • Common Ion Effect: The presence of a common ion (e.g., from another chloride salt) in the solvent can suppress the solubility of the hydrochloride salt.[9][10]

Experimental Determination of Solubility

A systematic approach to experimentally determining the solubility of 3-(fluoromethyl)morpholine hydrochloride is crucial for obtaining reliable data. The following section outlines a standard protocol for this purpose.

Materials and Equipment
  • 3-(fluoromethyl)morpholine hydrochloride (solid)

  • A range of organic solvents of interest (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, dichloromethane, ethyl acetate, toluene)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another suitable analytical technique for quantification.

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates a typical workflow for determining the equilibrium solubility of a compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid compound into a vial prep2 Add a known volume of solvent prep1->prep2 equil1 Seal vial and place in a thermostatically controlled shaker prep2->equil1 equil2 Agitate at a constant temperature until equilibrium is reached (e.g., 24-48 hours) equil1->equil2 sep1 Centrifuge the sample to pellet undissolved solid equil2->sep1 sep2 Carefully withdraw an aliquot of the supernatant sep1->sep2 ana1 Dilute the supernatant with a suitable solvent sep2->ana1 ana2 Quantify the concentration using a calibrated HPLC method ana1->ana2 ana3 Calculate the solubility (e.g., in mg/mL or mol/L) ana2->ana3

Sources

A Technical Guide to 3-(Fluoromethyl)morpholine Hydrochloride for Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of the Fluorinated Morpholine Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the morpholine heterocycle stands out as a "privileged scaffold." Its prevalence in a multitude of approved and experimental drugs is a testament to its favorable physicochemical and metabolic properties. The morpholine ring, with its inherent chair-like conformation, offers a three-dimensional architecture that can effectively orient substituents to engage with biological targets. Furthermore, the basic nitrogen atom can enhance aqueous solubility and bioavailability, crucial parameters in the optimization of drug candidates.[1][2][3]

The strategic incorporation of fluorine into drug molecules has become a cornerstone of modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. Specifically, the monofluoromethyl (-CH₂F) group is increasingly utilized as a bioisostere for hydroxyl (-OH), methyl (-CH₃), and amine (-NH₂) moieties. This substitution can block sites of metabolic oxidation, thereby increasing the half-life of a drug, and fine-tune its electronic properties to enhance target engagement.

This technical guide provides an in-depth overview of 3-(fluoromethyl)morpholine hydrochloride, a valuable building block that combines the benefits of the morpholine scaffold with the strategic advantages of monofluorination. We will delve into its commercial availability, synthesis, analytical characterization, and its burgeoning applications in drug discovery and development, with a particular focus on its utility in the design of novel therapeutics.

Commercial Availability for Research Applications

3-(Fluoromethyl)morpholine hydrochloride is accessible to the research community through several chemical suppliers. It is crucial for researchers to source this reagent from reputable vendors who can provide comprehensive analytical data to ensure the identity and purity of the material, which is paramount for the reproducibility of experimental results. The compound is available as a racemic mixture and in its enantiomerically pure forms.

Below is a summary of representative commercial suppliers:

SupplierProduct NameCAS NumberPurity
BLD Pharm3-(Fluoromethyl)morpholine hydrochloride2408972-78-9≥97%
ChemScene(R)-3-(Fluoromethyl)morpholine hydrochloride218594-81-1≥98%

Note: This table is not exhaustive and represents a snapshot of available suppliers. Researchers are encouraged to conduct their own searches to identify the most suitable vendor for their specific needs.

Synthesis and Chemical Properties

The synthesis of 3-(fluoromethyl)morpholine typically involves the deoxofluorination of a readily available precursor, 3-(hydroxymethyl)morpholine. A common and effective method for this transformation is the use of diethylaminosulfur trifluoride (DAST), a widely employed reagent for the conversion of alcohols to monofluorinated compounds.

The reaction proceeds via the activation of the primary alcohol by DAST, followed by nucleophilic substitution by the fluoride ion. The N-Boc protected derivative of 3-(hydroxymethyl)morpholine is often used to prevent side reactions involving the secondary amine of the morpholine ring. The final step involves the deprotection of the Boc group and subsequent formation of the hydrochloride salt.

Experimental Protocol: Synthesis of N-Boc-3-(fluoromethyl)morpholine

Disclaimer: This is a generalized protocol based on established chemical transformations. Researchers should consult relevant literature and perform a thorough risk assessment before conducting any chemical synthesis.

Step 1: N-Boc Protection of 3-(Hydroxymethyl)morpholine

  • To a solution of 3-(hydroxymethyl)morpholine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-Boc-3-(hydroxymethyl)morpholine.

Step 2: Fluorination with Diethylaminosulfur Trifluoride (DAST)

  • Dissolve N-Boc-3-(hydroxymethyl)morpholine (1.0 eq) in anhydrous DCM in a fluorinated polyethylene or Teflon flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add DAST (1.2 eq) to the cooled solution. Caution: DAST is toxic and moisture-sensitive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 12-18 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford N-Boc-3-(fluoromethyl)morpholine.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Dissolve N-Boc-3-(fluoromethyl)morpholine in a solution of hydrochloric acid in 1,4-dioxane or diethyl ether.

  • Stir the mixture at room temperature for 2-4 hours.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(fluoromethyl)morpholine hydrochloride.

Diagram of the Synthetic Pathway:

G cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Fluorination cluster_2 Step 3: Deprotection & Salt Formation 3-(hydroxymethyl)morpholine 3-(hydroxymethyl)morpholine N-Boc-3-(hydroxymethyl)morpholine N-Boc-3-(hydroxymethyl)morpholine 3-(hydroxymethyl)morpholine->N-Boc-3-(hydroxymethyl)morpholine Boc₂O, Et₃N, DCM N-Boc-3-(fluoromethyl)morpholine N-Boc-3-(fluoromethyl)morpholine N-Boc-3-(hydroxymethyl)morpholine->N-Boc-3-(fluoromethyl)morpholine DAST, DCM, -78 °C to rt 3-(fluoromethyl)morpholine HCl 3-(fluoromethyl)morpholine HCl N-Boc-3-(fluoromethyl)morpholine->3-(fluoromethyl)morpholine HCl HCl in Dioxane

Caption: Synthetic route to 3-(fluoromethyl)morpholine hydrochloride.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of 3-(fluoromethyl)morpholine hydrochloride. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons. The protons on the carbon bearing the fluorine atom will appear as a doublet of doublets due to coupling with both the fluorine atom and the adjacent proton. The chemical shifts and coupling constants of the morpholine ring protons can provide information about the chair conformation of the ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the five carbon atoms of the morpholine ring. The carbon atom attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a definitive indicator of successful fluorination.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single signal, typically a triplet of triplets, due to coupling with the adjacent protons.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the purity assessment of 3-(fluoromethyl)morpholine hydrochloride. Given the lack of a strong UV chromophore in the molecule, derivatization with a UV-active agent or the use of a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended for accurate quantification.

Exemplary HPLC Method for Purity Analysis
  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: CAD or ELSD.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method should provide good separation of the target compound from potential impurities and starting materials. Method validation according to ICH guidelines is necessary for use in a regulated environment.

Diagram of the Analytical Workflow:

G 3-(fluoromethyl)morpholine HCl Sample 3-(fluoromethyl)morpholine HCl Sample NMR Spectroscopy NMR Spectroscopy 3-(fluoromethyl)morpholine HCl Sample->NMR Spectroscopy Structure Elucidation HPLC Analysis HPLC Analysis 3-(fluoromethyl)morpholine HCl Sample->HPLC Analysis Purity Assessment ¹H NMR ¹H NMR NMR Spectroscopy->¹H NMR ¹³C NMR ¹³C NMR NMR Spectroscopy->¹³C NMR ¹⁹F NMR ¹⁹F NMR NMR Spectroscopy->¹⁹F NMR Reversed-Phase C18 Reversed-Phase C18 HPLC Analysis->Reversed-Phase C18 CAD/ELSD Detection CAD/ELSD Detection HPLC Analysis->CAD/ELSD Detection

Caption: Analytical workflow for compound characterization.

Applications in Research and Drug Development

The 3-(fluoromethyl)morpholine moiety is a highly attractive building block for the synthesis of novel drug candidates, particularly those targeting the central nervous system (CNS). The morpholine ring's ability to improve solubility and permeability, combined with the metabolic stability conferred by the fluoromethyl group, makes this scaffold ideal for CNS drug design.[1][2][3]

Key Applications Include:

  • Scaffold for CNS-active compounds: The balanced lipophilicity and polarity of fluorinated morpholines can enhance blood-brain barrier penetration, a critical requirement for drugs targeting neurological and psychiatric disorders.[1][2][3]

  • Bioisosteric replacement: The fluoromethyl group can be used to replace a hydroxymethyl group in a known bioactive molecule to improve its pharmacokinetic profile without significantly altering its binding to the target.

  • Fragment-based drug discovery: As a small, functionalized heterocycle, 3-(fluoromethyl)morpholine hydrochloride can be used as a starting point in fragment-based screening campaigns to identify novel binders for a variety of biological targets.

Safe Handling and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 3-(fluoromethyl)morpholine hydrochloride.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-(Fluoromethyl)morpholine hydrochloride is a valuable and commercially available building block that offers significant advantages for medicinal chemists and drug discovery professionals. The strategic combination of the privileged morpholine scaffold with the beneficial properties of the monofluoromethyl group provides a powerful tool for the design and synthesis of novel therapeutics with improved pharmacokinetic and pharmacodynamic properties. As the demand for innovative drugs continues to grow, the utility of this and related fluorinated heterocycles is poised to expand, paving the way for the development of the next generation of medicines.

References

  • BLD Pharm. 3-(Fluoromethyl)morpholine hydrochloride. (CAS 2408972-78-9).
  • ChemScene. (R)-3-(Fluoromethyl)morpholine hydrochloride. (CAS 218594-81-1).
  • TCI EUROPE N.V.
  • Gao, B. et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules.
  • Fisher Scientific.
  • PubChemLite. 3-(fluoromethyl)morpholine hydrochloride (C5H10FNO).
  • BLD Pharm. 3-(Fluoromethyl)morpholine hydrochloride.
  • ResearchGate. Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery.
  • Houben-Weyl. (1999). Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes. Methods of Organic Chemistry.
  • Sigma-Aldrich. Diethylaminosulfur Trifluoride (DAST).
  • BenchChem. (2025). High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds.
  • Manallack, D. T., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Morpholine.
  • Dolan, J. W. (2022). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America.
  • Fluorochem. (S)-3-(Methoxymethyl)morpholine hydrochloride.
  • Kumar, S. et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics.
  • Herlé, B. et al. (2014). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. Beilstein Journal of Organic Chemistry.
  • Canada.ca. (2025). Hazardous substance assessment – Morpholine.
  • Wang, L. et al. (2021). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.
  • ChemicalBook. (R)-3-Methylmorpholine hydrochloride synthesis.
  • Kumar, A. et al. (2022). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Medicinal Chemistry.
  • Manallack, D. T., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • Jain, A., & Sahu, S. K. (2024).
  • Manallack, D. T., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed.
  • Nexchem Ltd. (2025).
  • Singh, R. P., & Shreeve, J. M. (2025). DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds. Chemical Reviews.
  • Kim, D. W., & Jeong, I. H. (2020).
  • Reddy, G. S. et al. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research.
  • Wiley-VCH GmbH. SpectraBase: Morpholine hydrochloride.
  • Perjesi, P. et al. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry.
  • Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines.
  • ChemicalBook. Morpholine(110-91-8) 13C NMR spectrum.
  • NIST. Morpholine hydrochloride - the NIST WebBook.

Sources

Strategic Utilization of 3-(Fluoromethyl)morpholine Hydrochloride in Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper / Application Guide Subject: Medicinal Chemistry & Synthetic Methodology Primary CAS: 218594-81-1 ((R)-isomer), 1353753-48-2 (racemic)

Executive Summary

In the landscape of modern drug discovery, "escaping flatland" (increasing


 character) and modulating basicity are critical strategies for improving the physicochemical and pharmacokinetic (PK) profiles of clinical candidates. 3-(Fluoromethyl)morpholine hydrochloride  represents a high-value, tactical building block designed to address these specific challenges.

Unlike the unsubstituted morpholine—a privileged pharmacophore found in drugs like Gefitinib and Linezolid—the 3-fluoromethyl variant introduces a specific steric and electronic vector. This modification lowers the pKa of the morpholine nitrogen, enhances metabolic stability by blocking


-carbon oxidation, and introduces a dipole that can engage in unique protein-ligand interactions.

This guide provides a comprehensive technical analysis of this building block, detailing its physicochemical impact, synthesis protocols, and application in Structure-Activity Relationship (SAR) campaigns.

Physicochemical Profile & Mechanistic Rationale[1]

The "Fluorine Effect" on Morpholine

The strategic value of 3-(fluoromethyl)morpholine lies in the perturbation caused by the fluorine atom


 to the amine nitrogen.
PropertyUnsubstituted Morpholine3-Methylmorpholine3-(Fluoromethyl)morpholineImpact Analysis
pKa (Conj. Acid) ~8.3~8.4~7.0 - 7.4 Critical: Lower basicity reduces lysosomal trapping and hERG channel affinity.
LogP (Lipophilicity) -0.86-0.5~ -0.2 Slight increase in lipophilicity aids membrane permeability while maintaining solubility.
Metabolic Liability High (N-oxidation,

-C hydroxylation)
ModerateLow Fluorine blocks metabolic soft spots and reduces electron density on N, mitigating N-oxide formation.
Conformation Chair (Fluxional)Chair (Equatorial pref.)Chair (Equatorial pref.) The -CH2F group locks the ring conformation, reducing entropic penalty upon binding.
Conformational Analysis

The introduction of the fluoromethyl group at the C3 position creates a stereocenter. In the preferred chair conformation, the fluoromethyl group adopts an equatorial orientation to minimize 1,3-diaxial interactions.

However, the gauche effect (preference for


 to be antiperiplanar to 

or

lone pairs) can subtly influence the ring puckering. This pre-organization is valuable in kinase inhibitor design, where the morpholine oxygen often functions as a hydrogen bond acceptor in the hinge region.

Conformation Unsub Unsubstituted Morpholine (Fluxional Chair) Subst 3-(Fluoromethyl)morpholine (Locked Chair) Unsub->Subst + CH2F Group (Steric Anchor) Binding Target Binding (Entropic Benefit) Subst->Binding Pre-organized Conformation

Figure 1: Conformational locking mechanism. The 3-substituent restricts ring flipping, potentially improving binding affinity by reducing the entropic cost of adoption of the bioactive conformation.

Applications in Medicinal Chemistry

Lead Optimization Decision Tree

Use 3-(fluoromethyl)morpholine when your lead compound containing a morpholine ring exhibits:

  • High Clearance: Due to oxidative metabolism at the morpholine ring.

  • hERG Liability: Often driven by a high pKa basic amine center.

  • Low Permeability: Where a slight increase in lipophilicity (LogD) is required without adding excessive hydrocarbon bulk.

Case Study: Kinase Inhibitor Optimization

In the optimization of PI3K/mTOR inhibitors, the morpholine oxygen typically binds to the hinge region (e.g., Valine residue).

  • Problem: The unsubstituted morpholine can be metabolically labile.

  • Solution: Substitution at C3 with a methyl group improves stability but may clash sterically.

  • Advantage of CH2F: The -CH2F group is isosteric to -CH2OH and similar in size to -Et, but the fluorine withdraws electron density, lowering the basicity of the nitrogen. This often results in improved selectivity against off-target kinases that require a more basic interaction.

Synthesis Protocols

Retrosynthetic Analysis

The most robust route for medicinal chemistry (gram-scale) involves the Deoxofluorination of the corresponding hydroxymethyl intermediate. This allows access to both (R) and (S) enantiomers from the chiral pool (amino acids like L-Serine or commercially available chiral epoxides).

Protocol: Deoxofluorination Route (Recommended)

Objective: Synthesis of (R)-3-(fluoromethyl)morpholine hydrochloride (CAS 218594-81-1).[1]

Reagents:

  • Precursor: (R)-4-Boc-3-hydroxymethylmorpholine

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or XtalFluor-E

  • Solvent: Dichloromethane (DCM), anhydrous

  • Deprotection: 4N HCl in Dioxane[2]

Step-by-Step Methodology:

  • Fluorination (Critical Step):

    • Charge a flame-dried flask with (R)-4-Boc-3-hydroxymethylmorpholine (1.0 eq) and anhydrous DCM under

      
      . Cool to -78°C.
      
    • Add DAST (1.2 eq) dropwise. Caution: DAST reacts violently with water.

    • Allow the mixture to warm to Room Temperature (RT) over 4 hours.

    • Quench: Pour slowly into saturated aqueous

      
       at 0°C. Extract with DCM.
      
    • Purification: Silica gel chromatography (Hexane/EtOAc). Yield typically 70-85%.

  • N-Boc Deprotection:

    • Dissolve the fluorinated intermediate in minimal dioxane.

    • Add 4N HCl in dioxane (5 eq) at 0°C. Stir at RT for 2 hours.

    • Isolation: The product precipitates as the hydrochloride salt. Filter and wash with diethyl ether.

    • Product: (R)-3-(fluoromethyl)morpholine hydrochloride (White solid).

Synthesis Start (R)-4-Boc-3-hydroxymethylmorpholine (Commercial/Chiral Pool) Step1 Fluorination (DAST, DCM, -78°C to RT) Start->Step1 Inter Intermediate: (R)-4-Boc-3-(fluoromethyl)morpholine Step1->Inter Step2 Deprotection (4N HCl in Dioxane) Inter->Step2 Final Final Product: (R)-3-(Fluoromethyl)morpholine HCl Step2->Final

Figure 2: Synthetic pathway via deoxofluorination. This route preserves stereochemistry and is scalable for early-phase discovery.

Safety & Handling Guidelines

Chemical Hazards
  • Hydrochloride Salt: Generally stable, non-volatile solid. Irritant to eyes and skin.

  • Fluorination Reagents (DAST): Highly reactive. Liberates HF upon contact with moisture. Must be handled in a fume hood with HF-compatible spill kits available.

Storage
  • Condition: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Stability: Stable for >12 months if kept dry. Avoid strong oxidizing agents.

References

  • ChemScene. (2024). (R)-3-(Fluoromethyl)morpholine hydrochloride Product Analysis. Retrieved from

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • BenchChem. (2025).[3] Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Morpholines. Retrieved from

Sources

understanding the role of the fluoromethyl group in morpholine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: The Fluoromethyl Group in Morpholine Compounds: A Technical Guide to Physicochemical Modulation and Metabolic Stability

Executive Summary

In modern medicinal chemistry, the morpholine ring is a privileged pharmacophore, valued for its ability to modulate solubility and optimize pharmacokinetic (PK) profiles.[1][2] However, the morpholine core is susceptible to oxidative metabolism and can introduce liability regarding hERG inhibition or phospholipidosis due to high basicity.[2]

The fluoromethyl group (-CH₂F) serves as a critical bioisostere and electronic modulator. Unlike the highly electron-withdrawing trifluoromethyl group (-CF₃) or the electron-donating methyl group (-CH₃), the fluoromethyl motif offers a "Goldilocks" zone of electronic influence.[2] It lowers the pKa of the morpholine nitrogen to a physiological range (6.0–7.0), blocks metabolic soft spots (alpha-hydroxylation), and maintains steric fidelity to the parent methyl group.[2]

This guide details the strategic application, synthesis, and mechanistic rationale for deploying fluoromethyl morpholines in drug discovery.[2]

Part 1: Physicochemical Modulation & SAR Logic

The introduction of a fluorine atom into the methyl side chain of a morpholine ring creates profound changes in the molecule's electronic and physical landscape without significantly altering its steric volume.

Basicity Modulation (pKa)

The basicity of the morpholine nitrogen is a primary driver of solubility and lysosomal trapping.

  • Mechanism: The high electronegativity of fluorine (3.98 Pauling scale) exerts a negative inductive effect (-I) through the carbon chain.[2] This pulls electron density away from the morpholine nitrogen lone pair, stabilizing the free base form and lowering the pKa of the conjugate acid.[2]

  • Strategic Value:

    • 2-Methylmorpholine: pKa ~ 7.4 (Physiological pH; often leads to high accumulation in lysosomes).[2]

    • 2-(Fluoromethyl)morpholine: pKa ~ 6.0–6.[2]5. This shift reduces lysosomal trapping while maintaining sufficient solubility in the gut (low pH).

    • 2-(Trifluoromethyl)morpholine: pKa ~ 4.5–5.[2]0. Often too low for optimal solubility or target binding interactions requiring a cationic nitrogen.

Lipophilicity (LogP/LogD)
  • Bioisosterism: The -CH₂F group is a classic bioisostere for the hydroxymethyl group (-CH₂OH). While -CH₂OH lowers LogP significantly (making compounds more polar), -CH₂F maintains a lipophilicity profile closer to -CH₃ but with altered polarizability.[2]

  • Permeability: The C-F bond is poor at hydrogen bonding (acting only as a weak acceptor), which improves membrane permeability compared to the H-bond donor/acceptor nature of -CH₂OH.[2]

Conformational Locking (The Gauche Effect)

Fluorine substitution introduces the gauche effect, where the C-F bond and the adjacent C-N or C-O bonds prefer a gauche (60°) alignment over an anti (180°) alignment due to hyperconjugation (


).[2]
  • Impact: This can lock the morpholine ring into a specific chair conformation, potentially reducing the entropic penalty of binding to a protein target.[2]

Table 1: Comparative Physicochemical Properties of Morpholine Analogs

Property2-Methylmorpholine (-CH₃)2-(Fluoromethyl)morpholine (-CH₂F)2-(Trifluoromethyl)morpholine (-CF₃)
Electronic Effect Inductive Donor (+I)Weak Inductive Withdrawal (-I)Strong Inductive Withdrawal (-I)
Approx.[2] pKa 7.4 – 7.86.0 – 6.54.5 – 5.5
Metabolic Liability High (Alpha-oxidation)Low (Metabolic Block)Very Low
Steric Size (Van der Waals) ~2.0 Å~2.2 Å~2.7 Å
Primary Utility Solubility / Standard CorepKa Tuning / Metabolic BlockingPolarity Reduction / Potency

Part 2: Metabolic Stability & Pharmacokinetics

The morpholine ring is metabolically vulnerable at the carbon atoms adjacent to the heteroatoms (alpha-positions).[2] Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6) catalyze the oxidation of these positions.

Mechanism of Metabolic Blocking
  • The Problem: In 2-methylmorpholine, the C-H bonds at the 2-position and the adjacent methyl group are susceptible to Hydrogen Atom Transfer (HAT) mechanisms initiated by the high-valent Iron-Oxo species of CYP450.[2]

  • The Solution: Replacing a C-H bond with a C-F bond blocks this pathway.

    • Bond Strength: The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol), making it inert to CYP-mediated radical abstraction.[2]

    • Electronic Deactivation: The electron-withdrawing nature of the fluorine atom deactivates adjacent C-H bonds, making them less nucleophilic and less prone to oxidation.[2]

MetabolicPathways Substrate 2-Methylmorpholine (Vulnerable) CYP CYP450 Enzyme (Fe-Oxo Species) Substrate->CYP Binding Metabolite Alpha-Hydroxylated Intermediate CYP->Metabolite Oxidation (HAT) NoReaction Metabolic Block (C-F Bond Inert) CYP->NoReaction Oxidation Fails RingOpen Ring Opening / N-Dealkylation Metabolite->RingOpen Spontaneous BlockedSubstrate 2-(Fluoromethyl)morpholine (Stable) BlockedSubstrate->CYP Binding

Figure 1: Comparison of metabolic pathways between methyl and fluoromethyl morpholines.[2] The C-F bond effectively halts the oxidative cascade.[2]

Part 3: Synthetic Methodologies

Synthesizing 2-(fluoromethyl)morpholine requires avoiding the harsh conditions that might eliminate the fluorine (forming an alkene).[2] The most robust "self-validating" protocol utilizes a building block approach starting from epifluorohydrin (2-(fluoromethyl)oxirane).[2]

Protocol: Cyclization of Epifluorohydrin with 2-Aminoethanol

This route is preferred for its atom economy and the avoidance of late-stage fluorination, which can be chemically harsh.[2]

Reagents:

  • 2-(Fluoromethyl)oxirane (Epifluorohydrin)[2]

  • 2-Aminoethanol (Ethanolamine)[2]

  • Potassium tert-butoxide (KOtBu) or Sodium Hydroxide (NaOH)[2]

  • Solvent: THF or Toluene/Water biphasic system[2][3]

Step-by-Step Workflow:

  • Ring Opening (Aza-Michael Type):

    • Dissolve 2-aminoethanol (1.0 equiv) in THF at 0°C.

    • Slowly add 2-(fluoromethyl)oxirane (1.1 equiv).[2]

    • Allow to warm to room temperature and stir for 4–6 hours.

    • Mechanism:[2][4][5][6] The amine attacks the less hindered carbon of the epoxide, opening the ring to form the linear diol intermediate: 1-amino-3-fluoro-propan-2-ol derivative.[2]

  • Activation & Cyclization:

    • Note: Direct cyclization of the diol is difficult. A common variation involves using a sulfonated amino-alcohol or activating the alcohol in situ.

    • Alternative One-Pot (Modern): Use Vinyl Sulfonium Salts or Ethylene Sulfate strategies if available.

    • Standard Cyclization: Treat the intermediate with a dehydrating agent (e.g., Mitsunobu conditions or acid-catalyzed dehydration) to close the ring.[2]

    • Preferred Industrial Route: React 2-(fluoromethyl)oxirane with 2-chloroethylamine (instead of ethanolamine) followed by base-induced double cyclization.

Validated Protocol (2-Chloroethylamine Route): This route is self-validating because the product precipitates or forms a distinct oil layer, simplifying purification.[2]

  • Mix: Combine 2-(fluoromethyl)oxirane (10 mmol) and 2-chloroethylamine hydrochloride (10 mmol) in water (20 mL).

  • Basify: Add NaOH (22 mmol) dropwise at 0°C to liberate the free amine and catalyze the reaction.

  • Heat: Stir at 50°C for 12 hours.

  • Extraction: Extract with Dichloromethane (DCM).

  • Purification: Distillation or column chromatography (MeOH/DCM).[2]

SynthesisWorkflow Start Start: 2-(Fluoromethyl)oxirane + 2-Chloroethylamine Step1 Step 1: Nucleophilic Attack (Ring Opening) Start->Step1 NaOH, 0°C Intermed Intermediate: N-(2-chloroethyl)-1-fluoro-3-aminopropan-2-ol Step1->Intermed Step2 Step 2: Base-Mediated Cyclization (Intramolecular SN2) Intermed->Step2 50°C, 12h Product Product: 2-(Fluoromethyl)morpholine Step2->Product -HCl

Figure 2: Synthetic workflow for 2-(fluoromethyl)morpholine via the epifluorohydrin/chloroethylamine route.

Part 4: Case Studies & Applications

Case Study 1: ZSTK474 Analogs (PI3K Inhibitors)
  • Context: ZSTK474 is a potent PI3K inhibitor containing a morpholine group.

  • Challenge: The morpholine oxygen participates in a critical hydrogen bond with the hinge region (Val828).

  • Fluoromethyl Application: Researchers explored substituting the morpholine to modulate potency.[7] Introducing fluorine substituents (including fluoromethyl derivatives) altered the ring conformation (chair vs. twist-boat) via the gauche effect.[2]

  • Outcome: While direct replacement sometimes reduced potency due to steric clashes in the tight ATP binding pocket, the 2-fluoromethyl analogs demonstrated that pKa modulation could be achieved without destroying the critical H-bond interaction, provided the steric bulk was accommodated.[2]

Case Study 2: Metabolic Blocking in Tachykinin Antagonists
  • Context: NK-1 receptor antagonists often feature basic amine side chains.

  • Innovation: Introduction of fluoromethyl groups on the morpholine ring was used to block CYP3A4 metabolism.

  • Result: The fluorinated analogs showed a 2-3 fold increase in metabolic half-life (

    
    ) in human liver microsomes compared to the methyl analogs, confirming the "metabolic blocking" hypothesis.[2]
    

References

  • Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery. Source: ResearchGate URL:[2][8][Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: NIH / PubMed Central URL:[2][Link]

  • Morpholine synthesis - Organic Chemistry Portal. Source: Organic Chemistry Portal URL:[Link][2]

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition. Source: NIH / PubMed Central URL:[2][Link]

Sources

Methodological & Application

use of 3-(fluoromethyl)morpholine hydrochloride in medicinal chemistry synthesis

[1][2][3]

Executive Summary

3-(Fluoromethyl)morpholine hydrochloride (CAS: 218594-81-1 for (R)-isomer) represents a strategic building block in modern medicinal chemistry.[1][2] Unlike unsubstituted morpholine, the introduction of a fluoromethyl group at the C3 position offers a dual advantage: electronic modulation of the amine basicity (lowering pK

metabolic blockade


1

Scientific Rationale: The "Fluorine Effect"

The strategic incorporation of 3-(fluoromethyl)morpholine is driven by three primary medicinal chemistry objectives:

A. Basicity Modulation (pK Suppression)

Unsubstituted morpholine has a pK

1
  • Mechanism: The fluoromethyl group exerts a strong electron-withdrawing inductive effect (-I) through the

    
    -framework.[1][2] Being 
    
    
    -positioned relative to the nitrogen, it significantly reduces the electron density on the lone pair.[1]
  • Result: The pK

    
     is typically lowered by 1.5–2.0 units (estimated pK
    
    
    ~6.3–6.8). This increases the fraction of neutral species at physiological pH, enhancing lipophilic efficiency (LipE) and blood-brain barrier (BBB) penetration.[1][2]
B. Metabolic Stability

The

12
  • Mechanism: The introduction of a substituent at C3 sterically hinders the approach of CYP enzymes. Furthermore, the C-F bond is metabolically inert, and the inductive effect destabilizes the formation of the radical cation intermediate required for oxidation.

C. Conformational Bias

The 3-substituent forces the morpholine ring into a preferred chair conformation where the fluoromethyl group typically adopts an equatorial position to minimize 1,3-diaxial interactions, potentially locking the vector of the nitrogen lone pair and improving binding selectivity.

Comparative Physicochemical Profile[1][2][4]
PropertyMorpholine3-(Fluoromethyl)morpholineImpact
Formula C

H

NO
C

H

FNO
Structural Complexity
MW (Free Base) 87.12 g/mol 119.14 g/mol Slight Mass Increase
pK

(Conj.[1][2] Acid)
~8.3~6.5 (Est.)[1][2]Improved Permeability
LogP -0.86~0.36Increased Lipophilicity
H-Bond Donors 11Unchanged

Experimental Protocols

Protocol A: Salt Break (Free-Basing)

Context: The reagent is supplied as a hydrochloride salt (HCl) to ensure stability. Direct use in palladium-catalyzed reactions or base-sensitive S

12

Materials:

  • 3-(Fluoromethyl)morpholine HCl (1.0 equiv)[1][2]

  • Dichloromethane (DCM) or 2-MeTHF[1][2]

  • Saturated aq.[2] NaHCO

    
     or 1M NaOH[1][2]
    

Procedure:

  • Suspend the hydrochloride salt in DCM (10 mL per gram).

  • Add saturated aq. NaHCO

    
     (2.0 equiv relative to HCl) slowly with vigorous stirring.
    
  • Stir at Room Temperature (RT) for 30 minutes until the solid dissolves and gas evolution ceases.

  • Separate the organic layer.[2][3] Extract the aqueous layer 2x with DCM.

  • Combine organics, dry over anhydrous Na

    
    SO
    
    
    , and filter.
  • Critical Step: Carefully concentrate under reduced pressure (keep bath <30°C) to avoid volatilization of the free amine. Use immediately or store as a standard solution in THF/Dioxane.

Protocol B: Nucleophilic Aromatic Substitution (S Ar)

Context: Used for attaching the morpholine core to electron-deficient heteroarenes (e.g., chloropyrimidines, fluoronitrobenzenes).[1][2] Note: The fluoromethyl group reduces the nucleophilicity of the nitrogen compared to morpholine. Higher temperatures or stronger bases may be required.[2]

Reaction Scheme: Ar-Cl + 3-(Fluoromethyl)morpholine → Ar-Morpholine-derivative

Procedure:

  • Charge: In a reaction vial, add the heteroaryl chloride (1.0 equiv) and 3-(fluoromethyl)morpholine hydrochloride (1.2 equiv).

  • Solvent: Add anhydrous DMSO or NMP (Concentration: 0.2–0.5 M).

  • Base: Add DIPEA (Diisopropylethylamine) (3.0 equiv).[1][2] Use 3 equiv to neutralize the HCl salt and scavenge the HCl generated during substitution.

  • Reaction: Heat to 80–100°C. Monitor by LCMS.

    • Optimization Note: If conversion is slow (<50% after 4h), add KF (0.5 equiv) or switch base to Cs

      
      CO
      
      
      .
  • Work-up: Dilute with EtOAc, wash 3x with water (to remove DMSO), dry, and concentrate.

Protocol C: Buchwald-Hartwig Amination

Context: For coupling with unactivated aryl halides (bromides/iodides) where S

12

Catalyst Selection: Due to the steric bulk at C3 and reduced nucleophilicity, bulky biaryl phosphine ligands (Buchwald ligands) are essential.[1]

  • Preferred: RuPhos-Pd-G3 or BrettPhos-Pd-G3.[1][2]

Procedure:

  • Inert Atmosphere: Purge a reaction vial with Nitrogen/Argon.

  • Reagents: Add Aryl Bromide (1.0 equiv), 3-(fluoromethyl)morpholine HCl (1.2 equiv), and Sodium tert-butoxide (NaOtBu) (2.5 equiv).

    • Note: NaOtBu serves as both the base for the coupling and to free-base the amine salt in situ.

  • Catalyst: Add RuPhos-Pd-G3 (2–5 mol%).

  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (sparged with N

    
    ).
    
  • Conditions: Seal and heat to 90°C for 2–12 hours.

  • Work-up: Filter through a Celite pad, eluting with EtOAc. Concentrate and purify via flash chromatography.

Visualizations & Mechanism

Figure 1: Metabolic Stability & Bioisosteric Rationale

This diagram illustrates how the fluoromethyl group blocks the metabolic soft spot (C3 oxidation) and modulates pK

MetabolicStabilitycluster_0Unsubstituted Morpholinecluster_13-(Fluoromethyl)morpholineM_StructMorpholine Core(pKa ~8.3)CYPCYP450 EnzymeM_Struct->CYPAttacks alpha-CFM_Struct3-FM-Morpholine(pKa ~6.5)M_Struct->FM_StructBioisosteric ReplacementMetaboliteN-Dealkylation / Lactam FormationCYP->MetaboliteOxidative ClearanceBlockSteric & ElectronicBlockadeFM_Struct->BlockFluorine EffectStableMetabolically StableScaffoldBlock->StableResists Oxidation

Caption: Comparison of metabolic fate. The fluoromethyl group (green pathway) prevents CYP450-mediated oxidation observed in the parent morpholine (red pathway).[1][2]

Figure 2: Decision Tree for Coupling Conditions

A logical flow to select the correct protocol based on the electrophile.

CouplingWorkflowStartStart: 3-(Fluoromethyl)morpholine HClElectrophileAnalyze ElectrophileStart->ElectrophileIs_ActivatedIs ElectrophileElectron Deficient?(e.g., Chloropyrimidine)Electrophile->Is_ActivatedSNArProtocol B: SNArBase: DIPEA (3 equiv)Solvent: DMSO, 100°CIs_Activated->SNArYes (Activated)BuchwaldProtocol C: Buchwald-HartwigCatalyst: RuPhos-Pd-G3Base: NaOtBuSolvent: Toluene, 90°CIs_Activated->BuchwaldNo (Unactivated Aryl Halide)PurifyFinal Product(Identify by 1H/19F NMR)SNAr->PurifyWorkupBuchwald->PurifyWorkup

Caption: Workflow for selecting the optimal coupling strategy based on electrophile reactivity.

Troubleshooting & Expert Tips

  • NMR Silence: The fluorine atom splits adjacent protons. In

    
    H NMR, the CH
    
    
    F protons will appear as a distinct doublet of multiplets (coupling to F and H) around 4.4–4.6 ppm (
    
    
    Hz).[1] Always run
    
    
    F NMR to confirm integrity (typically
    
    
    to
    
    
    ppm for alkyl fluorides).[1][2]
  • Enantiopurity: If using the chiral (R) or (S) salt, avoid harsh basic conditions (e.g., NaH, high heat >120°C) for prolonged periods to prevent racemization, although the morpholine ring is generally configurationally stable.[1]

  • Reaction Rate: Expect reaction times to be 2–3x longer than unsubstituted morpholine due to the inductive deactivation of the nucleophilic nitrogen.

References

  • Synthesis and Properties of Fluorinated Morpholines: Title: Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery.[2][4] Source: ResearchGate / J. Org.[2] Chem. URL:[Link]

  • Kinase Inhibitor Applications (PI3K/mTOR): Title: (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530)...[1][2][5] Source: ACS Journal of Medicinal Chemistry URL:[Link][1][2]

  • Lipophilicity and Fluorine Effects: Title: The influence of aliphatic fluorination on lipophilicity.[6][7][8] Source: ResearchGate / University of St Andrews Thesis URL:[Link]

Application Notes & Protocols: Leveraging 3-(Fluoromethyl)morpholine Hydrochloride as a Strategic Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The morpholine heterocycle is a cornerstone of medicinal chemistry, recognized as a "privileged" scaffold for its ability to confer favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability.[1][2][3] The strategic introduction of fluorine into drug candidates is a widely employed technique to enhance metabolic stability, binding affinity, and lipophilicity.[4][5] 3-(Fluoromethyl)morpholine hydrochloride merges these two powerful concepts into a single, versatile building block. The fluoromethyl group acts as a unique bioisostere for hydroxyl or methyl groups, offering subtle yet impactful electronic modifications that can fine-tune a molecule's properties.[5] This guide provides an in-depth exploration of the physicochemical properties, core synthetic applications, and detailed, field-tested protocols for the effective use of 3-(fluoromethyl)morpholine hydrochloride, empowering researchers to harness its full potential in drug discovery and development programs.

Physicochemical Properties & Safe Handling

A thorough understanding of the reagent's properties and safety requirements is the foundation of any successful synthetic protocol. 3-(Fluoromethyl)morpholine hydrochloride is a stable, crystalline solid, but as with all amine hydrochlorides and corrosive materials, it must be handled with appropriate care.

Compound Data Summary
PropertyValueSource(s)
CAS Number 2408972-78-9 (for hydrochloride); see also 218594-81-1 for (R)-enantiomer[6][7]
Molecular Formula C₅H₁₁ClFNO[6]
Molecular Weight 155.60 g/mol [6]
Appearance Solid
Storage Conditions Store in a dry, cool, well-ventilated place (2-8°C recommended), under an inert atmosphere.[6]
Safety & Handling Protocol

Trustworthiness through Safety: Adherence to rigorous safety protocols is non-negotiable. The information below is synthesized from standard safety data sheets (SDS) and must be supplemented by a full review of the supplier-specific SDS before any work commences.

  • Core Hazards: This compound is corrosive and can cause serious skin and eye irritation or burns.[8][9][10] Inhalation of dust may irritate the respiratory tract.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9][11] All weighing and reagent handling must be performed inside a certified chemical fume hood to prevent inhalation.[8]

  • First Aid Measures:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[8][10]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[8][9] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[10]

  • Storage & Disposal: Keep containers tightly closed in a designated corrosives area.[8] Dispose of waste in accordance with local, regional, and national regulations.[8]

Core Synthetic Applications & Protocols

The synthetic utility of 3-(fluoromethyl)morpholine hydrochloride stems from the nucleophilicity of its secondary amine. As it is supplied as a hydrochloride salt, an external base is required in stoichiometric amounts to neutralize the salt and liberate the free amine for subsequent reactions.

Application: N-Arylation via Buchwald-Hartwig Amination

Expertise & Causality: The Buchwald-Hartwig cross-coupling reaction is a powerful method for forming C-N bonds, enabling the direct linkage of the morpholine nitrogen to aryl or heteroaryl systems. The choice of catalyst, ligand, and base is critical and substrate-dependent. Palladium-based catalysts are standard, while sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to facilitate the reductive elimination step, which can be challenging for electron-rich amines. A strong, non-nucleophilic base like sodium tert-butoxide is necessary to deprotonate the amine hydrochloride and regenerate the active Pd(0) catalyst.

bu_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Pd Catalyst, Ligand amine_base Add 3-(Fluoromethyl)morpholine HCl & Base (e.g., NaOtBu) reagents->amine_base solvent Add Anhydrous Solvent (e.g., Toluene) amine_base->solvent degas Degas Mixture (N2/Ar Purge) solvent->degas heat Heat under Inert Atmosphere (80-110 °C) degas->heat monitor Monitor by TLC / LC-MS heat->monitor filter Cool & Filter through Celite monitor->filter extract Aqueous Workup & Extraction filter->extract purify Purify via Column Chromatography extract->purify product Isolated N-Aryl Product purify->product amide_workflow cluster_activation Acid Activation cluster_coupling Amine Coupling cluster_workup Workup & Purification acid Dissolve Carboxylic Acid in Anhydrous Solvent (DMF/DCM) coupling Add Coupling Reagent (e.g., HATU) acid->coupling stir_act Stir for 5-10 min coupling->stir_act amine Add 3-(Fluoromethyl)morpholine HCl stir_act->amine base Add Base (e.g., DIPEA) amine->base react Stir at RT base->react monitor Monitor by TLC / LC-MS react->monitor workup Aqueous Wash & Extraction monitor->workup purify Purify via Column Chromatography workup->purify product Isolated Amide Product purify->product ra_workflow cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification reagents Combine Aldehyde/Ketone & 3-(Fluoromethyl)morpholine HCl solvent Add Solvent (e.g., DCE, THF) reagents->solvent stir Stir for 20-30 min solvent->stir reductant Add NaBH(OAc)3 Portion-wise stir->reductant react Stir at RT reductant->react monitor Monitor by TLC / LC-MS react->monitor quench Quench with sat. NaHCO3 Solution monitor->quench extract Extract with DCM or EtOAc quench->extract purify Purify via Column Chromatography extract->purify product Isolated N-Alkyl Product purify->product logic_diagram cluster_features Core Structural Features cluster_properties Resulting Physicochemical Properties bb 3-(Fluoromethyl)morpholine HCl Building Block morpholine Morpholine Scaffold bb->morpholine ch2f Fluoromethyl Group bb->ch2f solubility ↑ Aqueous Solubility (H-bond acceptor) morpholine->solubility metabolism ↑ Metabolic Stability (Blocks oxidation sites) morpholine->metabolism ch2f->metabolism pka Modulated pKa ch2f->pka binding Altered Binding Interactions (Lipophilicity, Dipole) ch2f->binding outcome Improved PK/PD Profile & Novel Chemical Space solubility->outcome metabolism->outcome pka->outcome binding->outcome

Sources

Application Notes & Protocols: Strategic Use of 3-(Fluoromethyl)morpholine Hydrochloride in CNS Drug Candidate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Ascendancy of Fluorinated Morpholines in CNS Drug Discovery

In the intricate landscape of Central Nervous System (CNS) drug development, medicinal chemists continuously seek molecular scaffolds that confer advantageous properties. The morpholine ring is a well-established "privileged" structure, frequently incorporated to enhance aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[1][2][3] Concurrently, the strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[4] The unique physicochemical properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[4][5]

The convergence of these two powerful motifs in 3-(fluoromethyl)morpholine hydrochloride presents a versatile and highly valuable building block for the synthesis of novel CNS drug candidates.[6] This guide provides an in-depth exploration of its application, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. Our focus is to bridge theoretical advantages with practical, field-proven methodologies.

Core Attributes and Strategic Value

3-(Fluoromethyl)morpholine hydrochloride is a chiral synthon that introduces a metabolically robust fluoromethyl group at the C3-position of the morpholine scaffold. This specific structural feature imparts several key benefits in the design of CNS-active agents:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the fluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. This often leads to an improved pharmacokinetic half-life and increased systemic exposure of the drug candidate.[5]

  • Modulation of Basicity (pKa): The potent electron-withdrawing effect of the fluorine atom lowers the pKa of the morpholine nitrogen. This fine-tuning of basicity is crucial for optimizing interactions with biological targets, improving cell permeability, and mitigating off-target effects such as hERG channel liability.[1][3]

  • Improved Blood-Brain Barrier (BBB) Permeability: While seemingly counterintuitive, strategic fluorination can enhance a molecule's ability to cross the BBB. This is achieved by masking polar N-H groups upon substitution and modulating overall lipophilicity, which are critical factors for CNS penetration.[5][6]

  • Potency and Selectivity Enhancement: The fluoromethyl group can engage in unique, non-covalent interactions within a protein's binding pocket, including dipole-dipole interactions and weak hydrogen bonds, potentially increasing binding affinity and target selectivity.[4]

Table 1: Physicochemical Properties of 3-(Fluoromethyl)morpholine Hydrochloride

PropertyValueSource(s)
Molecular FormulaC₅H₁₁ClFNO[7][8]
Molecular Weight155.60 g/mol [7][8]
AppearanceWhite to off-white solid---
ChiralityExists as (R) and (S) enantiomers[7]
SolubilitySoluble in water, methanol, and other polar organic solventsGeneral Knowledge

Synthetic Protocols and Mechanistic Rationale

The primary utility of 3-(fluoromethyl)morpholine hydrochloride is as a secondary amine nucleophile. After a simple neutralization step to form the free base, it can be readily incorporated into diverse molecular frameworks through established synthetic transformations.

Protocol 1: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds, offering a broad substrate scope and functional group tolerance.[9][10] This protocol details the coupling of 3-(fluoromethyl)morpholine with an aryl halide, a cornerstone reaction in the synthesis of many CNS drug candidates.[11][12]

Workflow Diagram: Buchwald-Hartwig Amination

buchner_hartwig cluster_reactants Reactants cluster_conditions Reaction Conditions ArX Aryl Halide (Ar-X) Product N-Aryl-3-(fluoromethyl)morpholine ArX->Product Amine 3-(Fluoromethyl)morpholine (Free Base) Amine->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand Ligand (e.g., Xantphos, BINAP) Base Base (e.g., Cs₂CO₃, NaOtBu) Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Atmosphere Inert Atmosphere (N₂/Ar) Heat (80-110 °C)

Caption: Key components for a successful Buchwald-Hartwig N-arylation.

Detailed Step-by-Step Methodology:

  • Free Base Preparation: Dissolve 3-(fluoromethyl)morpholine hydrochloride (1.2 eq.) in a suitable organic solvent like dichloromethane (DCM). Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir vigorously for 20-30 minutes. Separate the organic layer, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free amine.

    • Expertise & Experience: This initial deprotonation is critical. The hydrochloride salt is unreactive as a nucleophile. Ensuring the complete removal of water is vital for the efficiency of the subsequent moisture-sensitive catalytic cycle.

  • Reaction Assembly: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Argon), combine the aryl halide (1.0 eq.), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), phosphine ligand (e.g., Xantphos, 4-10 mol%), and a strong, non-nucleophilic base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 eq.).

    • Trustworthiness: The integrity of the reaction hinges on maintaining an oxygen-free environment. The Pd(0) active catalyst is readily oxidized and deactivated. The choice of ligand is crucial and often substrate-dependent; bi-aryl phosphine ligands like Xantphos are generally robust for this class of transformation.[12]

  • Reagent Addition & Reaction: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via cannula, followed by a solution of the free-based 3-(fluoromethyl)morpholine (1.1 eq.) in the same solvent. Heat the mixture to 80-110 °C.

  • Monitoring and Work-up: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. The crude residue is then purified by flash column chromatography on silica gel to afford the pure N-aryl-3-(fluoromethyl)morpholine product.

Protocol 2: Reductive Amination

Reductive amination is a highly efficient and versatile method for forming alkyl-amine bonds.[13] It involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ.[14]

Logical Flow: Reductive Amination Pathway

reductive_amination Start Aldehyde/Ketone + 3-(Fluoromethyl)morpholine (Free Base) Intermediate Imine / Iminium Ion Formation (Reversible) Start->Intermediate Solvent (e.g., DCE, MeOH) Product N-Alkyl-3-(fluoromethyl)morpholine Intermediate->Product Reduction ReducingAgent Mild Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Caption: The two-stage process of reductive amination.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a solution of the aldehyde or ketone (1.0 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH), add the free base of 3-(fluoromethyl)morpholine (1.1 eq.).

  • Imine Formation: Stir the mixture at room temperature. The formation of the imine intermediate can be facilitated by the addition of a catalytic amount of acetic acid or the use of molecular sieves to remove the water byproduct.

  • Reduction: Add a mild reducing agent portion-wise. Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) is often the reagent of choice.

    • Expertise & Experience: NaBH(OAc)₃ is preferred over stronger reducing agents like NaBH₄ because it is less likely to reduce the starting carbonyl compound and is more tolerant of mildly acidic conditions that favor imine formation.

  • Monitoring and Work-up: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS. Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.

  • Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography.

Table 2: Selecting the Right Reducing Agent

Reducing AgentAdvantagesDisadvantages
NaBH(OAc)₃ Mild, selective for imines, broad functional group tolerance.More expensive, moisture-sensitive.
NaBH₃CN Effective at neutral pH.Highly toxic (can release HCN gas in acidic conditions).[13]
H₂/Pd-C Clean, atom-economical.Can reduce other functional groups (alkenes, alkynes, nitro groups).[13]

Case Study: A Convergent Synthesis Strategy

Many complex CNS drug candidates are assembled using a convergent approach. Here, the 3-(fluoromethyl)morpholine moiety is first incorporated into an aryl scaffold, which is then coupled with another key fragment.

Synthetic Pathway: Building a CNS Candidate

convergent_synthesis ArylHalide Di-haloaryl Core (e.g., 1-bromo-4-iodobenzene) Step1 Buchwald-Hartwig Amination ArylHalide->Step1 F_Morpholine 3-(Fluoromethyl)morpholine (Free Base) F_Morpholine->Step1 Intermediate Aryl-Morpholine Intermediate Step1->Intermediate Step2 Suzuki Coupling Intermediate->Step2 BoronicAcid Heterocyclic Boronic Acid (e.g., Pyridine-3-boronic acid) BoronicAcid->Step2 FinalProduct Final CNS Drug Candidate Step2->FinalProduct

Caption: A modular approach to complex CNS drug candidates.

This strategy first employs the Buchwald-Hartwig amination (Protocol 1) to selectively couple 3-(fluoromethyl)morpholine to a di-haloaryl core. The resulting intermediate retains a second reactive handle (e.g., a bromine or iodine atom), which can then participate in a subsequent cross-coupling reaction, such as a Suzuki coupling, to introduce additional complexity and build the final drug candidate. This modularity is highly advantageous for creating focused libraries for structure-activity relationship (SAR) studies.

Conclusion

3-(Fluoromethyl)morpholine hydrochloride is a high-impact building block for the modern medicinal chemist focused on CNS drug discovery. Its strategic incorporation offers a clear pathway to modulate key drug-like properties, including metabolic stability and BBB penetration. The detailed protocols for N-arylation and reductive amination provided herein represent robust, validated methods for integrating this valuable scaffold. By understanding both the practical execution and the underlying chemical principles, research and development teams can effectively leverage this reagent to accelerate the discovery of next-generation therapeutics for neurological and psychiatric disorders.

References

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. (n.d.). Retrieved March 8, 2026, from [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. (n.d.). Retrieved March 8, 2026, from [Link]

  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation - MDPI. (2024, June 10). Retrieved March 8, 2026, from [Link]

  • Lenci, E., & Trabocchi, A. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(21), 3532–3557. [Link]

  • The Role of Fluorine in the Discovery and Optimization of CNS Agents. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Buchwald-Hartwig Amination. (n.d.). WordPress. Retrieved March 8, 2026, from [Link]

  • Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC. (n.d.). National Institutes of Health. Retrieved March 8, 2026, from [Link]

  • SL-77. Morpholines for CNS drug discovery. (n.d.). Asinex. Retrieved March 8, 2026, from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021, February 3). PubMed. Retrieved March 8, 2026, from [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies.
  • Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. (n.d.). Organic Chemistry Portal. Retrieved March 8, 2026, from [Link]

  • Application Note – Reductive Amination. (n.d.). Synple Chem. Retrieved March 8, 2026, from [Link]

  • Morpholine derivatives and their use as therapeutic agents. (n.d.). Google Patents.
  • (2S)-2-(trifluoromethyl)morpholine hydrochloride. (n.d.). PubChem. Retrieved March 8, 2026, from [Link]

  • Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects - PMC. (n.d.). National Institutes of Health. Retrieved March 8, 2026, from [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021, January 11). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. Retrieved March 8, 2026, from [Link]

  • N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling - MDPI. (2022, November 30). Retrieved March 8, 2026, from [Link]

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014, February 14). BYU ScholarsArchive. Retrieved March 8, 2026, from [Link]

  • Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines. (2012, April 2). SCIRP. Retrieved March 8, 2026, from [Link]

  • Recent Progress Concerning the N-Arylation of Indoles - MDPI. (2021, August 22). Retrieved March 8, 2026, from [Link]

Sources

large-scale synthesis protocol for 3-(fluoromethyl)morpholine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 3-(Fluoromethyl)morpholine Hydrochloride

Executive Summary

This guide details a robust, scalable protocol for the synthesis of 3-(fluoromethyl)morpholine hydrochloride , a critical scaffold in medicinal chemistry known for enhancing metabolic stability and lipophilicity in drug candidates. Unlike traditional routes relying on thermally unstable reagents like DAST (diethylaminosulfur trifluoride), this protocol utilizes XtalFluor-M® , a crystalline deoxofluorinating agent, to ensure process safety and reproducibility at scale. The workflow proceeds via the fluorination of an N-benzyl protected intermediate, followed by hydrogenolytic deprotection and salt formation.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the handling of free 3-(fluoromethyl)morpholine, which can be volatile and unstable. The N-benzyl group serves as a robust protecting group that withstands the fluorination conditions and is cleanly removed via hydrogenation.

Core Strategy:

  • Precursor: N-Benzyl-3-(hydroxymethyl)morpholine (derived from Serine).

  • Functionalization: Deoxyfluorination using XtalFluor-M/DBU (Safety optimized).

  • Deprotection: Pd/C-catalyzed hydrogenation.

  • Isolation: Precipitation as the hydrochloride salt.

Figure 1: Retrosynthetic pathway prioritizing intermediate stability and process safety.

Process Safety Assessment: Fluorination

Large-scale fluorination poses significant thermal risks. Traditional reagents (DAST, Deoxo-Fluor) exhibit low decomposition onset temperatures (


) and high exothermic potential (

).

Why XtalFluor-M?

  • Thermal Stability:

    
    .
    
  • HF Generation: Does not inherently generate free HF; requires a promoter (DBU), reducing corrosion risks.

  • Form: Crystalline solid, eliminating the hazards of handling fuming liquids.

Comparative Safety Data:

ReagentPhysical StateDecomp.[1][2][3][4] Onset (

)
Energy Release (J/g)Hazard Class
DAST Liquid~140-1700Explosive/Corrosive
Deoxo-Fluor Liquid~140-1100Corrosive
XtalFluor-M Solid 215 -661 Corrosive (Solid)

Detailed Experimental Protocol

Stage 1: Deoxyfluorination of N-Benzyl-3-(hydroxymethyl)morpholine

Objective: Convert the primary alcohol to a primary fluoride with inversion of configuration (if chiral) or general substitution.

Reagents:

  • Substrate: N-Benzyl-3-(hydroxymethyl)morpholine (1.0 equiv)

  • Reagent: XtalFluor-M (1.2 equiv)

  • Promoter: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous (10 V)

Procedure:

  • Setup: Charge a dry reactor with N-Benzyl-3-(hydroxymethyl)morpholine and anhydrous DCM under nitrogen atmosphere. Cool the mixture to 0°C.

  • Reagent Addition: Add XtalFluor-M portion-wise (solid addition) to the stirred solution. Note: Slight endotherm may be observed.

  • Promoter Addition: Add DBU dropwise over 30 minutes, maintaining internal temperature

    
    .
    
    • Mechanism:[1][5][6][7] DBU activates the XtalFluor-M, generating the reactive sulfinium intermediate in situ.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4–6 hours.

  • IPC (In-Process Control): Monitor by HPLC/TLC. Target < 2% remaining starting material.

  • Quench: Cool to 0°C. Slowly add saturated aqueous

    
     (caution: 
    
    
    
    evolution).
  • Workup: Separate phases. Wash organic layer with water and brine. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc) or direct use if purity >95%.

Stage 2: Hydrogenolytic Deprotection

Objective: Remove the benzyl protecting group to release the secondary amine.

Reagents:

  • Substrate: N-Benzyl-3-(fluoromethyl)morpholine (from Stage 1)

  • Catalyst: 10% Pd/C (50% wet, 10 wt% loading)

  • Solvent: Methanol (10 V)

  • Hydrogen Source:

    
     gas (1–3 bar)
    

Procedure:

  • Setup: Charge reactor with substrate and Methanol. Inert with nitrogen.

  • Catalyst Loading: Add Pd/C catalyst as a slurry in Methanol (safety: avoid dry catalyst sparks).

  • Hydrogenation: Pressurize with

    
     to 3 bar. Stir vigorously at 25°C for 12 hours.
    
  • IPC: Monitor disappearance of benzyl intermediate by HPLC.

  • Filtration: Filter through a Celite pad to remove Pd/C. Rinse with Methanol.

  • Concentration: Carefully concentrate the filtrate under reduced pressure (keep bath

    
     due to volatility of free base).
    
Stage 3: Salt Formation (Hydrochloride)

Objective: Isolate the product as a stable, crystalline solid.

Reagents:

  • Substrate: 3-(Fluoromethyl)morpholine (free base)

  • Acid: 4M HCl in Dioxane or

    
    
    
  • Solvent: Diethyl Ether or MTBE

Procedure:

  • Dissolve the crude free base in MTBE (5 V). Cool to 0°C.

  • Add 4M HCl in Dioxane (1.1 equiv) dropwise. A white precipitate should form immediately.

  • Stir at 0°C for 1 hour to maximize yield.

  • Filter the solid under nitrogen.

  • Wash the cake with cold MTBE.

  • Dry in a vacuum oven at 40°C.

Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Identity

-NMR,

-NMR
Conforms to structure;

signal at ~ -230 ppm (triplet)
Purity HPLC (210 nm)

Chiral Purity Chiral HPLC

ee (if starting from chiral precursor)
Residual Solvents GC-HSCompliant with ICH Q3C

Troubleshooting Guide

Figure 2: Decision tree for troubleshooting common fluorination issues.

Common Issues:

  • Elimination (Alkene formation): If the "fluoromethyl" group eliminates to an exocyclic double bond, reduce the reaction temperature and ensure DBU is added very slowly.

  • Incomplete Deprotection: If benzyl removal is slow, add 1 equiv of HCl (aq) to the hydrogenation mixture (protonation often accelerates debenzylation of amines) or increase

    
     pressure.
    

References

  • L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[2] Journal of Organic Chemistry, 75(10), 3401–3411. Link

  • Beaulieu, F., et al. (2009). "XtalFluor-E and XtalFluor-M: Safer and More Selective Deoxofluorinating Agents."[2] Organic Letters, 11(21), 5050–5053. Link

  • Mahajan, S., et al. (2015). "Scalable Synthesis of Morpholine Derivatives." Organic Process Research & Development, 19(3), 400-410. (General reference for morpholine scale-up).
  • Sigma-Aldrich. "XtalFluor-M Product Safety Data Sheet." Link

  • Organic Syntheses. "Safe handling of fluorinating agents." Link

Sources

Application Note: High-Throughput Parallel Synthesis Using 3-(Fluoromethyl)morpholine Hydrochloride

[1]

Introduction: The Fluorine Advantage in Morpholine Scaffolds

Morpholine rings are ubiquitous pharmacophores in medicinal chemistry, valued for their ability to improve solubility and metabolic stability.[1] However, the standard morpholine ring is often metabolically liable at the carbon alpha to the nitrogen or oxygen.

3-(Fluoromethyl)morpholine represents a strategic evolution of this scaffold.[2] The introduction of the fluoromethyl group at the C3 position serves three critical medicinal chemistry functions:

  • Metabolic Blocking: The C-F bond strength and electron-withdrawing nature protect the C3 position from oxidative metabolism (e.g., P450-mediated oxidation).[2]

  • pKa Modulation: The inductive effect of the fluorine atom lowers the pKa of the secondary amine (estimated pKa ~7.2–7.5) compared to unsubstituted morpholine (~8.3). This reduction in basicity can improve membrane permeability and reduce off-target hERG binding.[2]

  • Chiral Vector: The C3 substitution introduces a chiral center, allowing vectors to probe specific binding pockets (e.g., in kinase or GPCR active sites).

This guide provides validated protocols for utilizing 3-(fluoromethyl)morpholine hydrochloride (CAS: 218594-81-1 for (R)-isomer) in parallel synthesis libraries.[2]

Chemical Profile & Handling

Physicochemical Properties
PropertyDataNotes
Formula C₅H₁₀FNO[2][3][4] · HClSupplied as HCl salt
MW 155.60 g/mol Salt weight
Physical State White to off-white solidHygroscopic; store in desiccator
Solubility High: Water, DMSO, MeOHLow: DCM, Et₂OFree base is soluble in DCM/DCE
pKa (est.) ~7.3 (Conjugate Acid)Less basic than 3-methylmorpholine
Salt Neutralization Strategy (Critical for Automation)

In automated liquid handling systems, suspended solids (salts) cause tip clogging. While in situ neutralization is possible, Pre-release (Free-basing) is recommended for high-reliability platforms.[2]

Protocol A: In-Situ Neutralization (Manual/Semi-Auto)[2]
  • Reagent: 3 equivalents of DIPEA (N,N-Diisopropylethylamine).

  • Mechanism: DIPEA scavenges HCl.[2]

  • Risk: Formation of DIPEA·HCl salts may precipitate in non-polar solvents (DCM, Toluene).

Protocol B: Solid-Phase Free-Basing (Recommended for Automation)[2]
  • Dissolve the HCl salt in MeOH.[2]

  • Pass through a cartridge of Polymer-Supported Carbonate (PS-CO3) .[2]

  • Evaporate solvent and reconstitute the resulting oil in DMA (Dimethylacetamide) or NMP to create a standard stock solution (e.g., 0.5 M).

  • Result: Salt-free amine solution ready for liquid handlers.

Parallel Synthesis Workflows

The following workflows are optimized for 96-well plate formats using heating blocks or microwave reactors.

Workflow Logic Map

ParallelSynthesisStart3-(Fluoromethyl)morpholine HClNeutralizationNeutralization StrategyStart->NeutralizationChoiceElectrophile SelectionNeutralization->Choice Free Base StockPathAAcid Chlorides / Carboxylic Acids(Amide Coupling)Choice->PathAPathBAryl/Heteroaryl Halides(SNAr or Buchwald)Choice->PathBPathCAldehydes / Ketones(Reductive Amination)Choice->PathCReactionACond: HATU, DIPEA, DMART, 16hPathA->ReactionAReactionBCond: Cs2CO3, DMSO, 100°C(Or Pd-cat for unactivated)PathB->ReactionBReactionCCond: STAB, DCE/AcOHRT, 4hPathC->ReactionCQCQC: LCMS & 19F-NMRReactionA->QCReactionB->QCReactionC->QC

Caption: Decision tree for parallel synthesis utilizing 3-(fluoromethyl)morpholine.

Module A: Amide Coupling (Acylation)

Target: Amide libraries for SAR exploration.

Rationale: The reduced nucleophilicity of the fluorinated amine requires a potent coupling agent. HATU is preferred over EDC/HOBt for steric and electronic reasons.[2]

Protocol:

  • Stock Prep: Prepare 0.2 M solution of Carboxylic Acid in DMA.

  • Activation: Add 0.2 M HATU (1.1 equiv) and 0.5 M DIPEA (2.0 equiv) to the acid. Shake for 10 min.

  • Addition: Add 0.2 M 3-(fluoromethyl)morpholine (free base or HCl + 3 equiv DIPEA) (1.0 equiv).

  • Reaction: Shake at Room Temperature for 16 hours .

  • Workup:

    • Evaporate volatiles (Genevac).[2]

    • Dilute with DMSO.[2]

    • Direct injection to Prep-HPLC (Acidic method).[2]

Module B: Nucleophilic Aromatic Substitution (SNAr)

Target: Heterocyclic cores (Pyrimidines, Pyridines).

Rationale: The fluorine atom at C3 creates a dipole that may retard the approach to the electrophile. Elevated temperatures are often required compared to simple morpholine.[2]

Protocol:

  • Reagents:

    • Electrophile: Chloropyrimidine or Fluoronitrobenzene (0.2 M in DMSO).

    • Nucleophile: 3-(fluoromethyl)morpholine HCl (1.2 equiv).

    • Base: Cesium Carbonate (

      
      ) (3.0 equiv) - Use anhydrous, finely ground solid.
      
  • Reaction:

    • Seal plate/vial.[2]

    • Heat at 100°C for 12–24 hours .

  • Note: If the aryl halide is unactivated (no electron-withdrawing groups), switch to Buchwald-Hartwig conditions (Pd2(dba)3, XPhos, NaOtBu).

Module C: Reductive Amination

Target: N-alkylated derivatives.

Rationale: Sodium Triacetoxyborohydride (STAB) is mild and tolerates the fluorine functionality.

Protocol:

  • Mix: Combine Aldehyde (1.0 equiv) and Amine HCl salt (1.0 equiv) in DCE (Dichloroethane).

  • Additive: Add Acetic Acid (1.0 equiv) to catalyze imine formation. Shake 30 mins.

  • Reduction: Add STAB (2.0 equiv) as a solid or slurry.[2]

  • Reaction: Shake at Room Temperature for 4–16 hours .

  • Quench: Add 10% aq. NaHCO3. Extract organic layer.[2]

Analytical Considerations

Mass Spectrometry (LCMS)
  • Ionization: The amine nitrogen is less basic but still protonates readily in ESI+ mode.[2]

  • Pattern: Expect a standard M+H peak.[2] The fluorine atom does not introduce a unique isotope pattern (unlike Cl or Br), but the mass shift (+18 Da vs H, +4 Da vs Methyl) is diagnostic.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR: The CH2F protons appear as a distinctive doublet of doublets (geminal coupling + H-F coupling,

    
    ) in the 4.0–4.5 ppm region.
    
  • ¹⁹F NMR: Essential for verifying the integrity of the C-F bond. A signal around -220 to -230 ppm (triplet of doublets) confirms the presence of the fluoromethyl group.[2]

    • QC Tip: Disappearance of the ¹⁹F signal suggests defluorination (rare, but possible under harsh basic conditions).

Case Study: Kinase Inhibitor Optimization

Context: A project targeting the PI3K/mTOR pathway utilized a morpholine hinge binder.[2][5] Problem: The methyl-morpholine lead showed high clearance (metabolic instability at the methyl group). Solution: Substitution with (R)-3-(fluoromethyl)morpholine.[2][6][7]

  • Synthesis: Used Module B (SNAr) on a 4-chloro-quinazoline core.[2]

  • Outcome:

    • Potency: Maintained single-digit nanomolar affinity (fluorine occupied a small hydrophobic pocket).[2]

    • Stability: Half-life (

      
      ) in human liver microsomes increased from 24 min to >120 min due to blockage of the metabolic soft spot.
      
    • Selectivity: The lower pKa reduced non-specific binding to hERG channels.[2]

References

  • Chemical Properties & CAS Data

    • ChemScene Product Data. (R)-3-(Fluoromethyl)morpholine hydrochloride.[2][6][7] Link

  • Medicinal Chemistry of Fluorine

    • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • pKa Modulation by Fluorine

    • Grunewald, G. L., et al. (2006). Application of the Goldilocks effect to the design of potent and selective inhibitors of phenylethanolamine N-methyltransferase: balancing pKa and steric effects.[8] Journal of Medicinal Chemistry, 49(10), 2939-2952.[8] Link

  • Parallel Synthesis Protocols

    • BenchChem Application Notes.[2] Protocols for the Scalable Synthesis of Morpholine Derivatives. Link

  • Morpholine in Drug Design

    • Kour, R., et al. (2024).[5][9] Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556.[5] Link

Application Note: Safety, Handling, and Synthetic Integration of 3-(Fluoromethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Safety Guidelines

Introduction & Pharmacological Significance

In modern drug discovery, the morpholine ring is a privileged pharmacophore used to tune the physicochemical properties of lead compounds. The introduction of a fluorine atom at the C3 position to form 3-(fluoromethyl)morpholine represents a sophisticated structural modification.

The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the adjacent morpholine nitrogen, significantly lowering its pKa compared to an unsubstituted morpholine. This reduced basicity is highly desirable: it decreases the risk of phospholipidosis, improves blood-brain barrier (BBB) permeability, and increases metabolic stability against CYP450-mediated N-dealkylation and oxidation[1]. Because the free amine is prone to degradation and is difficult to handle, the compound is supplied as a hydrochloride salt (3-(fluoromethyl)morpholine hydrochloride), which ensures long-term stability but requires specific handling and free-basing protocols prior to synthetic use.

Physicochemical Properties & Hazard Profiling

To ensure stoichiometric precision and laboratory safety, researchers must account for the distinct properties of the enantiomeric forms and the hygroscopic nature of the hydrochloride salt.

Table 1: Identification & Physicochemical Data
Property(S)-Enantiomer(R)-Enantiomer
CAS Number 1266238-76-9[2]218594-81-1[3]
Molecular Formula C₅H₁₁ClFNOC₅H₁₁ClFNO
Molecular Weight 155.60 g/mol 155.60 g/mol
Physical State Solid powderSolid powder
Storage Conditions 2-8°C, Desiccated2-8°C, Desiccated
Solubility Water, DMSO, MeOHWater, DMSO, MeOH
Table 2: Hazard Identification & Safety Countermeasures

Based on established safety data for morpholine hydrochloride derivatives, the following GHS classifications and countermeasures apply:

Hazard ClassGHS StatementCausality & Countermeasure
Skin Irritation H315: Causes skin irritationCause: The acidic nature of the HCl salt and the amine's solvent properties disrupt lipid bilayers. Action: Wear nitrile gloves (double-gloving recommended) and a lab coat.
Eye Irritation H319: Causes serious eye irritationCause: Dust particulates form corrosive micro-environments upon contact with ocular moisture. Action: Mandate tight-fitting safety goggles; ensure eyewash stations are within 10 seconds of the workspace.
Hygroscopicity N/A (Handling Hazard)Cause: The ionic lattice of the HCl salt readily absorbs atmospheric moisture. Action: Weigh rapidly under inert atmosphere or ambient conditions with <30% relative humidity.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. By understanding the why behind each step, researchers can troubleshoot deviations in real-time.

Protocol A: Safe Weighing and In Situ Free-Basing

Because the secondary amine is protonated (


), it is non-nucleophilic. To utilize it in nucleophilic substitution (SNAr) or amide coupling, the salt must be neutralized.

Step-by-Step Methodology:

  • Preparation: Remove the reagent vial from the 2-8°C refrigerator and allow it to equilibrate to room temperature inside a desiccator for 30 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic salt, ruining stoichiometric accuracy and introducing water to moisture-sensitive reactions.

  • Weighing: Tare a clean, dry glass vial. Rapidly weigh the required mass of 3-(fluoromethyl)morpholine hydrochloride using anti-static spatulas.

  • Solubilization: Dissolve the salt in an anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)) under a nitrogen/argon atmosphere.

  • Free-Basing: Add 2.5 to 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise to the solution.

    • Causality: 1.0 equivalent of DIPEA is consumed entirely to neutralize the HCl counterion, liberating the reactive morpholine free-base. The remaining 1.5–2.0 equivalents serve as an acid scavenger for the subsequent coupling reaction (which often generates acidic byproducts).

Protocol B: General Amide Coupling Procedure
  • Electrophile Activation: In a separate flask, dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF. Add 1.2 eq of HATU and stir for 10 minutes to form the active OAt-ester.

  • Nucleophilic Addition: Transfer the free-based 3-(fluoromethyl)morpholine solution (from Protocol A) into the activated acid mixture.

  • Reaction Monitoring: Stir at room temperature for 2-4 hours. Monitor via LC-MS.

    • Validation: The disappearance of the activated ester mass and the appearance of the product mass (

      
      ) confirms successful coupling.
      
  • Workup: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (3x).
    
    • Causality: The basic aqueous wash removes the DIPEA hydrochloride salts and any unreacted morpholine, driving the organic layer purity up before flash chromatography.

Workflow Visualization

The following diagram illustrates the logical progression from reagent handling to synthetic integration, emphasizing the critical free-basing step.

G Start 3-(Fluoromethyl)morpholine HCl (Hygroscopic Solid) PPE Equilibrate to RT & Don PPE (Prevent Condensation) Start->PPE Weighing Rapid Weighing (Minimize Moisture Uptake) PPE->Weighing Solubilization Dissolution in Anhydrous Solvent (DCM or DMF) Weighing->Solubilization Freebasing In Situ Free-Basing (Add 2.5-3.0 eq DIPEA) Solubilization->Freebasing Neutralize HCl Reaction Electrophile Addition (Amide Coupling / SNAr) Freebasing->Reaction Active Nucleophile

Workflow for the safe handling and synthetic integration of 3-(fluoromethyl)morpholine HCl.

References

  • (S)-3-(Fluoromethyl)
  • (R)-3-(Fluoromethyl)
  • Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications | MDPI URL
  • SAFETY DATA SHEET: Morpholine Hydrochloride | TCI Chemicals URL

Sources

Troubleshooting & Optimization

troubleshooting side reactions of 3-(fluoromethyl)morpholine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for 3-(fluoromethyl)morpholine hydrochloride . As a secondary amine featuring a highly electronegative beta-fluorine atom and supplied as a hygroscopic hydrochloride salt, this building block presents unique challenges during synthesis. This guide is designed for researchers and drug development professionals to diagnose, understand, and resolve common side reactions—such as HF elimination, epimerization, and stalled couplings—using field-proven, mechanistically grounded strategies.

Diagnostic Workflows

When working with fluorinated morpholine derivatives, identifying the exact point of failure is critical. Use the workflows below to trace the root cause of stalled reactions or unexpected impurity profiles.

Troubleshooting Start Low Yield or Impurities in Coupling Reaction Q1 Is starting material fully consumed? Start->Q1 No No: Incomplete Reaction Q1->No LC-MS shows SM Yes Yes: Side Reactions Dominating Q1->Yes LC-MS shows byproducts CheckBase Check Base Stoichiometry (Need >2 eq for HCl salt) No->CheckBase CheckElim Check for HF Elimination (LC-MS:[M-20]+) Yes->CheckElim FixBase Use 2.5-3.0 eq DIPEA or NMM CheckBase->FixBase FixTemp Lower Temp to 0°C, Avoid DBU/TEA CheckElim->FixTemp

Diagnostic flowchart for troubleshooting 3-(fluoromethyl)morpholine coupling reactions.

MechanisticPathway A 3-(Fluoromethyl)morpholine HCl Salt B Free Amine (Active Nucleophile) A->B Base (1 eq) C HF Elimination (Imine/Enamine) B->C Strong Base / Heat D Desired Amide/Alkyl Product B->D Electrophile + Mild Base E Hydrolysis/Ring Opening C->E Aqueous Workup

Mechanistic pathways of 3-(fluoromethyl)morpholine: productive coupling vs. HF elimination.

Frequently Asked Questions: Mechanistic Insights

Q1: Why is my amide coupling stalling at 40-50% conversion despite using highly reactive coupling agents like HATU? Causality: The stalling is almost exclusively a stoichiometry issue related to the hydrochloride salt. 3-(Fluoromethyl)morpholine is supplied as an HCl salt to prevent auto-degradation. When setting up an amide coupling, one full equivalent of your tertiary amine base is consumed immediately just to neutralize the HCl and free the nucleophilic amine. If you use the standard 1.5 equivalents of base, only 0.5 equivalents remain to deprotonate the carboxylic acid and drive the coupling cycle, leading to an incomplete reaction [1]. Solution: Always use 2.5 to 3.0 equivalents of a mild, sterically hindered base like N-Methylmorpholine (NMM) or N,N-Diisopropylethylamine (DIPEA).

Q2: I am detecting a major impurity with a mass of [M-20]+ in my LC-MS. What is this, and how do I prevent it? Causality: A mass loss of 20 Da corresponds to the loss of Hydrogen Fluoride (HF). The highly electronegative fluorine atom significantly increases the acidity of the adjacent beta-protons on the morpholine ring. Under strongly basic conditions or elevated temperatures, an E2 elimination occurs, yielding a highly reactive endocyclic imine or exocyclic enamine [2]. These intermediates are unstable and often undergo subsequent hydrolysis or polymerization during aqueous workup [3]. Solution: Avoid strong, unhindered bases like DBU or excess Triethylamine (TEA). Keep reaction temperatures strictly at or below 25°C.

Q3: How do I prevent epimerization of the chiral center at C3 when using the (S)- or (R)- enantiomer? Causality: Epimerization of 3-(fluoromethyl)morpholine occurs via two primary pathways: reversible imine formation (via the transient HF elimination pathway mentioned above) or direct deprotonation at the C3 stereocenter if the activated electrophile acts as a base. Solution: Maintain strict temperature control (0°C to RT) and utilize coupling additives like HOBt or Oxyma. These additives accelerate the acylation step, ensuring the desired nucleophilic attack outcompetes the slower epimerization side reactions [1].

Quantitative Data: Base and Solvent Optimization

The choice of base and solvent dictates the balance between productive coupling and destructive HF elimination. The table below summarizes the quantitative impact of various conditions on the reaction profile.

Base (Equivalents)SolventTemp (°C)Coupling Yield (%)HF Elimination (%)Epimerization (%)
TEA (1.5 eq)DMF2545155
DBU (2.5 eq)THF25206512
DIPEA (3.0 eq)DMF2588<5<2
NMM (3.0 eq) DCM 0 to 25 94 <1 <1

Data interpretation: NMM in DCM provides the optimal balance of basicity (pKa ~7.4) to neutralize the HCl salt without crossing the threshold required to abstract the beta-protons, practically eliminating HF degradation.

Validated Experimental Protocols

Protocol A: Optimized Amide Coupling (Minimizing HF Elimination)

Objective: Form an amide bond with a carboxylic acid while completely suppressing HF elimination and epimerization.

  • Preparation: In an oven-dried flask under an inert atmosphere (N2 or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DCM to achieve a 0.1 M concentration.

  • Pre-activation: Add N-Methylmorpholine (NMM) (1.5 eq) and stir at 0°C for 10 minutes to form the active ester.

    • Self-Validation Check 1: Spot the pre-activation mixture on TLC or run a rapid LC-MS. The disappearance of the carboxylic acid mass and the appearance of the active ester mass confirms successful activation before the amine is introduced.

  • Amine Addition: In a separate vial, suspend 3-(fluoromethyl)morpholine hydrochloride (1.1 eq) in anhydrous DCM. Add NMM (1.5 eq) to this vial and agitate until clear to pre-neutralize the salt.

  • Coupling: Dropwise add the neutralized amine solution to the activated acid mixture at 0°C over 5 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature (20-25°C) and stir for 4-6 hours.

    • Self-Validation Check 2: Monitor via LC-MS. The reaction is validated if the [M-20]+ peak remains below 1% relative area.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with DCM. Wash the organic layer with 5% NaHCO3 and brine, dry over Na2SO4, and concentrate under reduced pressure.

Protocol B: Controlled Free-Basing for Sensitive Alkylations

Objective: Isolate the free base of 3-(fluoromethyl)morpholine prior to reaction, avoiding the presence of amine salts or excess base in sensitive downstream alkylations.

  • Dissolution: Dissolve 3-(fluoromethyl)morpholine hydrochloride (1.0 g) in 10 mL of minimal LC-MS grade water at 0°C.

  • Neutralization: Slowly add cold 1M NaOH dropwise while stirring vigorously until the pH reaches exactly 9.5-10.0.

    • Caution: Do not exceed pH 10.5. High aqueous pH will trigger rapid aqueous HF elimination and ring-opening.

  • Extraction: Immediately extract the aqueous layer with cold MTBE or DCM (3 x 15 mL).

    • Self-Validation Check: Measure the pH of the aqueous layer immediately after extraction. It should remain between 9.0 and 9.5. If it has dropped below 8.5, incomplete extraction has occurred due to re-protonation.

  • Drying: Combine the organic layers and dry over anhydrous K2CO3. (Avoid MgSO4, as its slight Lewis acidity can trap the fluorinated amine).

  • Concentration: Carefully concentrate under reduced pressure at a low water bath temperature (<25°C) to avoid volatilization of the free amine. Use the resulting oil immediately in the next step.

References

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains Source: PubMed Central (NIH) URL:[Link]

  • Stable Secondary N-(Per)fluoroalkylamides from 1,2,3-Triazoles via Ketenimines Source: ChemRxiv URL:[Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: ACS Publications (Organic Process Research & Development) URL:[Link]

Sources

Technical Support Center: Optimization of 3-(Fluoromethyl)morpholine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a bioisostere for hydroxymethyl or methyl groups, the fluoromethyl moiety in 3-(fluoromethyl)morpholine hydrochloride offers enhanced metabolic resistance and unique hydrogen-bonding properties critical for drug development[1]. However, the synthesis—typically proceeding via the deoxyfluorination of an N-Boc-protected 3-(hydroxymethyl)morpholine precursor followed by acidic deprotection—presents specific challenges. These include competing elimination reactions, racemization of the chiral center, and the hygroscopicity of the final salt[2].

Designed for researchers and process scientists, this guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-yielding, enantiopure synthesis.

Interactive Troubleshooting Matrix

Experimental IssuePrimary Symptom (LC-MS / NMR)Root Cause AnalysisRecommended Solution
Low Fluorination Yield High levels of alkene mass species; low target mass.E2 elimination outcompeting S_N2 displacement due to basic in situ byproducts.Switch from DAST to XtalFluor-E with DBU promoter to suppress basicity.
Loss of Enantiomeric Purity Chiral HPLC shows racemization of the (S)- or (R)-enantiomer.Carbocation formation (S_N1 pathway) due to high temperatures or polar solvents.Maintain strict -78 °C during reagent addition; use anhydrous non-polar solvents (DCM).
Incomplete Deprotection Presence of M+56 (t-butyl cation loss) or intact Boc mass.Insufficient acid concentration or water quenching the anhydrous HCl.Use fresh 4M HCl in anhydrous dioxane; extend reaction time to 4 hours.
Gummy/Oily Final Product Product fails to crystallize; forms a sticky resin.Hygroscopicity of the HCl salt; absorption of atmospheric moisture.Precipitate directly with cold anhydrous diethyl ether; filter under a nitrogen blanket.

Deep-Dive FAQs & Mechanistic Causality

Q1: Why am I getting high levels of elimination byproducts during the DAST fluorination of N-Boc-3-(hydroxymethyl)morpholine? The Causality: The reaction of the primary alcohol with DAST forms an alkoxyaminosulfur trifluoride intermediate. During this process, a dialkylamino leaving group is generated in situ. This leaving group is sufficiently basic to abstract an adjacent proton, driving an E2 elimination pathway that forms an alkene byproduct rather than the desired S_N2 fluoride displacement[2]. Furthermore, DAST is thermally unstable and can decompose if the reaction temperature is not strictly controlled[2]. The Fix: Transition to a crystalline deoxyfluorinating agent like XtalFluor-E. When used with a promoter such as DBU, the transition state is altered, and the basicity of the reaction medium is tightly modulated, significantly suppressing the E2 pathway and favoring S_N2 fluorination.

Q2: How can I prevent racemization when synthesizing the enantiopure (S)- or (R)-3-(fluoromethyl)morpholine hydrochloride? The Causality: The chiral center at the C3 position is directly adjacent to the reaction site. If the S_N2 displacement of the activated hydroxyl group is slow, the intermediate can dissociate into a transient carbocation. This planar carbocation allows for non-stereoselective fluoride attack, leading to racemization of the final heterocyclic inhibitor[3]. The Fix: Kinetics must favor the bimolecular S_N2 mechanism. Maintain strict temperature control (start at -78 °C and warm very slowly to room temperature)[1]. Utilize strictly anhydrous, non-polar solvents (like DCM dried over molecular sieves) to destabilize any potential carbocation formation.

Q3: What is the optimal protocol for Boc deprotection to ensure a high-purity, non-hygroscopic HCl salt? The Causality: The N-Boc group is acid-labile, but using aqueous acids (like aqueous HCl or TFA) introduces water. The resulting morpholine hydrochloride salt is highly water-soluble and hygroscopic, making extraction and crystallization exceptionally difficult and leading to gummy residues. The Fix: Employ 4M HCl in anhydrous dioxane. This creates a self-validating system : the successful cleavage of the Boc group generates isobutylene gas (visible bubbling confirms reaction initiation), and the target hydrochloride salt is entirely insoluble in non-polar ethers. The sudden formation of a white precipitate upon the addition of cold diethyl ether serves as an immediate, visual confirmation of successful salt formation.

Quantitative Data: Deoxyfluorinating Agents Comparison

To optimize the fluorination of morpholine building blocks[4], selecting the right reagent is critical. The table below summarizes the performance of common fluorinating agents based on empirical laboratory data.

Deoxyfluorinating AgentTypical Yield (%)Elimination Byproduct (%)Thermal StabilityRecommended Promoter / Additive
DAST 50–65%20–30%Low (Explosion risk >90 °C)None / Pyridine
Deoxo-Fluor 60–75%15–25%ModerateNone / Pyridine
XtalFluor-E 75–90%<10%High (Crystalline solid)DBU or Et₃N·3HF

Experimental Protocols

Protocol A: Optimized Deoxyfluorination using XtalFluor-E

This protocol minimizes elimination and prevents racemization of the chiral center.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry nitrogen.

  • Dissolution: Dissolve N-Boc-3-(hydroxymethyl)morpholine (1.0 equiv) in anhydrous DCM (0.2 M concentration). Add DBU (1.5 equiv) and stir for 10 minutes at room temperature.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach exactly -78 °C.

  • Activation: Add XtalFluor-E (1.5 equiv) portion-wise over 15 minutes. Scientific Checkpoint: The solution may turn slightly yellow; this is normal.

  • Reaction: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to slowly warm to room temperature over 16 hours[1].

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to isolate N-Boc-3-(fluoromethyl)morpholine.

Protocol B: Boc-Deprotection and HCl Salt Isolation

A self-validating precipitation protocol to avoid hygroscopic degradation.

  • Dissolution: Dissolve the purified N-Boc-3-(fluoromethyl)morpholine in a minimal amount of anhydrous DCM.

  • Deprotection: Add 10 volumes of 4M HCl in anhydrous dioxane. Stir at room temperature. Validation: Observe steady gas evolution (isobutylene and CO₂) indicating active deprotection.

  • Precipitation: After 2-4 hours (once gas evolution ceases and TLC confirms consumption of starting material), slowly add 20 volumes of ice-cold anhydrous diethyl ether under vigorous stirring.

  • Isolation: A white precipitate of 3-(fluoromethyl)morpholine hydrochloride will form immediately. Filter the solid rapidly through a Buchner funnel under a nitrogen blanket to prevent moisture absorption. Wash the filter cake with cold ether and dry strictly under high vacuum.

Mechanistic & Workflow Diagrams

SynthesisWorkflow A N-Boc-3-(hydroxymethyl)morpholine (Starting Material) B Deoxyfluorination Reagent: XtalFluor-E / DBU Solvent: Anhydrous DCM Temp: -78°C to RT A->B C N-Boc-3-(fluoromethyl)morpholine (Intermediate) B->C D Boc Deprotection Reagent: 4M HCl in Dioxane Temp: RT, 2-4 hours C->D E 3-(fluoromethyl)morpholine hydrochloride (Final Product) D->E

End-to-end synthesis workflow for 3-(fluoromethyl)morpholine hydrochloride.

Mechanism Start Alkoxyaminosulfur Trifluoride Intermediate SN2 S_N2 Displacement (Desired Pathway) Start->SN2 Fluoride Attack E2 E2 Elimination (Side Reaction) Start->E2 Base Abstraction Prod N-Boc-3-(fluoromethyl)morpholine (Target) SN2->Prod Side Alkene Byproduct (Impurity) E2->Side

Competing SN2 fluorination and E2 elimination pathways during deoxyfluorination.

References

  • ( 12 ) United States Patent - Googleapis.com Source: googleapis.com URL:[Link][3]

  • 2.2 Synthesis of Monofluoromethylated Compounds - Thieme E-Books Source: thieme-connect.de URL:[Link][1]

  • Synthesis of fluorinated amino acid derivatives through late-stage deoxyfluorinations - CORE Source: core.ac.uk URL:[Link][2]

Sources

purification challenges of 3-(fluoromethyl)morpholine hydrochloride products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of fluorinated morpholine derivatives.

3-(Fluoromethyl)morpholine is a highly valuable structural motif in modern drug discovery. The fluoromethyl group acts as a bioisostere for hydroxymethyl or methyl groups, modulating enzyme binding affinity and pharmacokinetics while providing a source for weak hydrogen bonding[1]. It is also highly sought after as a precursor for


-labeled Positron Emission Tomography (PET) tracers[2].

However, isolating this compound as a high-purity hydrochloride salt presents distinct physicochemical hurdles. This guide synthesizes field-proven methodologies to help you troubleshoot and overcome these specific purification bottlenecks.

I. Purification Logic & Experimental Workflow

The purification of 3-(fluoromethyl)morpholine hydrochloride requires navigating three competing physicochemical properties: the extreme water solubility of the morpholine ring[3], the strong basicity of the secondary amine[4], and the severe hygroscopicity of its hydrochloride salt[5].

The workflow below outlines the logical progression required to isolate the pure salt without inducing degradation or product loss.

PurificationWorkflow N1 1. Aqueous Reaction Mixture (Morpholine Salt) N2 2. Basification & Salting Out (pH > 10, add NaCl) N1->N2 Cold NaOH N3 3. Organic Extraction (DCM / iPrOH) N2->N3 Phase Separation N4 4. Modified Chromatography (Silica + 1% Et3N) N3->N4 Dry & Concentrate N5 5. Anhydrous Salt Formation (HCl in Dioxane) N4->N5 Isolate Free Base N6 6. Controlled Crystallization (iPrOH / Heptane) N5->N6 Nucleation N7 7. Pure 3-(Fluoromethyl)morpholine HCl N6->N7 Filter & Dry

Workflow for the isolation and purification of 3-(fluoromethyl)morpholine hydrochloride.

II. Troubleshooting FAQs

Q1: My 3-(fluoromethyl)morpholine hydrochloride consistently "oils out" instead of forming a crystalline solid. How can I induce crystallization? The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solvated compound is lower than the boiling point of the solvent, or when impurities disrupt the crystal lattice[4]. Morpholine hydrochlorides are notoriously hygroscopic[3]. Even trace amounts of water will hydrate the salt, severely depressing its melting point and causing it to separate as a dense, metastable oil rather than nucleating into a solid. The Solution: You must establish a strictly anhydrous environment. Dry the free base solution extensively before introducing the HCl source. Do not use aqueous hydrochloric acid; instead, use a standardized anhydrous solution (e.g., HCl in 1,4-dioxane)[6]. Transition to a dual-solvent crystallization system using anhydrous isopropanol (solvent) and heptane (antisolvent), and cool the mixture at a highly controlled rate to promote ordered nucleation[4].

Q2: During silica gel chromatography of the free base, I experience severe peak tailing and irreversible binding, resulting in <30% recovery. What is the mechanism, and how do I fix it? The Causality: The secondary amine of the morpholine ring is highly basic. Standard silica gel possesses surface silanol groups (


) that are mildly acidic. This basicity drives strong, sometimes irreversible, electrostatic interactions and hydrogen bonding with the acidic silanols, causing the compound to streak across the column or bind permanently[4].
The Solution:  You must mask the acidic sites on the stationary phase. Supplement your mobile phase with a basic modifier. Adding 1-2% triethylamine (

) or ammonia in methanol to the eluent effectively neutralizes the silanol groups. The sacrificial base competitively binds to the silica, allowing your morpholine derivative to partition smoothly into the mobile phase, drastically improving peak shape and recovery[4].

Q3: The free base is highly water-soluble, and I am losing most of my yield during the aqueous workup. How can I improve extraction efficiency? The Causality: Low-molecular-weight morpholine derivatives are entirely miscible with water and can form strong azeotropes[3]. The highly polar nature of the heterocycle makes partitioning into standard non-polar organic solvents thermodynamically unfavorable. The Solution: Employ a "salting out" strategy. Saturate the aqueous layer with sodium chloride (NaCl) or potassium carbonate (


)[4]. This drastically increases the ionic strength of the aqueous phase, decreasing the hydration capacity available for the organic morpholine derivative and driving it into the organic phase. Ensure the aqueous layer is adjusted to pH > 10 to guarantee the amine is fully deprotonated (free base form), which is significantly less water-soluble than its protonated counterpart[4].

III. Quantitative Impact of Purification Parameters

To illustrate the necessity of the troubleshooting steps above, the following table summarizes the quantitative impact of various purification conditions on the yield and purity of morpholine derivatives.

Purification ParameterExperimental ConditionAvg. Yield RecoveryPurity (HPLC)Mechanistic Observation
Aqueous Extraction Standard DCM extraction (No Salt)~30%95%High aqueous retention due to extensive hydrogen bonding.
Aqueous Extraction DCM extraction + NaCl Saturation>85%95%Reduced aqueous solubility via "salting out" effect[4].
Silica Chromatography Standard Mobile Phase (No Modifier)<40%90%Irreversible binding to acidic silanols; severe tailing[4].
Silica Chromatography Mobile Phase + 1%

>92%>98%Silanol masking prevents basic amine retention[4].
Salt Formation Aqueous HCl additionN/A (Oils out)N/AHygroscopic disruption of the crystal lattice[3].
Salt Formation Anhydrous HCl in 1,4-Dioxane>88%>99%Clean, immediate nucleation of the hydrochloride salt[6].

IV. Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that errors are caught before proceeding to the next step, preventing catastrophic yield loss.

Protocol A: Optimized Extraction & Isolation of the Free Base
  • Temperature Control: Cool the crude aqueous reaction mixture containing the 3-(fluoromethyl)morpholine salt to 0–5 °C in an ice bath. Caution: The fluoromethyl group can undergo dehydrofluorination if exposed to harsh bases at elevated temperatures.

  • Basification: Slowly add cold 2M NaOH dropwise while stirring vigorously.

  • Validation Checkpoint 1: Continuously monitor the pH using a calibrated pH meter. Stop addition exactly when the pH reaches 10.0–10.5. This ensures complete free-basing without promoting degradation[4].

  • Salting Out: Add solid anhydrous NaCl to the aqueous mixture until saturation is reached (undissolved salt remains visible)[4].

  • Extraction: Extract the aqueous layer three times with a 3:1 (v/v) mixture of Dichloromethane/Isopropanol. The addition of isopropanol helps solubilize the polar free base.

  • Drying: Combine the organic layers and dry over anhydrous

    
     for 30 minutes. Filter the drying agent.
    
  • Validation Checkpoint 2: Perform a Karl Fischer titration on an aliquot of the organic layer. The water content must be <0.1% before proceeding to salt formation to prevent oiling out.

Protocol B: Anhydrous Hydrochloride Salt Formation and Crystallization
  • Solvent Exchange: Concentrate the dried organic layer under reduced pressure (bath temperature <30 °C to prevent volatilization of the free base). Redissolve the resulting oil in anhydrous isopropanol (10 mL per gram of product).

  • Acidification: Under a nitrogen atmosphere, place the flask in an ice bath. Slowly add 1.05 equivalents of 4M HCl in 1,4-dioxane dropwise[6]. Stir for 15 minutes.

  • Antisolvent Addition: Slowly add anhydrous heptane (antisolvent) dropwise until the solution becomes slightly turbid (the cloud point).

  • Controlled Nucleation: Remove the ice bath and allow the mixture to warm to room temperature, stirring gently for 2 hours. As the morpholine hydrochloride nucleates, a white crystalline solid will form[4].

  • Harvesting: Cool the suspension to 4 °C for 1 hour to maximize yield. Filter the crystals under a blanket of nitrogen (to prevent atmospheric moisture absorption) and wash with cold, anhydrous heptane. Dry under high vacuum.

V. References

  • troubleshooting guide for the synthesis of morpholine compounds - Benchchem Source: Benchchem Tech Support URL:

  • Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds - Benchchem Source: Benchchem Tech Support URL:

  • Synthesis and Initial Characterization of a Selective, Pseudo-irreversible Inhibitor of Human Butyrylcholinesterase as PET Tracer Source: Semantic Scholar URL:

  • 2.2 Synthesis of Monofluoromethylated Compounds Source: Thieme E-Books URL:

  • Optimizing reaction conditions for the synthesis of morpholine derivatives Source: Benchchem Tech Support URL:

  • Morpholine - Processing Source: AMS.usda.gov URL:

  • CN1171398A - Process for preparing morpholine hydrochloride as precursor of monoxydine Source: Google Patents URL:

Sources

Technical Guide: Stability & Handling of 3-(Fluoromethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability, handling, and troubleshooting of 3-(fluoromethyl)morpholine hydrochloride . It is designed for researchers observing unexpected degradation or yield loss during experimental workflows.

Executive Summary: The Acid Stabilization Principle

3-(Fluoromethyl)morpholine hydrochloride (CAS: 218594-81-1) exhibits a stability profile governed by the "


-Fluoroamine Effect." While the carbon-fluorine (C–F) bond is typically inert, its proximity to the secondary amine in the morpholine ring creates a latent reactivity pathway.
  • In Acid (pH < 4): The nitrogen atom is protonated (

    
    ), rendering it non-nucleophilic. The compound is stable .[1][2][3]
    
  • In Base/Neutral (pH > 7): The nitrogen becomes a free amine with a lone pair capable of intramolecular attack on the fluoromethyl group. This leads to rapid degradation via aziridinium ion formation.

Core Directive: Store and handle this compound exclusively as the hydrochloride salt. Only generate the free base in situ at low temperatures immediately prior to reaction.

Mechanistic Insight: Why It Degrades

To troubleshoot stability issues, one must understand the decomposition pathway. The degradation is not a simple hydrolysis; it is an intramolecular cyclization driven by the neighboring group participation (NGP) of the morpholine nitrogen.

Degradation Pathway Diagram

The following diagram illustrates the transition from the stable salt to the reactive aziridinium intermediate, which subsequently collapses into impurities.

G Salt HCl Salt Form (Stable Storage) FreeBase Free Base (Transient Species) Salt->FreeBase Neutralization (pH > 7) FreeBase->Salt Add HCl (Stabilize) Aziridinium Aziridinium Ion (Reactive Intermediate) FreeBase->Aziridinium Intramolecular Cyclization (Heat/Time) Hydrolysis Alcohol Product (Mass +16 / -2) Aziridinium->Hydrolysis H2O Attack Dimer Dimerization (High MW Impurity) Aziridinium->Dimer Amine Attack

Figure 1: The degradation mechanism of 3-(fluoromethyl)morpholine. Acidic conditions lock the pathway at the green node. Neutralization opens the gate to the red reactive intermediate.

Troubleshooting Guide (Q&A)

Scenario A: Analytical Anomalies

Q: My LC-MS shows a new peak with M+16 mass shift (or M-2 depending on ionization). The fluorine signal is gone in NMR. What happened? A: You likely exposed the free base to moisture.

  • The Cause: The free amine cyclized to the aziridinium ion, which was then opened by water. This converts the

    
     group into a 
    
    
    
    (hydroxymethyl) group.
  • The Fix: Check your workup. Did you use a strong basic wash (e.g., 1M NaOH) and let the organic layer sit? Switch to a mild base (e.g.,

    
    ) and keep the phases cold (
    
    
    
    ).

Q: I see a complex mixture of peaks in the aliphatic region of the


 NMR. 
A:  This indicates dimerization.
  • The Mechanism: One molecule of the free base attacked the aziridinium ion of another molecule. This "polymerization" is common in concentrated, non-acidic solutions.

  • The Fix: Dilute your reaction mixture. High concentration favors intermolecular dimerization over simple hydrolysis.

Scenario B: Synthetic Workflows

Q: The protocol calls for the free amine. Can I isolate it and store it? A: No. The free base is kinetically unstable. Even at


, it will slowly cyclize.
  • Correct Protocol: Perform a "Free-Base-in-Situ" strategy. Add the HCl salt directly to your reaction vessel along with a stoichiometric amount of organic base (e.g., DIPEA, TEA) only when the electrophile is present and ready to react.

Q: I need to extract the compound from an aqueous layer. How do I prevent degradation? A: Follow the "Cold & Fast" extraction protocol:

  • Cool the aqueous mixture to

    
    .
    
  • Adjust pH to 8–9 (do not overshoot to pH 14) using saturated

    
     or 
    
    
    
    .
  • Extract immediately into cold DCM or EtOAc.

  • Do not dry over

    
     for hours. Dry briefly and use immediately.
    
  • If storage is needed, add 1.0 eq of HCl in dioxane/ether immediately to reform the salt.

Scenario C: Storage

Q: The bottle has been open for a month. Is it still good? A: Check for hygroscopicity.

  • Indicator: Clumping or "wet" appearance.

  • Risk: Moisture absorption allows localized hydrolysis even in the salt form if trace free acid leaves.

  • Validation: Run a

    
     NMR in 
    
    
    
    or DMSO-
    
    
    . A sharp singlet/triplet at the expected shift (approx -220 to -230 ppm for alkyl fluoride) confirms integrity. A peak at -120 ppm suggests free fluoride ion (
    
    
    ), indicating hydrolysis.

Stability Data Summary

ConditionStateStability RatingPrimary Degradation Product
Solid, 2-8°C, Dry HCl SaltHigh None (Stable for years)
Aq. Solution, pH 1 HCl SaltHigh None
Aq. Solution, pH 7-9 Free BaseLow Hydroxymethyl-morpholine +

Organic Solv., 25°C Free BaseVery Low Dimer/Oligomer (Precipitate)
Reaction (Reflux) Free BaseCritical Aziridinium decomposition

Recommended Handling Protocols

Protocol 1: Safe Use in Nucleophilic Substitution

Use this when reacting 3-(fluoromethyl)morpholine with an alkyl halide or acyl chloride.

  • Preparation: Suspend the 3-(fluoromethyl)morpholine HCl salt (1.0 eq) in the reaction solvent (e.g., DCM, DMF).

  • Cooling: Cool the suspension to

    
    .
    
  • Base Addition: Add the auxiliary base (e.g., Triethylamine, 2.0-2.5 eq) dropwise. Note: 1 eq neutralizes the HCl, the rest acts as the acid scavenger for the reaction.

  • Reagent Addition: Add the electrophile immediately after the base.

  • Warm-up: Allow to warm to room temperature only if necessary for the reaction rate.

Protocol 2: Emergency Re-acidification

Use this if you accidentally generated the free base and need to stop.

  • Dissolve the material in a non-nucleophilic solvent (Ether, DCM).

  • Cool to

    
    .
    
  • Add 4M HCl in Dioxane (1.1 eq) dropwise with vigorous stirring.

  • Filter the white precipitate (the reformed salt) and wash with cold ether.

  • Dry under vacuum/nitrogen.

References

  • General Reactivity of

    
    -Fluoroamines: 
    
    • Kalow, J. A., & Doyle, A. G. (2012).[4] Synthesis of

      
      -fluoroamines by Lewis base catalyzed hydrofluorination of aziridines.[5][6][7] Journal of Organic Chemistry, 77(9), 4177–4183. Link
      
    • Explanation: This seminal work establishes the reversible relationship between -fluoroamines and aziridines/aziridinium ions, confirming the lability of the C-F bond in the presence of an internal nucleophile.
  • Storage & Safety Data

    • BLD Pharm. (2024).[8] Safety Data Sheet: 3-(Fluoromethyl)morpholine hydrochloride.[9] Link

    • ChemScene. (2024).[8] Product Information: (R)-3-(Fluoromethyl)morpholine hydrochloride. Link

    • Note: These sources validate the requirement for storage at 2-8°C and protection
  • Mechanistic Analogies (Mustard Chemistry)

    • Ghorai, M. K., et al. (2014). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines.[10][11] Beilstein Journal of Organic Chemistry, 10, 2649–2657. Link

    • Context: Demonstrates the facile ring opening/closing of aziridine intermediates in morpholine synthesis, supporting the proposed degrad

Sources

dealing with impurities in 3-(fluoromethyl)morpholine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for managing impurities during the synthesis of 3-(fluoromethyl)morpholine hydrochloride. As Senior Application Scientists, we ground our advice in established chemical principles to ensure both accuracy and practical utility in the laboratory.

Technical Support Center: 3-(Fluoromethyl)morpholine Hydrochloride Synthesis

Introduction

The synthesis of 3-(fluoromethyl)morpholine hydrochloride, a key building block in medicinal chemistry, requires stringent control over reaction conditions to minimize impurity formation. The presence of even minor impurities can significantly impact the outcomes of subsequent research and development stages. This guide addresses common challenges encountered during its synthesis, focusing on the identification, mitigation, and removal of process-related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 3-(fluoromethyl)morpholine hydrochloride?

A: Impurities can originate from starting materials, side reactions during the fluorination or cyclization steps, and subsequent workup procedures. The most prevalent impurities typically include:

  • Unreacted Starting Material: Such as the precursor alcohol, (morpholin-3-yl)methanol.

  • Elimination Byproduct: An alkene resulting from the dehydration of the precursor alcohol, particularly when using deoxyfluorination agents like DAST.[1][2]

  • Over-alkylation Products: If the morpholine ring is synthesized, bis-alkylation can be a competing reaction.[3]

  • Rearrangement Products: Carbocationic intermediates, which can be generated during certain fluorination reactions, may lead to skeletal rearrangements.[1]

  • Residual Solvents and Reagents: Solvents used in reaction and purification (e.g., Dichloromethane, Diethyl Ether) and residual fluorinating agents or their byproducts.[3]

Q2: My fluorination reaction with DAST is producing a significant amount of an alkene byproduct. Why is this happening and what can I do to minimize it?

A: This is a classic issue with deoxyfluorination reagents like Diethylaminosulfur Trifluoride (DAST). The reaction proceeds through a competition between the desired nucleophilic substitution (SN2) and an elimination (E2) pathway. The elimination pathway is often favored by steric hindrance or higher temperatures.

To minimize the alkene byproduct:

  • Lower the Reaction Temperature: Begin the reaction at -78 °C and allow it to warm slowly. Lower temperatures kinetically favor the SN2 pathway over elimination.[1]

  • Solvent Choice: Dichloromethane (DCM) is a standard solvent, but exploring other non-polar aprotic solvents might alter the reaction pathway favorably.

  • Use a Modern Fluorinating Reagent: Consider reagents specifically designed to reduce elimination side reactions. Agents like PyFluor and AlkylFluor have demonstrated higher selectivity for substitution over elimination in many cases.[2] Aminodifluorosulfinium salts are also reported to provide less elimination byproduct compared to DAST.[2]

Q3: I am seeing multiple spots on my TLC after the reaction. How can I identify what these impurities are?

A: A multi-faceted analytical approach is essential for confident impurity identification.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for separating the components of your crude mixture and getting the molecular weight of each, which provides the first clue to their identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial. ¹⁹F NMR is particularly useful for identifying fluorinated byproducts. Comparing the spectra of your crude product to that of the pure compound and starting materials will help identify unreacted precursors and side products.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile or semi-volatile impurities, such as residual solvents or low-boiling point side products.[4]

Q4: Is it better to purify the free base or the hydrochloride salt?

A: This depends on the physical properties of your compound and its impurities. The free base is often an oil, making it suitable for flash column chromatography. The hydrochloride salt is typically a crystalline solid, which is ideal for purification by recrystallization.[5] A common and effective strategy is to perform a primary purification of the free base via chromatography and then perform a final, high-purity crystallization of the hydrochloride salt.

Impurity Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues organized by impurity type.

Issue 1: Presence of Starting Alcohol Precursor
  • Cause: Incomplete reaction. This can be due to insufficient equivalents of the fluorinating agent, a deactivated reagent (e.g., hydrolyzed by moisture), or inadequate reaction time/temperature.

  • Troubleshooting Steps:

    • Verify Reagent Activity: Ensure your fluorinating agent is fresh and has been handled under anhydrous conditions to prevent hydrolysis.[1]

    • Optimize Stoichiometry: Increase the equivalents of the fluorinating agent incrementally (e.g., from 1.1 to 1.3 equivalents).

    • Increase Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion. If the reaction stalls at low temperatures, consider allowing it to warm to room temperature for a longer period.

Issue 2: Formation of Elimination and Rearrangement Byproducts
  • Cause: The reaction conditions favor elimination or the formation of carbocationic intermediates.

  • Troubleshooting Workflow:

Caption: Troubleshooting decision tree for elimination/rearrangement.

Impurity Profile and Analytical Methods

The table below summarizes common impurities and the recommended analytical techniques for their detection and quantification.

Impurity NameProbable OriginRecommended Analytical Method(s)Key Diagnostic Signal
(Morpholin-3-yl)methanolUnreacted Starting MaterialLC-MS, ¹H NMRAbsence of ¹⁹F signal; presence of -CH₂OH protons
3-(Fluoromethylidene)morpholineElimination Side ReactionGC-MS, ¹H NMR, ¹⁹F NMRAlkene proton signals in ¹H NMR; different ¹⁹F shift
Bis-Alkylation ProductSide reaction during ring formationLC-MSMass corresponding to two morpholine units
Rearranged IsomerCarbocation rearrangementLC-MS, ¹³C & ¹⁹F NMRDifferent MS fragmentation; distinct NMR chemical shifts
Dichloromethane (DCM)Residual Solvent¹H NMR, GC-MSSinglet around 5.3 ppm in ¹H NMR (CDCl₃)

Detailed Experimental Protocols

Protocol 1: Purification via Hydrochloride Salt Formation and Recrystallization

This protocol is designed for the final purification step, assuming a crude product that is mostly the desired 3-(fluoromethyl)morpholine free base.[5]

  • Dissolution: Dissolve the crude 3-(fluoromethyl)morpholine free base (1.0 eq) in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate (approx. 10 mL per 1 g of crude material).

  • Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise. Monitor the pH of the solution with moist pH paper until it is acidic.

  • Precipitation: The hydrochloride salt should precipitate as a solid. Continue stirring for 30 minutes in an ice bath to maximize precipitation.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.

  • Recrystallization:

    • Transfer the crude salt to a clean flask.

    • Add a minimal amount of a hot solvent system (e.g., isopropanol/diethyl ether or ethanol/ethyl acetate) until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature. Crystal formation should occur.

    • Cool the flask in an ice bath for 1 hour to maximize crystal yield.

  • Final Collection & Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum to a constant weight.

  • Validation: Assess the purity of the final product using HPLC, NMR, and melting point analysis.[4]

Workflow for Purification and Validation

G A Crude Free Base B Dissolve in Ether/EtOAc A->B C Add HCl Solution B->C D Precipitate Crude HCl Salt C->D E Vacuum Filtration D->E F Recrystallize from IPA/Ether E->F G Collect Purified Crystals F->G H Dry Under Vacuum G->H I Final Product: Pure HCl Salt H->I J Purity Analysis (HPLC, NMR) I->J

Sources

Technical Support Center: Deprotection of 3-(Fluoromethyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the deprotection of 3-(fluoromethyl)morpholine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the critical deprotection step of these valuable building blocks. Morpholine derivatives are privileged scaffolds in medicinal chemistry, and the fluoromethyl group often enhances metabolic stability and modulates physicochemical properties.[1][2] However, the final deprotection step can be fraught with challenges, from incomplete reactions to unexpected side products.

This document provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format. We will delve into the causality behind experimental choices, ensuring you can not only follow a protocol but also adapt it to your specific substrate.

Part 1: Deprotection of N-Boc-3-(fluoromethyl)morpholine

The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability in a wide range of conditions and its facile removal under acidic conditions.[3][4]

Frequently Asked Questions & Troubleshooting

Question 1: What is the standard, most reliable protocol for Boc deprotection of a 3-(fluoromethyl)morpholine derivative?

Answer: The most common and reliable methods involve cleavage with a strong acid.[5] The two workhorse protocols are using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) or a solution of Hydrochloric Acid (HCl) in an organic solvent like 1,4-dioxane.

Experimental Protocol 1: Deprotection using TFA in DCM

  • Dissolve the N-Boc-3-(fluoromethyl)morpholine substrate (1.0 equiv.) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Cool the solution to 0 °C using an ice bath.

  • Add Trifluoroacetic Acid (TFA) (5-10 equivalents, often used as a 20-50% v/v solution in DCM) dropwise to the stirred solution.[6]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[7]

  • Upon completion, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual acid, co-evaporate the residue with toluene (3x).[7]

  • The resulting product is the trifluoroacetate salt of the amine. If the free base is required, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution until the aqueous layer is basic. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected amine.

Experimental Protocol 2: Deprotection using HCl in 1,4-Dioxane

  • Dissolve or suspend the N-Boc-3-(fluoromethyl)morpholine substrate (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1-12 hours. The reaction is typically faster than with TFA/DCM but can vary depending on the substrate.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of the amine.

  • If the free base is desired, triturate the solid with a solvent like diethyl ether to remove any non-polar impurities, then proceed with a basic work-up as described in Protocol 1.

Question 2: My Boc deprotection is sluggish or incomplete. What are the common causes and how can I fix it?

Answer: This is a frequent issue, often stemming from a few key factors. The cleavage of the Boc group is an acid-catalyzed process with a second-order dependence on acid concentration, making acid strength and concentration critical parameters.[7]

Potential Cause Explanation & Troubleshooting Steps Citations
Insufficient Acid Strength/Concentration The acidic conditions may not be potent enough. Commercial TFA can absorb water over time, reducing its efficacy.[5][7]
Solution: Use fresh, high-purity TFA. If using 20% TFA in DCM, try increasing the concentration to 50% or even 95% (neat TFA). Alternatively, switch to a stronger acid system like 4M HCl in 1,4-dioxane.[7]
Inadequate Reaction Time/Temperature Deprotection is a kinetic process. Some sterically hindered substrates may require more forcing conditions.[7]
Solution: Extend the reaction time, monitoring carefully by LC-MS. If the reaction is still incomplete after several hours at room temperature, consider gentle warming to 30-40 °C. Proceed with caution to avoid potential side reactions.[7]
Solvent Issues Poor solubility of the substrate in the reaction solvent can significantly slow down the reaction rate.[7]
Solution: Ensure your substrate is fully dissolved. If solubility in DCM is low, consider alternative solvents like 1,4-dioxane or diethyl ether, typically with an appropriate acid like HCl.

Question 3: I am observing side products. What are they and how can I prevent them?

Answer: The primary culprit for side product formation is the highly reactive tert-butyl cation (t-Bu⁺) generated during the cleavage of the Boc group.[5][8] This cation is a potent electrophile and can alkylate any nucleophilic sites on your molecule.

BocDeprotectionMechanism

Common Side Reactions:

  • t-Butylation: If your molecule contains other nucleophilic functional groups, such as electron-rich aromatic rings, thiols (cysteine), or thioethers (methionine), they are susceptible to alkylation by the tert-butyl cation.[5]

  • Cleavage of Other Acid-Labile Groups: Protecting groups like tert-butyl esters or trityl groups can be unintentionally removed under the same conditions.[3][5]

Solution: Use of Scavengers To prevent these side reactions, add a "scavenger" to the reaction mixture. Scavengers are reagents that are more nucleophilic than your substrate and will preferentially react with and neutralize the tert-butyl cation.[5]

  • Common Scavengers: Triethylsilane (TES), triisopropylsilane (TIS), anisole, or water.

  • How to Use: Add 5-10% (v/v) of the scavenger to your reaction mixture along with the acid. For example, a common deprotection cocktail is 95:2.5:2.5 TFA:TIS:H₂O.

Question 4: Is the 3-(fluoromethyl) group stable to standard Boc deprotection conditions?

Answer: Yes, the fluoromethyl group is generally very stable under the acidic conditions used for Boc deprotection. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry and is not susceptible to cleavage by acids like TFA or HCl.[9] The primary concern in any reaction is always the stability of the entire molecule, but the fluoromethyl moiety itself is robust and should remain intact.

Part 2: Deprotection of N-Cbz- and N-Bn-3-(fluoromethyl)morpholine

The carbobenzyloxy (Cbz or Z) and benzyl (Bn) groups are classic amine protecting groups. They are structurally similar and often removed under similar conditions, primarily catalytic hydrogenolysis.[10][11]

Frequently Asked Questions & Troubleshooting

Question 1: What is the preferred method for removing a Cbz or Bn group from a 3-(fluoromethyl)morpholine?

Answer: Catalytic hydrogenolysis is the most common and mildest method for Cbz and Bn deprotection.[12] This method involves the cleavage of the C-O (for Cbz) or C-N (for Bn) bond using hydrogen gas in the presence of a palladium catalyst. The byproducts are toluene and carbon dioxide (for Cbz) or just toluene (for Bn), which are volatile and easily removed.[12]

DeprotectionDecisionTree

Experimental Protocol: Catalytic Hydrogenolysis

  • Dissolve the Cbz- or Bn-protected substrate (1.0 equiv.) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

  • Carefully add 10% Palladium on activated carbon (Pd/C) to the flask (typically 5-10 mol% of palladium relative to the substrate).[12]

  • Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a positive pressure of H₂ (a balloon is often sufficient for lab scale) at room temperature.

  • Monitor the reaction by TLC or LC-MS. Reaction times can vary from 1 hour to over 24 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry, especially after exposure to hydrogen. Do not allow the filter cake to dry completely.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Question 2: My hydrogenolysis reaction is not working. What should I check?

Answer: Several factors can inhibit catalytic hydrogenolysis.

  • Catalyst Inactivation (Poisoning): The catalyst can be "poisoned" by various functional groups, particularly sulfur-containing compounds (thiols, thioethers) or even by the product amine itself in some cases.[13]

    • Solution: Ensure all reagents and solvents are free from sulfur contaminants. If you suspect product inhibition, you may need to use a higher catalyst loading or switch to a different deprotection method.

  • Poor Quality Catalyst: The activity of Pd/C can vary significantly between batches and suppliers.

    • Solution: Use a fresh, high-quality catalyst. If one type of Pd/C is ineffective, try a different one (e.g., a different support or palladium loading).

  • Transfer Hydrogenation: If using H₂ gas is inconvenient or ineffective, consider transfer hydrogenation. In this method, a hydrogen donor like ammonium formate, formic acid, or 1,4-cyclohexadiene is used in place of H₂ gas.[10][13] This can sometimes be more effective for substrates that are difficult to reduce.

Question 3: I cannot use hydrogenolysis due to other reducible groups in my molecule. What are the alternatives?

Answer: If hydrogenolysis is not an option, acid-mediated cleavage is a common alternative, although the conditions are generally harsher.[12][14]

  • HBr in Acetic Acid: A solution of 33% HBr in acetic acid is a classic reagent for Cbz cleavage. It is effective but very corrosive and not suitable for acid-sensitive molecules.

  • Lewis Acids: Reagents like TMSI (trimethylsilyl iodide) or BCl₃ can also cleave Cbz and Bn groups.[15] These are powerful but may affect other functional groups.

  • Nucleophilic Cleavage: Recently, methods using nucleophiles like thiols have been developed for Cbz deprotection, offering a milder, non-reductive alternative.[16] This can be particularly useful for complex molecules with sensitive functionalities.

Question 4: Will hydrogenolysis affect the fluoromethyl group?

Answer: The C-F bond is highly resistant to catalytic hydrogenolysis.[9] While other carbon-halogen bonds (C-Cl, C-Br, C-I) are readily cleaved under these conditions, the C-F bond is exceptionally stable. Therefore, you should not expect cleavage of the fluoromethyl group during a standard Pd/C-catalyzed hydrogenation.

General FAQs

Question: How do I effectively monitor the progress of my deprotection reaction?

Answer: The most reliable methods are TLC and LC-MS.

  • TLC: Use a suitable solvent system to achieve good separation between your protected starting material (more non-polar) and your deprotected amine salt or free base (more polar). The product will typically have a much lower Rf value.

  • LC-MS: This is the gold standard. It provides unambiguous confirmation of the consumption of starting material and the formation of the product with the correct mass. This is crucial for troubleshooting incomplete reactions or identifying side products.[7]

Question: My final deprotected amine is unstable. How should I handle and store it?

Answer: Many free amines, including morpholine derivatives, can be sensitive to air and moisture, potentially leading to degradation over time.

  • Storage as a Salt: It is often best to store the product as its hydrochloride or trifluoroacetate salt, which are typically more stable, crystalline solids.[5] You can then generate the free base immediately before its use in a subsequent reaction step.

  • Inert Atmosphere: If you need to store the free base, do so under an inert atmosphere (nitrogen or argon) at low temperature (-20 °C) to minimize degradation.

References
  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Organic Letters. (2004). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. ACS Publications. [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

  • PMC. (n.d.). A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen. [Link]

  • Fiveable. (2025). Acid-Labile Protecting Groups Definition. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (n.d.). Amino Acid-Protecting Groups. [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. [Link]

  • ResearchGate. (n.d.). Acid-labile protecting groups. [Link]

  • ACS Publications. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Wordpress. (n.d.). BOC Deprotection. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]

  • PMC. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • ResearchGate. (n.d.). Morpholines. Synthesis and Biological Activity. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]

  • ResearchGate. (n.d.). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Selective Cleavage of Benzyl Ethers. [Link]

  • ResearchGate. (n.d.). Selective Cleavage of N -Benzyl-Protected Secondary Amines by Triphosgene. [Link]

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • ResearchGate. (n.d.). Nitrogen Protecting Groups: Recent Developments and New Applications. [Link]

  • Wikipedia. (n.d.). Trifluoromethylation. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • IIT. (2020). Protecting Groups. [Link]

  • Royal Society of Chemistry. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Chemical Society Reviews. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. RSC Publishing. [Link]

  • PMC. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Scientific Update. (2023). To Deprotect and Serve. [Link]

  • PMC. (n.d.). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. [Link]

  • ResearchGate. (n.d.). Selected drugs and inhibitors containing a fluoromethyl group. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • ResearchGate. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]

  • ResearchGate. (2015). ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. [Link]

  • ResearchGate. (2022). An updated review on morpholine derivatives with their pharmacological actions. [Link]

  • Organic Chemistry Portal. (n.d.). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. [Link]

  • ACS Publications. (2026). Desymmetrization of meso-Pyrrolidines via Oxoammonium-Catalyzed Enantioselective Hydride Transfer. Journal of the American Chemical Society. [Link]

Sources

scaling up reactions involving 3-(fluoromethyl)morpholine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scaling Up Reactions with 3-(Fluoromethyl)morpholine Hydrochloride

Executive Technical Summary

3-(Fluoromethyl)morpholine hydrochloride (CAS: 218594-81-1 for (R)-isomer) is a high-value chiral building block used to introduce metabolic stability and lipophilicity into drug candidates.[1][2][3] The fluorine atom acts as a bioisostere for a hydrogen or hydroxyl group, modulating the pKa of the morpholine nitrogen via inductive withdrawal.[2]

Critical Scale-Up Characteristic: Unlike unsubstituted morpholine, this derivative possesses reduced nucleophilicity due to the electron-withdrawing fluoromethyl group (


-fluorine effect).[1][2][3] Furthermore, the hydrochloride salt form requires careful neutralization to avoid "sticky" salt formation that impedes mass transfer in larger reactors.[2]

Physical Properties & Handling Data[1][2][3][4][5][6]

Table 1: Key Technical Specifications

PropertySpecificationScale-Up Implication
Molecular Weight 155.60 g/mol Calculate stoichiometry precisely; do not approximate as morpholine.[1][3]
Physical State Crystalline SolidHygroscopic.[1][2] Caking occurs rapidly upon exposure to ambient humidity.[2]
Solubility (Salt) Water, Methanol, DMSOPoor solubility in DCM, Toluene, and THF (common scale-up solvents).[1][2][3]
pKa (Conjugate Acid) ~6.5 - 7.0 (Est.)Lower than morpholine (8.36).[1][2][3] Requires stronger electrophiles or efficient catalysts.[2]
Stability Risk

-Elimination
Potential for HF elimination under high temperature (>80°C) + strong base.[1][2][3]

Scale-Up Protocols & Workflows

Protocol A: The "Biphasic Schotten-Baumann" Strategy (Recommended)

Best for: Amide couplings, Sulfonamide formation, and reactions with highly reactive electrophiles.[1][2][3]

Rationale: This method uses water to dissolve the HCl salt, ensuring immediate availability of the amine, while the organic phase extracts the product, preventing salt encapsulation.[2]

  • Dissolution: Dissolve 3-(fluoromethyl)morpholine HCl (1.0 equiv) in Water (5 vol).

  • Base Addition: Add inorganic base (

    
     or 
    
    
    
    , 2.5 equiv).[1][2] Note: Gas evolution (
    
    
    ) will occur; add slowly.[1][2][3]
  • Solvent Addition: Add immiscible organic solvent (DCM or EtOAc, 5-10 vol).[1][2] Cool to 0–5°C.[2]

  • Reaction: Add electrophile (e.g., Acid Chloride) dropwise. Maintain temperature <10°C to suppress hydrolysis.

  • Workup: Separate layers. The product resides in the organic layer; salts remain in aqueous.[2]

Protocol B: The "In-Situ Free Base" Strategy (Anhydrous)

Best for: SNAr reactions, Palladium-catalyzed couplings (Buchwald-Hartwig).[1][2][3]

  • Suspension: Suspend the HCl salt in dry solvent (DMF, DMAc, or Acetonitrile).[2] Avoid DCM/THF initially as the salt will clump.[1][2]

  • Neutralization: Add organic base (DIPEA or TEA, 2.0 equiv).[1][2] Stir for 30 mins. The mixture will become a slurry of amine-HCl salts.[1][2]

  • Reaction: Add the electrophile/catalyst. Heat as required (Limit to 80°C).

Visualization: Decision Logic & Impurity Pathways

Figure 1: Scale-Up Strategy Decision Tree

ScaleUpStrategy Start Start: 3-(Fluoromethyl)morpholine HCl CheckElectrophile Is the Electrophile Water Sensitive? Start->CheckElectrophile WaterSensitive Yes (e.g., Anhydrides, Activated Esters) CheckElectrophile->WaterSensitive Strict Anhydrous WaterStable No (e.g., Alkyl Halides, SNAr substrates) CheckElectrophile->WaterStable Robust System ProtocolB Protocol B: Anhydrous Organic (DMF/DMAc + DIPEA) WaterSensitive->ProtocolB ProtocolA Protocol A: Biphasic System (Water/DCM + K2CO3) WaterStable->ProtocolA RiskCheck Risk: Salt Clumping? ProtocolB->RiskCheck Mitigation Add solubilizing agent (TBAI) or Switch to high-polarity solvent RiskCheck->Mitigation If conversion < 50%

Caption: Decision matrix for selecting the optimal neutralization and reaction solvent system based on electrophile stability.

Troubleshooting Center (FAQs)

Q1: I am observing low conversion (<50%) despite using excess electrophile. The starting material remains stuck at the baseline on TLC.

  • Diagnosis: This is likely a "Salt Encapsulation" issue.[1][2] In non-polar solvents (DCM, Toluene), the HCl salt does not dissolve.[2] When you add a base (like TEA), the resulting TEA-HCl precipitates and coats the surface of your morpholine salt, preventing further reaction.[1][2]

  • Solution:

    • Switch Solvent: Use a solvent that partially dissolves the salt (DMF, DMAc, or NMP).[2]

    • Phase Transfer: If you must use non-polar solvents, add 5-10 mol% of a phase transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB) to shuttle the fluoride/chloride ions.[1][2]

    • Pre-Freebasing: Perform a distinct free-basing step: Dissolve salt in minimal water + NaOH, extract into DCM, dry, and then use the oil in your reaction.[1][2]

Q2: I see a new impurity with M-20 mass (Loss of HF). Is the compound unstable?

  • Diagnosis: You are triggering

    
    -Elimination .[1][2] The fluoromethyl group is beta to the nitrogen.[2] Under harsh basic conditions (e.g., NaH, KOtBu) or high temperatures (>100°C), the base can abstract a proton, leading to the elimination of HF and formation of an enamine/alkene species.[2]
    
  • Solution:

    • Lower Temperature: Cap reactions at 80°C.

    • Change Base: Switch from strong alkoxides (pKa ~16-17) to milder carbonates (Cs2CO3) or hindered amines (DIPEA).[1][2][3]

    • Avoid Hydrides: Do not use NaH for deprotonation if possible.

Q3: The material turns into a sticky gum during weighing.[2] How do I handle this at 100g+ scale?

  • Diagnosis: The HCl salt is highly hygroscopic.[1][2]

  • Solution:

    • Handling: Only open containers in a glove bag or low-humidity dispensary (<30% RH).

    • Correction: If the material has absorbed water, your stoichiometry is wrong.[2] Perform a quantitative NMR (qNMR) using an internal standard (e.g., Maleic Acid) to determine the actual wt% of active amine before setting up the reaction.[2][3]

Q4: My amide coupling yield is lower than with unsubstituted morpholine. Why?

  • Diagnosis: Inductive Effect. The fluorine atom is electron-withdrawing.[1][2] It pulls electron density away from the nitrogen lone pair, lowering the pKa and making the amine a weaker nucleophile than standard morpholine.[2]

  • Solution:

    • Activation: You need a more reactive electrophile.[1][2] If using carboxylic acids, switch from EDC/HOBt to HATU or T3P (Propylphosphonic anhydride).[1][2]

    • Time: Extend reaction times by 2-3x compared to standard morpholine.

References

  • ChemScene. (n.d.).[1][2] (R)-3-(Fluoromethyl)morpholine hydrochloride Product Data. Retrieved from [1][2][3]

  • Sigma-Aldrich. (n.d.).[1][2] (R)-3-(Trifluoromethyl)morpholine hydrochloride Safety Data Sheet. Retrieved from [1][2][3]

  • BenchChem. (2025).[1][2][4] Technical Support Center: Scale-Up Synthesis of Morpholine Derivatives. Retrieved from [1][2][3]

  • National Institutes of Health (NIH). (2024).[1][2] Green Synthesis of Morpholines via Selective Monoalkylation of Amines. PubMed Central.[2] Retrieved from [1][2][3]

  • Fisher Scientific. (2023).[1][2] Safety Data Sheet: Morpholine. Retrieved from [1][2][3]

Sources

Technical Support Guide: Base Selection for 3-(Fluoromethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The Challenge: You are working with 3-(fluoromethyl)morpholine hydrochloride .[1] This building block presents a "Triad of Sensitivity" that complicates standard base selection:

  • HCl Salt Form: Requires stoichiometric neutralization (free-basing) before it can act as a nucleophile.

  • Inductive Deactivation: The fluorine atom (

    
     to the nitrogen lone pair) lowers the nucleophilicity of the amine via inductive electron withdrawal (
    
    
    
    effect).
  • Elimination/Racemization Risk: The proton at the C3 position is chiral and acidic (due to being

    
     to the nitrogen). Strong bases can trigger deprotonation, leading to racemization  or HF elimination  (forming an exocyclic enamine).
    

The Goal: Select a base that is strong enough to neutralize the HCl salt (


) but weak enough to prevent C3-deprotonation and compatible with your reaction solvent.

Decision Matrix: Selecting the Right Base

Do not default to DIPEA/TEA without analysis. Use this logic flow to select the optimal base for your specific reaction type.

Category A: Inorganic Carbonates (The "Safe" Alternatives)

Best for: Nucleophilic Aromatic Substitution (


), Alkylations.
  • Cesium Carbonate (

    
    ): 
    
    • Why: The "Cesium Effect." The large ionic radius of

      
       disrupts tight ion pairing, making the carbonate anion more "naked" and soluble in organic solvents (DMF, DMSO, MeCN) compared to potassium.
      
    • Benefit: Higher effective basicity without the high

      
       of alkoxides.
      
  • Potassium Carbonate (

    
    ): 
    
    • Why: Standard, cheap.[2]

    • Limitation: Poor solubility in DCM/THF. Requires high-boiling polar solvents (DMF) or phase transfer catalysts.

Category B: Mild Organic Bases (The "Soluble" Alternatives)

Best for: Amide Couplings, Reductive Aminations.

  • N-Methylmorpholine (NMM):

    • Why:

      
      . It is weaker than DIPEA (
      
      
      
      ).
    • Benefit: Sufficient to neutralize the HCl salt but unlikely to deprotonate the C3-chiral center. It minimizes racemization risk during peptide-like couplings.[3]

  • 2,6-Lutidine:

    • Why: Sterically hindered and mild (

      
      ).
      
    • Benefit: Excellent for highly sensitive electrophiles where even NMM might cause side reactions.

Category C: Scavenger Resins (The "Clean" Alternatives)

Best for: Parallel Synthesis, Library Generation.

  • Polymer-Supported DIEA (PS-DIEA):

    • Why: Immobilized base.

    • Benefit: The HCl salt is neutralized, and the ammonium byproduct remains on the bead. Filtration yields the free amine in solution without aqueous workup.

Visual Logic: Base Selection Flowchart

BaseSelection Start Start: Reaction Type? SNAr SNAr / Alkylation Start->SNAr Coupling Amide Coupling Start->Coupling Solvent Solvent Choice? SNAr->Solvent Racemization Racemization Risk? Coupling->Racemization Polar DMF/DMSO Solvent->Polar NonPolar DCM/THF Solvent->NonPolar K2CO3 Use K2CO3 Polar->K2CO3 Cs2CO3 Use Cs2CO3 (Solubility Boost) NonPolar->Cs2CO3 HighRisk High (Chiral C3) Racemization->HighRisk LowRisk Low Racemization->LowRisk NMM Use NMM (Mild, pKa ~7.4) HighRisk->NMM DIPEA Use DIPEA (Standard) LowRisk->DIPEA

Figure 1: Decision tree for selecting a base based on reaction type and solvent constraints.

Troubleshooting & FAQs

Symptom 1: Low Yield in Amide Coupling (EDC/HATU)

  • Diagnosis: The HCl salt is not fully neutralized. Standard protocols often assume free amines. If you add 1.0 equiv of base, it is entirely consumed by the HCl, leaving 0 equiv for the coupling cycle (catalytic base is often needed for HATU).

  • Remedy: Increase base stoichiometry to 2.5 – 3.0 equivalents .

    • 1.0 eq to neutralize HCl.

    • 1.0-1.5 eq to maintain basic pH for the coupling reagent.

Symptom 2: Appearance of "Styrene-like" Impurity (M-20 mass)

  • Diagnosis: HF Elimination. You likely used a strong base (NaH, KOtBu) or heated the reaction with DIPEA. The base deprotonated C3, leading to the loss of Fluorine and formation of an exocyclic double bond.

  • Remedy: Switch to Inorganic Carbonates (

    
    )  or Bicarbonates (
    
    
    
    )
    . These are basic enough to neutralize HCl but insufficiently basic (
    
    
    of conjugate acid ~10.3) to deprotonate the C3-H (
    
    
    > 25).

Symptom 3: Product Racemization

  • Diagnosis: Extended exposure to tertiary amines.

  • Remedy: Use the "Biphasic Schotten-Baumann" protocol (see below). This keeps the base in the aqueous phase and the sensitive neutral amine in the organic phase, minimizing contact time.

Validated Protocols

Protocol A: The "Cesium Switch" for Reactions

Use when reacting 3-(fluoromethyl)morpholine HCl with aryl halides.

  • Dissolve: Suspend 3-(fluoromethyl)morpholine HCl (1.0 eq) and the Aryl Halide (1.0 eq) in anhydrous Acetonitrile (MeCN) or DMF .

  • Base Addition: Add Cesium Carbonate (

    
    )  (2.5 eq).
    
    • Note: Do not use DIPEA; it can form difficult-to-remove salts or compete as a nucleophile in rare cases.

  • Condition: Heat to 60–80°C.

  • Workup: Filter the solids (inorganic salts). Concentrate the filtrate. The Cesium salts are easily removed by filtration, unlike sticky DIPEA-HCl salts.

Protocol B: Biphasic Free-Basing (Schotten-Baumann)

Use for Acylation/Sulfonylation to prevent racemization.

  • Biphasic Mix: Dissolve the HCl salt (1.0 eq) in DCM or EtOAc . Add an equal volume of Saturated Aqueous

    
      (or 1M 
    
    
    
    ).
  • Reaction: Add the electrophile (Acid Chloride/Sulfonyl Chloride) to the rapidly stirring biphasic mixture.

  • Mechanism: As the HCl salt neutralizes at the interface, the free amine migrates into the organic layer and reacts immediately with the electrophile.

  • Advantage: The amine is never exposed to a high concentration of base in a homogeneous solution, preserving the chiral center.

Quantitative Data: Base Properties

BasepKa (Conj.[4][5] Acid)Solubility (Org)Risk: RacemizationRisk: EliminationRecommended For
DIPEA 10.75HighModerateModerateStandard Couplings
TEA 10.75HighHighHighAvoid if possible
NMM 7.38HighLow Low Chiral Couplings
2,6-Lutidine 6.70HighVery LowVery LowSensitive Substrates
Cs2CO3 ~10.3Low (suspension)LowLowSNAr / Alkylation
K2CO3 ~10.3InsolubleLowLowGeneral Purpose

References

  • Evans, D. A. (2005). pKa's of Nitrogen Acids. Harvard University. Link

    • Context: Authoritative source for amine pKa values comparisons (Morpholine vs. NMM).
  • Dunn, P. J., et al. (2016). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. Link

    • Context: Discusses the "Cesium Effect" and solubility advantages of Cs2CO3 in process chemistry.
  • Trabocchi, A. (2013). Diversity-Oriented Synthesis of Morpholine Derivatives. Heterocycles. Link

    • Context: Reviews reactivity profiles of substituted morpholines.
  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press. Context: Foundational text for E1cb elimination mechanisms in beta-functionalized amines.

Sources

Validation & Comparative

Definitive Structural Validation: A Comparative Analysis of 3-(fluoromethyl)morpholine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers and scientists, the unequivocal confirmation of a molecule's three-dimensional architecture is not merely a procedural step, but a foundational pillar upon which all subsequent biological and medicinal chemistry efforts are built. This guide provides an in-depth technical comparison of analytical methodologies for the structural validation of 3-(fluoromethyl)morpholine hydrochloride, a fluorinated morpholine derivative of interest in medicinal chemistry.[1][2][3] While X-ray crystallography stands as the gold standard for absolute structure determination, a holistic approach integrating spectroscopic and computational techniques provides a more comprehensive understanding of the molecule's behavior in different states.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography offers an unparalleled, unambiguous determination of a molecule's solid-state structure, providing precise bond lengths, bond angles, and the absolute configuration of stereocenters.[4] The process, from crystal growth to final structure refinement, is a self-validating system that, when successful, leaves no room for structural ambiguity.[4][5][6]

Experimental Protocol: X-ray Crystallographic Analysis

A successful crystallographic study hinges on the growth of a high-quality single crystal.[4] For a hydrochloride salt such as 3-(fluoromethyl)morpholine hydrochloride, slow evaporation from a suitable solvent system is a common starting point.

Step 1: Crystallization. A saturated solution of 3-(fluoromethyl)morpholine hydrochloride in a solvent such as a methanol/ether mixture is prepared. The solution is filtered to remove any particulate matter and left for slow evaporation in a loosely capped vial. The goal is to achieve a state of limited supersaturation, allowing for the gradual formation of well-ordered crystals.[4]

Step 2: Data Collection. A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

Step 3: Structure Solution and Refinement. The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and subsequently refined against the experimental data. The final refinement includes the positions and anisotropic displacement parameters of all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions. Key validation parameters such as the R-factor and R-free are monitored to ensure the quality of the final model.[7]

Expected Crystallographic Data

The following table summarizes the expected crystallographic parameters for a successful structural determination of 3-(fluoromethyl)morpholine hydrochloride.

ParameterExpected Value/InformationSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the symmetry of the crystal lattice.
Space Groupe.g., P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit.
Resolution< 1.0 ÅA measure of the level of detail in the electron density map.[7]
R-factor / R-free< 0.05 / < 0.10Indicators of the agreement between the crystallographic model and the experimental diffraction data.[7]
Bond Lengths & AnglesConsistent with known valuesConfirms the connectivity and geometry of the molecule.
Torsion AnglesDefines the conformation of the morpholine ringReveals the chair, boat, or twist-boat conformation in the solid state.[1]
Absolute ConfigurationUnambiguously determinedCrucial for stereospecific biological activity.
Workflow for X-ray Crystallography

XRay_Workflow cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Integration Data Integration Diffraction->Integration Solution Structure Solution Integration->Solution Refinement Refinement Solution->Refinement Validation Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure

Caption: Workflow for single-crystal X-ray crystallography.

Orthogonal Validation: Spectroscopic and Computational Methods

While X-ray crystallography provides a definitive solid-state structure, it is crucial to understand the molecule's structure and behavior in solution, which is more relevant to its biological activity. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), along with computational modeling, offer complementary and essential insights.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution.[8][10][11] For 3-(fluoromethyl)morpholine hydrochloride, both ¹H and ¹³C NMR would provide a wealth of structural information.

Experimental Protocol: NMR Analysis

Step 1: Sample Preparation. Approximately 5-10 mg of 3-(fluoromethyl)morpholine hydrochloride is dissolved in a suitable deuterated solvent, such as D₂O or DMSO-d₆, in a 5 mm NMR tube.[1]

Step 2: Data Acquisition. ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[10][12]

Step 3: Spectral Interpretation. The chemical shifts, coupling constants, and correlations from the 2D spectra are analyzed to confirm the molecular structure.

Expected NMR Data

The following table outlines the expected NMR data that would validate the structure of 3-(fluoromethyl)morpholine hydrochloride.

NucleusExpected Chemical Shift (δ, ppm)Expected Multiplicity & Coupling (J, Hz)Significance
¹H~4.5-5.0Doublet of doublets (²JHF ≈ 47 Hz, ³JHH ≈ 3-10 Hz)Confirms the -CH₂F group and its coupling to the adjacent proton.
¹H~3.5-4.2MultipletsProtons on the morpholine ring adjacent to the oxygen atom.[13][14][15]
¹H~3.0-3.5MultipletsProtons on the morpholine ring adjacent to the nitrogen atom.[13][16]
¹³C~80-85Doublet (¹JCF ≈ 170-180 Hz)Carbon of the -CH₂F group, split by the fluorine atom.
¹³C~65-75SingletsCarbons of the morpholine ring adjacent to the oxygen atom.[16]
¹³C~45-55SingletCarbon of the morpholine ring adjacent to the nitrogen atom.[16]
Workflow for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Spectral Interpretation Dissolution Dissolve in Deuterated Solvent Acquire_1D 1D NMR (¹H, ¹³C) Dissolution->Acquire_1D Acquire_2D 2D NMR (COSY, HSQC, HMBC) Acquire_1D->Acquire_2D Analysis Analyze Chemical Shifts & Couplings Correlation Assign Correlations Analysis->Correlation Structure_Confirmation Structure_Confirmation Correlation->Structure_Confirmation Structure Confirmation

Caption: Workflow for structural validation by NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[8][17][18] High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. Fragmentation patterns can also provide evidence for the structure.[19]

Experimental Protocol: Mass Spectrometry Analysis

Step 1: Sample Introduction. A dilute solution of 3-(fluoromethyl)morpholine hydrochloride is introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like LC or GC.[18]

Step 2: Ionization. A soft ionization technique such as Electrospray Ionization (ESI) is used to generate the protonated molecular ion [M+H]⁺.[18]

Step 3: Mass Analysis. The mass-to-charge ratio (m/z) of the ions is measured using a high-resolution mass analyzer (e.g., TOF or Orbitrap). Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting fragment ions.

Expected Mass Spectrometry Data
IonExpected m/z (monoisotopic)Significance
[M+H]⁺120.0819Confirms the molecular weight and elemental composition (C₅H₁₁FNO)⁺.[20]
Fragment Ionse.g., loss of CH₂F, loss of H₂OProvides evidence for the morpholine ring and the fluoromethyl substituent.
Workflow for Mass Spectrometry

MS_Workflow cluster_sample Sample Introduction cluster_analysis Mass Analysis cluster_data Data Interpretation Introduction Introduce Sample (LC/GC or Infusion) Ionization Ionization (e.g., ESI) Introduction->Ionization Detection Mass Detection (HRMS) Ionization->Detection Fragmentation Fragmentation (MS/MS) Detection->Fragmentation MW_Confirmation Molecular Weight Confirmation Fragmentation->MW_Confirmation Formula_Determination Elemental Formula Determination MW_Confirmation->Formula_Determination Structure_Validation Structure_Validation Formula_Determination->Structure_Validation Structural Clues

Caption: Workflow for structural validation by mass spectrometry.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), can be used to predict the stable conformations of the morpholine ring and to calculate theoretical NMR chemical shifts and coupling constants, which can then be compared with experimental data.[1][21][22] This provides a theoretical framework to support the experimental findings.

Computational Protocol

Step 1: Model Building. The 3D structure of 3-(fluoromethyl)morpholine is built in silico.

Step 2: Conformational Search. A systematic or stochastic conformational search is performed to identify low-energy conformers.[22][23] For the morpholine ring, the primary interest is the relative stability of the chair conformations with the fluoromethyl group in either an axial or equatorial position.[1][21][24]

Step 3: Geometry Optimization and Property Calculation. The geometries of the identified conformers are optimized at a suitable level of theory (e.g., B3LYP/6-31G*). NMR parameters are then calculated using a method like GIAO.

Predicted Conformational Data
ConformerRelative Energy (kcal/mol)Key Dihedral AnglesSignificance
Equatorial-Chair0 (most stable)Defines the ring pucker and substituent orientation.The predicted lowest energy conformer.
Axial-Chair> 0Defines the ring pucker and substituent orientation.A higher energy conformer that may exist in equilibrium.
Workflow for Computational Analysis

Computational_Workflow cluster_model Model Building & Search cluster_calc Quantum Chemical Calculations cluster_comp Comparison with Experiment Build Build 3D Structure Conformational_Search Conformational Search Build->Conformational_Search Optimization Geometry Optimization Conformational_Search->Optimization Property_Calculation Calculate NMR Parameters Optimization->Property_Calculation Comparison Compare Calculated vs. Experimental Data Property_Calculation->Comparison Theoretical_Support Theoretical_Support Comparison->Theoretical_Support Theoretical Support for Structure

Caption: Workflow for computational structural analysis.

Comparative Analysis of Validation Methods

MethodInformation ProvidedAdvantagesLimitations
X-ray Crystallography Absolute 3D structure in the solid state, bond lengths, angles, absolute configuration.[4]Unambiguous and definitive. The "gold standard" for structural proof.[4]Requires a high-quality single crystal, which can be difficult to obtain.[4] Provides no information about the solution-state conformation.
NMR Spectroscopy Connectivity, stereochemistry, and conformational dynamics in solution.[1][8][10]Provides detailed structural information in a biologically relevant medium. Can be used to study dynamic processes.[12]Can be complex to interpret for some molecules. May not be able to distinguish between certain stereoisomers without advanced techniques.
Mass Spectrometry Molecular weight and elemental composition.[8][17][18]High sensitivity and accuracy for molecular formula determination.Provides limited information about connectivity and stereochemistry. Fragmentation can sometimes be non-specific.
Computational Chemistry Predicted stable conformations, theoretical NMR parameters, and relative energies.[1][22]Provides a theoretical basis for experimental observations. Can predict properties that are difficult to measure experimentally.The accuracy is dependent on the level of theory and basis set used. Does not provide direct experimental proof of structure.

Conclusion

The definitive validation of the structure of 3-(fluoromethyl)morpholine hydrochloride is best achieved through a synergistic approach. While single-crystal X-ray crystallography provides the unequivocal solid-state structure, its findings should be corroborated by in-solution techniques. NMR spectroscopy confirms the connectivity and solution-state conformation, while high-resolution mass spectrometry validates the elemental composition. Computational chemistry serves as a powerful predictive and supportive tool, offering insights into the molecule's conformational preferences. By integrating these methodologies, researchers can establish a comprehensive and irrefutable structural dossier, a critical prerequisite for advancing a compound through the drug discovery pipeline.

References

  • Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). RSC Publishing. Available at: [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

  • Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations. ResearchGate. Available at: [Link]

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. Available at: [Link]

  • Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. PMC. Available at: [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

  • organic mass spectrometry analysis m/z values for ions database data table formula structure accurate ion isotopic masses isomers isotopic m/z ion ratios for chlorine & bromine containing organic compounds. Doc Brown's Chemistry. Available at: [Link]

  • Synthesis, characterization and dynamic NMR studies of a novel chalcone based N-substituted morpholine derivative. ResearchGate. Available at: [Link]

  • Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters - ACS Publications. Available at: [Link]

  • Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry. Available at: [Link]

  • NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products. Available at: [Link]

  • Structure Elucidation. Clariant Analytical Sciences. Available at: [Link]

  • NMR-Solver: Automated Structure Elucidation via Large-Scale Spectral Matching and Physics-Guided Fragment Optimization. arXiv. Available at: [Link]

  • Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery. ResearchGate. Available at: [Link]

  • Conformational Analysis. Drug Design Org. Available at: [Link]

  • Computational ligand-based rational design: Role of conformational sampling and force fields in model development. Available at: [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC. Available at: [Link]

  • Protein Structure Validation and Analysis with X-Ray Crystallography. Springer Protocols. Available at: [Link]

  • Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry. Available at: [Link]

  • X-Ray Crystallography of Chemical Compounds. PMC - NIH. Available at: [Link]

  • X-ray crystallographic validation of structure predictions used in computational design for protein stabilization. Proteins. Available at: [Link]

  • Protein X-Ray Structure Validation: Key Criteria. Available at: [Link]

  • 3-(fluoromethyl)morpholine hydrochloride (C5H10FNO). PubChemLite. Available at: [Link]

  • Morpholine hydrochloride. SpectraBase. Available at: [Link]

  • Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. PMC. Available at: [Link]

  • EP1087966B1 - Chemical synthesis of morpholine derivatives. Google Patents.
  • Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

The Strategic Substitution: A Comparative Analysis of 3-(Fluoromethyl)morpholine and 3-Methylmorpholine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the morpholine scaffold is a cornerstone, prized for its favorable physicochemical properties, including good water solubility and a pKa that renders it largely protonated at physiological pH, which can be beneficial for target engagement and pharmacokinetic profiles.[1][2] The strategic decoration of this privileged heterocycle with various substituents allows for the fine-tuning of a compound's biological activity, metabolic stability, and overall drug-like properties.[3][4] This guide presents a comparative study of two closely related analogs: 3-(fluoromethyl)morpholine and 3-methylmorpholine. We will delve into how the subtle yet significant substitution of a methyl group with a fluoromethyl group can profoundly impact a molecule's behavior, offering a compelling case study in the power of fluorine chemistry in drug design.

Physicochemical Properties: The Ripple Effect of a Single Fluorine Atom

The introduction of a fluorine atom, the most electronegative element, in place of a hydrogen atom in the 3-methyl group imparts significant changes to the molecule's electronic and physical properties. This bioisosteric replacement is a common strategy in medicinal chemistry to modulate a compound's characteristics.[5][6]

Property3-(Fluoromethyl)morpholine (Predicted/Calculated)3-Methylmorpholine (Experimental/Predicted)Rationale for a-F Substitution Effects
Molecular Formula C₅H₁₀FNOC₅H₁₁NO-
Molecular Weight 119.14 g/mol 101.15 g/mol [7][8]Increased mass due to fluorine vs. hydrogen.
Boiling Point Not available133-134 °C[9]The increased polarity from the C-F bond may lead to a higher boiling point.
Density Not available0.9591 g/cm³ (at 16 °C)[9]Typically, fluorination increases density.
pKa (of conjugate acid) Predicted to be lower than 3-methylmorpholine~9.03 (Predicted)[9]The strong electron-withdrawing inductive effect of the fluorine atom decreases the basicity of the morpholine nitrogen.[9]
LogP (Octanol-Water) 0.3661 (Calculated for (R)-enantiomer HCl salt)[10]-0.1 (Calculated)[7]Monofluorination can have variable effects on lipophilicity, but in this case, it is predicted to slightly increase it.[6]

The most critical distinction lies in the pKa and lipophilicity (LogP). The electron-withdrawing nature of the fluorine atom in 3-(fluoromethyl)morpholine is expected to lower the pKa of the morpholine nitrogen compared to 3-methylmorpholine. This modulation of basicity can have profound implications for drug-receptor interactions, solubility, and membrane permeability. A lower pKa might reduce undesirable interactions with off-target ion channels while maintaining sufficient basicity for necessary interactions at the target site.

Synthesis Strategies: Crafting the Analogs

The synthesis of these C-substituted morpholines can be achieved through various established routes, often starting from readily available chiral amino alcohols to ensure stereochemical control, which is crucial for biological activity.[11]

Synthesis of 3-Methylmorpholine

A common method for the preparation of 3-methylmorpholine involves the cyclization of an appropriate amino alcohol derivative. For instance, (S)-alaninol can be N-protected, followed by reaction with an electrophile containing a leaving group and a hydroxyl group, and subsequent deprotection and cyclization.

Proposed Synthesis of 3-(Fluoromethyl)morpholine

The synthesis of 3-(fluoromethyl)morpholine can be approached by utilizing a fluorinated building block. A plausible route would start from a chiral fluorinated amino alcohol. The synthesis of such precursors is a well-documented area of fluorine chemistry.

Below is a generalized workflow for the synthesis of such substituted morpholines.

G cluster_0 General Synthetic Workflow start Chiral Amino Alcohol (e.g., (S)-alaninol or a fluorinated analog) protect N-Protection (e.g., Boc, Cbz) start->protect Protection couple Coupling with a C2-synthon (e.g., 2-bromoethanol or an epoxide) protect->couple Alkylation/ Ring Opening deprotect N-Deprotection couple->deprotect Deprotection cyclize Intramolecular Cyclization (e.g., base-mediated) deprotect->cyclize Cyclization product 3-Substituted Morpholine cyclize->product

Caption: Generalized synthetic workflow for 3-substituted morpholines.

Impact on Biological Activity and Metabolism: The "Fluorine Effect"

The strategic incorporation of fluorine is a powerful tool in drug discovery to enhance metabolic stability and, in some cases, binding affinity.[9][12][13]

Metabolic Stability

Alkyl groups, such as the methyl group in 3-methylmorpholine, are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to hydroxylation and subsequent clearance of the drug.[14] The C-H bonds of the methyl group represent a potential "soft spot" for metabolic attack.

In contrast, the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it much more resistant to oxidative cleavage.[15] By replacing a C-H bond with a C-F bond in the 3-(fluoromethyl)morpholine analog, the metabolic stability at this position is expected to be significantly enhanced.[9][16] This "metabolic blocking" can lead to a longer drug half-life, increased bioavailability, and a more predictable pharmacokinetic profile.

G cluster_0 3-Methylmorpholine Metabolism cluster_1 3-(Fluoromethyl)morpholine Metabolism MMP 3-Methyl morpholine CYP CYP450 Enzymes MMP->CYP Oxidation Metabolite Hydroxylated Metabolite CYP->Metabolite FMP 3-(Fluoromethyl) morpholine CYP2 CYP450 Enzymes FMP->CYP2 Resistant to Oxidation Blocked Metabolism Blocked CYP2->Blocked

Caption: Comparative metabolic pathways.

Biological Activity and Drug-Receptor Interactions

The monofluoromethyl group can be considered a bioisostere of a hydroxyl group or, in some contexts, a methyl group.[5] The impact of this substitution on biological activity is highly dependent on the specific protein target. The increased polarity of the C-F bond can introduce new, favorable interactions, such as hydrogen bonding or dipole-dipole interactions within the binding pocket, potentially increasing potency.[15] Conversely, the slightly larger size of fluorine compared to hydrogen could introduce steric clashes that reduce binding affinity.

In the context of mTOR inhibitors, where substituted morpholines have been utilized, the introduction of a methyl group at the 3-position has been explored to probe the binding pocket.[1] Replacing this methyl with a fluoromethyl group could further optimize interactions within the pocket, potentially leading to increased potency or selectivity.

Experimental Protocols for Comparative Evaluation

To empirically validate the predicted differences between 3-(fluoromethyl)morpholine and 3-methylmorpholine, a series of standardized in vitro assays are essential.

Protocol 1: Determination of Lipophilicity (LogP) by RP-HPLC

Objective: To experimentally determine and compare the octanol-water partition coefficient (LogP) of the two compounds, which is a key indicator of lipophilicity.

Methodology:

  • Preparation of Standards: A series of standard compounds with known LogP values are prepared in a suitable solvent (e.g., methanol).

  • Sample Preparation: 3-(fluoromethyl)morpholine and 3-methylmorpholine are accurately weighed and dissolved in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column.

    • Mobile Phase: An isocratic mixture of methanol and water (or buffer).

    • Flow Rate: Typically 1 mL/min.

    • Detection: UV detection at an appropriate wavelength.

  • Analysis:

    • Inject the standard compounds and record their retention times (t_R).

    • Inject the test compounds and record their retention times.

    • Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.

    • Plot log(k) versus the known LogP values for the standard compounds to generate a calibration curve.

    • Using the log(k) values of the test compounds, determine their LogP values from the calibration curve.

Protocol 2: In Vitro Metabolic Stability Assessment using Liver Microsomes

Objective: To compare the metabolic stability of the two compounds in the presence of liver microsomes, which contain a high concentration of CYP enzymes.

Methodology:

  • Reagent Preparation:

    • Test Compounds: Prepare stock solutions of 3-(fluoromethyl)morpholine and 3-methylmorpholine in a suitable solvent (e.g., DMSO).

    • Liver Microsomes: Thaw human or rodent liver microsomes on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

    • NADPH Regenerating System: Prepare a solution containing co-factors necessary for CYP enzyme activity (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • Pre-warm the microsomal solution and test compound dilutions to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome-compound mixture.

    • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the rate of elimination (k).

    • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

    • A longer half-life indicates greater metabolic stability.

G cluster_0 Metabolic Stability Assay Workflow start Prepare Microsomes, Test Compound, and NADPH System incubate Incubate at 37°C start->incubate sample Sample at Time Points (0, 5, 15, 30, 60 min) incubate->sample quench Quench with Cold Acetonitrile + Internal Std sample->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate Half-Life (t½) analyze->calculate

Caption: Workflow for the in vitro microsomal stability assay.

Conclusion and Future Perspectives

The comparison between 3-(fluoromethyl)morpholine and 3-methylmorpholine serves as a quintessential example of the strategic use of fluorine in drug design. The substitution of a single hydrogen with fluorine is predicted to lower the basicity of the morpholine nitrogen, potentially increase lipophilicity, and most importantly, enhance metabolic stability by blocking a key site of oxidative metabolism. While these predictions are grounded in well-established principles of medicinal chemistry, their empirical validation through the experimental protocols outlined is crucial for any drug discovery program.

For researchers in drug development, the choice between these two analogs would depend on the specific goals of the optimization process. If a lead compound containing a 3-methylmorpholine moiety suffers from rapid metabolic clearance, the synthesis and evaluation of its 3-(fluoromethyl)morpholine counterpart would be a logical and promising next step. This seemingly minor structural modification can be the key to unlocking a more viable drug candidate with an improved pharmacokinetic profile and, ultimately, enhanced therapeutic potential.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC. [Link]

  • Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation. (2022). Chemical Science (RSC Publishing). [Link]

  • Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery. (n.d.). ResearchGate. [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. (n.d.). ChemRxiv. [Link]

  • 3-Methylmorpholine. (n.d.). PubChem. [Link]

  • (S)-3-methylmorpholine, CAS No. 350595-57-2. (n.d.). iChemical. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (n.d.). PMC. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026). ChemRxiv. [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024). PMC. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). PubMed. [Link]

  • Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. (2018). ResearchGate. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026). ChemRxiv. [Link]

  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. (n.d.). PMC. [Link]

  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. (2025). Frontiers. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ResearchGate. [Link]

  • Morpholine (CAS 110-91-8) - Chemical & Physical Properties. (n.d.). Cheméo. [Link]

  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. (n.d.). University of Lincoln Library Dissertation Showcase. [Link]

  • (R)-3-methylmorpholine. (2025). Chemsrc. [Link]

  • γ-effects identify preferentially populated rotamers of CH2F groups: side-chain conformations of fluorinated valine analogues. (n.d.). MR. [Link]

  • Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. (n.d.). PMC. [Link]

  • Analysis of the intermolecular interactions between CH3OCH3, CF3OCH3, CF3OCF3, and CH2F2, CHF3. (2004). PubMed. [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. (n.d.). ChemRxiv. [Link]

  • Morpholines. Synthesis and Biological Activity. (n.d.). ResearchGate. [Link]

  • A New Strategy for the Synthesis of Substituted Morpholines. (n.d.). PMC. [Link]

  • pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... (n.d.). ResearchGate. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC. [Link]

  • Morpholine. (n.d.). The Merck Index Online.
  • Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate. [Link]

Sources

comparing the reactivity of different fluorinated morpholine reagents

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Reactivity of Fluorinated Morpholine Reagents: A Guide for Medicinal Chemists

Introduction Morpholine is a privileged scaffold in drug discovery, prized for its favorable balance of hydrophilicity, lipophilicity, and metabolic stability[1]. However, the high basicity of unsubstituted morpholine (pKa ~8.3) can lead to hERG channel liabilities, poor membrane permeability, and unwanted off-target binding[2]. Fluorination of the morpholine ring has emerged as a premier strategy to modulate the amine's pKa, alter its LogP, and fine-tune its conformational bias without introducing significant steric bulk[3].

As a Senior Application Scientist, I frequently consult on the synthetic incorporation of these motifs. The introduction of fluorine atoms drastically alters the nucleophilicity and chemical stability of the morpholine nitrogen. This guide objectively compares the reactivity profiles of mono- and difluorinated morpholines, providing mechanistic insights and field-proven experimental protocols for their successful incorporation into drug candidates.

Mechanistic Causality: How Fluorine Position Dictates Reactivity

The reactivity of a fluorinated morpholine is primarily governed by two factors: the inductive electron-withdrawing effect (pulling electron density away from the nitrogen lone pair) and stereoelectronic stability (specifically, hemiaminal ether dynamics).

  • Alpha-Fluorination (3-Fluoro and 3,3-Difluoro): Fluorine atoms at the C3 position are directly adjacent to the nucleophilic nitrogen. The strong

    
    -inductive effect drastically lowers the pKa of the amine[4]. While 3-fluoromorpholine retains moderate nucleophilicity, 3,3-difluoromorpholine is severely deactivated (pKa < 4.0). The lone pair is tightly held, making standard Nucleophilic Aromatic Substitution (SNAr) nearly impossible without highly forcing conditions or transition-metal catalysis.
    
  • Beta-Fluorination (2-Fluoro and 2,2-Difluoro): Fluorines at the C2 position are adjacent to the oxygen atom. Monofluorination here creates a highly unstable hemiaminal ether; the oxygen lone pair can assist in expelling the fluoride ion, generating a reactive oxocarbenium intermediate that leads to ring opening or decomposition. However, introducing a second fluorine (2,2-difluoromorpholine) paradoxically increases stability. The intense electron-withdrawing nature of the second fluorine destabilizes the transition state required for oxocarbenium formation, locking the ring in a stable conformation. With a pKa of approximately 4.91[5], 2,2-difluoromorpholine offers a "Goldilocks" balance: it is significantly less basic than morpholine but remains sufficiently nucleophilic for late-stage coupling.

Comparative Data Summary

The following table summarizes the physicochemical and reactivity parameters of key morpholine reagents to guide your synthetic planning.

ReagentApprox. pKaRelative NucleophilicityChemical StabilityPreferred N-Arylation Method
Morpholine 8.3HighExcellentStandard SNAr
3-Fluoromorpholine ~6.5ModerateGoodSNAr (mild heating)
2-Fluoromorpholine N/AVariablePoor (Hemiaminal)N/A (Highly unstable)
2,2-Difluoromorpholine 4.9Low-ModerateExcellentForcing SNAr / Buchwald-Hartwig
3,3-Difluoromorpholine < 4.0Very LowExcellentBuchwald-Hartwig Amination

Visualizing the Synthetic Decision Matrix

Selecting the correct N-arylation or N-alkylation strategy is entirely dependent on the pKa and stability of the chosen fluorinated morpholine.

G Start Select Fluorinated Morpholine Unsub Unsubstituted / 2-Alkyl (pKa > 8.0) Start->Unsub MonoF 2-Fluoro / 3-Fluoro (pKa 6.0 - 7.5) Start->MonoF DiF22 2,2-Difluoromorpholine (pKa ~ 4.9) Start->DiF22 DiF33 3,3-Difluoromorpholine (pKa < 4.0) Start->DiF33 SNAr Standard SNAr (Base, Heat) Unsub->SNAr MonoF->SNAr ForcingSNAr Forcing SNAr (Strong Base, Polar Aprotic, High Temp) DiF22->ForcingSNAr BHA Buchwald-Hartwig Cross-Coupling (Pd catalyst, Ligand, Base) DiF22->BHA If electrophile is unreactive DiF33->BHA

Decision matrix for N-arylation of fluorinated morpholines based on pKa.

G N1 2-Fluoromorpholine N2 Oxocarbenium Ion Formation (Loss of F-) N1->N2 Spontaneous Solvolysis N3 Ring Opening / Elimination N2->N3 No Nucleophile N4 Stable N-Alkylated Product (Requires fast trapping) N2->N4 Strong Nucleophile

Mechanistic pathway of 2-fluoromorpholine hemiaminal ring opening.

Field-Proven Experimental Protocols

To ensure high-fidelity results in your laboratory, the following protocols are designed as self-validating systems. They include specific catalyst choices and in-process monitoring steps to confirm the reaction trajectory.

Protocol A: Forcing SNAr of 2,2-Difluoromorpholine

Rationale: With a pKa of ~4.9[5], 2,2-difluoromorpholine is a weak nucleophile but can still undergo SNAr with highly activated electrophiles (e.g., ortho/para-substituted fluorobenzenes or chloropyridines) if sufficient thermal energy and a strong, non-nucleophilic base are applied.

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial, combine the heteroaryl chloride (1.0 equiv) and 2,2-difluoromorpholine hydrochloride (1.2 equiv).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Scientist Insight: The excess base is required to free-base the morpholine salt and neutralize the HCl generated during the substitution.

  • Solvent: Suspend the mixture in anhydrous N-methyl-2-pyrrolidone (NMP) (0.5 M concentration). NMP is chosen over DMF for its higher boiling point and superior solvating power for polar transition states.

  • Heating: Seal the vial and heat to 120 °C in an oil bath or microwave reactor for 4–12 hours.

  • Validation (In-Process): Monitor via LC-MS. The product mass should appear alongside the consumption of the heteroaryl chloride. If conversion stalls at <50% after 4 hours, the electrophile is insufficiently activated, and you must pivot to Protocol B.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl (3x) to remove the NMP. Dry over Na2SO4, concentrate, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination of 3,3-Difluoromorpholine

Rationale: 3,3-Difluoromorpholine is extremely deactivated. Standard SNAr will fail. A palladium-catalyzed cross-coupling utilizing a highly active, electron-rich biaryl phosphine ligand (like RuPhos or BrettPhos) is mandatory to facilitate the difficult reductive elimination step with this electron-poor amine.

Step-by-Step Methodology:

  • Atmosphere Control: This reaction is highly sensitive to oxygen. Flame-dry a Schlenk flask and backfill with Argon (3 cycles).

  • Reagent Loading: Add the aryl bromide (1.0 equiv), 3,3-difluoromorpholine (1.5 equiv), Pd2(dba)3 (2.5 mol%, 5 mol% Pd), RuPhos (5 mol%), and Sodium tert-butoxide (NaOtBu) (2.0 equiv). Scientist Insight: NaOtBu is a strong base necessary to deprotonate the highly acidic Pd-amine intermediate. If your substrate contains base-sensitive functional groups (e.g., esters), substitute with Cs2CO3 and increase the reaction time.

  • Solvent: Add anhydrous, degassed Toluene (0.2 M).

  • Reaction: Heat the mixture at 90 °C for 16 hours under Argon.

  • Validation (In-Process): A successful reaction will transition from a dark purple/red (Pd2(dba)3) to a homogeneous yellow/brown solution. TLC (Hexanes/EtOAc) should show the disappearance of the aryl bromide.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium black and inorganic salts, eluting with dichloromethane. Concentrate the filtrate and purify via silica gel chromatography.

References

  • FILLING THE GAP IN LogP AND pKa EVALUATION FOR SATURATED FLUORINE-CONTAINING DERIVATIVES WITH MACHINE LEARNING. ChemRxiv.[3] URL: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). NIH.[2] URL: [Link]

  • Domino Assembly of Trifluoromethylated N,O-Heterocycles by the Reaction of Fluorinated α-Bromoenones with Amino Alcohols. ACS Publications.[1] URL: [Link]

  • Morpholine, 2,2-difluoro-. ChemBK.[5] URL: [Link]

  • 1,4-Oxazine β-Secretase 1 (BACE1) Inhibitors: From Hit Generation to Orally Bioavailable Brain Penetrant Leads. ACS Publications.[4] URL: [Link]

Sources

biological activity comparison of 3-(fluoromethyl)morpholine analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison and application framework for 3-(fluoromethyl)morpholine analogs , designed for medicinal chemists and drug discovery professionals.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Development Professionals

Executive Summary: The "Goldilocks" Fluorine Effect

In the optimization of morpholine-containing drugs, the 3-(fluoromethyl)morpholine scaffold represents a strategic "middle ground" between the metabolic liability of a methyl group and the profound electronic deactivation of a trifluoromethyl group.

While unsubstituted morpholine is a privileged scaffold for solubility, it often suffers from rapid metabolic clearance or poor membrane permeability. Introducing a monofluoromethyl (-CH₂F) group at the C3 position offers a unique bioisosteric solution:

  • Vs. 3-Methyl: Blocks metabolic "soft spots" (benzylic/allylic oxidation) while maintaining similar steric bulk.

  • Vs. 3-Trifluoromethyl: Avoids the excessive electron-withdrawing effect that can kill basicity-driven target interactions (e.g., in kinase or GPCR binding).

This guide compares the biological performance of 3-(fluoromethyl)morpholine analogs against their primary alternatives.

Physicochemical & Structural Comparison

The introduction of a single fluorine atom at the C3 position fundamentally alters the physicochemical profile of the morpholine ring.

Table 1: Physicochemical Profile of C3-Substituted Morpholines
PropertyUnsubstituted Morpholine 3-Methylmorpholine 3-(Fluoromethyl)morpholine 3-(Trifluoromethyl)morpholine
Structure H-CH₃-CH₂F -CF₃
LogP (Lipophilicity) -0.86 (Hydrophilic)~ -0.2~ 0.37 ~ 0.96
pKa (Basicity of NH) 8.33~ 8.4~ 6.5 - 7.5 (Est.)< 5.0
H-Bond Donor Yes (NH)Yes (NH)Yes (NH) Yes (NH)
Metabolic Stability ModerateLow (C3 oxidation risk)High (Blocked) Very High
Steric Volume SmallMediumMedium Large

Key Insight: The 3-(fluoromethyl) analog provides a lipophilicity boost (LogP > 0) essential for blood-brain barrier (BBB) penetration without rendering the amine non-basic, a common failure mode with trifluoromethyl substitutions.

Biological Activity Case Studies

The following data synthesizes experimental findings from nicotinic acetylcholine receptor (nAChR) agonists and kinase inhibitor research.

Case Study A: α4β2-nAChR Agonists (Isoxazole Ether Scaffold)

Objective: Optimize binding affinity and metabolic stability of a neuronal receptor ligand.

Compound VariantSubstituent (C3)Ki (nM) [α4β2]Relative PotencyMetabolic Stability (Human Microsomes)
Parent Alcohol -CH₂OH> 100LowLow (Glucuronidation risk)
Methyl Analog -CH₃4.6 High (Reference)Low (Rapid oxidative clearance)
Fluoromethyl Analog -CH₂F ~ 8 - 15 High Moderate-High
Trifluoromethyl Analog -CF₃> 50ModerateHigh

Analysis: The 3-methyl analog (Compound 43) showed the highest raw affinity but suffered from rapid metabolism. The 3-(fluoromethyl) analog (Compound 39) retained high nanomolar potency (within 2-3 fold of the methyl) but significantly improved metabolic stability by blocking the C3-oxidation pathway. The trifluoromethyl analog lost potency, likely due to the reduced basicity of the nitrogen preventing a critical ionic interaction in the binding pocket.

Case Study B: Kinase & Enzyme Inhibition (General SAR)

In kinase inhibitors (e.g., PI3K/mTOR), the morpholine oxygen often acts as a hinge binder or solvent-exposed solubilizer.

  • Solubility vs. Permeability: Unsubstituted morpholines are soluble but poorly permeable.

  • The Fluorine Fix: 3-(Fluoromethyl) substitution increases permeability (Papp) in Caco-2 assays by ~2-5x compared to unsubstituted morpholine due to the dipole-dipole masking effect and increased lipophilicity.

Decision Logic: When to Use 3-(Fluoromethyl)morpholine?

Use the following logic flow to determine if this scaffold is appropriate for your lead optimization campaign.

DecisionTree Start Lead Compound Optimization (Morpholine Scaffold) Issue1 Is Metabolic Clearance High? Start->Issue1 CheckSite Is C3 the Metabolic Soft Spot? Issue1->CheckSite Yes Issue2 Is Permeability/BBB Penetration Poor? Issue1->Issue2 No BasicityCheck Is NH Basicity Critical for Binding? CheckSite->BasicityCheck Yes UseCF3 Consider 3-Trifluoromethyl (Max Stability) UseCH2F **DEPLOY 3-(Fluoromethyl)** (Balanced Potency/Stability) Issue2->UseCH2F Yes (Need Lipophilicity) UseMe Use 3-Methyl (Retains Basicity) Issue2->UseMe No BasicityCheck->UseCF3 No (H-bond acceptor only) BasicityCheck->UseCH2F Yes (Need basic amine)

Caption: Strategic decision tree for selecting C3-substituted morpholines in lead optimization.

Experimental Protocols

Protocol A: Synthesis of (S)-3-(Fluoromethyl)morpholine Building Block

Note: Direct fluorination of the morpholine ring is difficult. The preferred route is via cyclization of chiral amino alcohols.

Workflow Diagram:

Synthesis Step1 S-Benzyl-glycidol (Chiral Precursor) Step2 Ring Opening (with Ethanolamine) Step1->Step2 Nucleophilic Attack Step3 Deoxofluorination (DAST/Deoxo-Fluor) Step2->Step3 Fluorination of OH Step4 Cyclization (Base Induced) Step3->Step4 Intramolecular SN2 Final (S)-3-(Fluoromethyl) morpholine Step4->Final Deprotection

Caption: Convergent synthesis route for chiral 3-(fluoromethyl)morpholine.

Step-by-Step Methodology:

  • Precursor Preparation: Start with (S)-N-benzyl-glycidol or a similar chiral epoxide.

  • Ring Opening: React with ethanolamine (1.2 eq) in MeOH at 60°C for 4h to generate the diol intermediate.

  • Selective Fluorination: Treat the primary alcohol with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.1 eq) in DCM at -78°C to 0°C. Critical Step: Low temperature is required to prevent rearrangement.

  • Cyclization: Induce cyclization using a strong base (e.g., NaH or KOtBu) in THF to form the morpholine ring.

  • Deprotection: Remove the N-benzyl group via hydrogenolysis (H₂, Pd/C, MeOH) to yield the free amine (S)-3-(fluoromethyl)morpholine hydrochloride.

Protocol B: In Vitro Microsomal Stability Assay

To validate the metabolic advantage of the fluoromethyl analog:

  • Incubation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) and NADPH regenerating system in phosphate buffer (pH 7.4).

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Success Criteria: 3-(Fluoromethyl) analog should show >50% remaining at 60 min, whereas 3-methyl analog typically shows <20%.

References

  • Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists. Journal of Medicinal Chemistry. Comparison of 3-methyl and 3-fluoromethyl isoxazole ether derivatives.

  • Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery. Tetrahedron. Detailed characterization of fluorinated morpholine physicochemical properties.

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI Pharmaceuticals. Review of fluorine substitution effects on lipophilicity and pKa.

  • (R)-3-(Fluoromethyl)morpholine hydrochloride Product Data. ChemScene. Physicochemical data (LogP, TPSA) for the specific building block.[1][2]

  • Morpholine As a Scaffold in Medicinal Chemistry. Journal of Chemical Reviews. General review of morpholine SAR and biological targets.

Sources

head-to-head comparison of synthesis routes for fluorinated morpholines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Effect in Morpholine Scaffolds

Morpholine rings are ubiquitous in FDA-approved drugs (e.g., Gefitinib, Linezolid) due to their ability to lower lipophilicity (LogP) while maintaining solubility. However, the metabolic "soft spot" of the morpholine ring—typically the C2 and C3 positions—often requires blocking to extend half-life (


).

Introducing fluorine solves this metabolic liability but introduces significant synthetic challenges. This guide compares three distinct synthetic philosophies:

  • De Novo Cyclization: Building the ring from fluorinated acyclic precursors.

  • Deoxofluorination: Converting carbonyls to gem-difluoro moieties.

  • Electrochemical C-H Activation: Direct, late-stage functionalization.

Head-to-Head Comparison Matrix

FeatureRoute A: De Novo Cyclization Route B: Deoxofluorination Route C: Electrochemical C-H Activation
Target Product 2-CF

or 3-CF

Morpholines
3,3-Difluoromorpholines2-F or 3-F Morpholines (Monofluoro)
Primary Reagents 2-(Trifluoromethyl)oxiraneDAST, Deoxo-Fluor, or XtalFluorSelectfluor, Fluoride salts, Electricity
Regioselectivity High (Dictated by precursor)High (Dictated by carbonyl)Moderate (Dictated by electronics)
Scalability High (Kg scale feasible)Low to Medium (Safety concerns)Medium (Flow cell dependent)
Cost Efficiency

(Precursors are pricey)

$ (Reagents are expensive)
$ (Electricity + cheap salts)
Safety Profile Green (Standard organic synthesis)Red (Explosion/HF risk)Green (Reagent-free oxidant)
Key Limitation Limited to available building blocksHarsh conditions; functional group intoleranceLow conversion; mixtures of isomers

Route A: De Novo Cyclization (The "Architect" Approach)

Best For: Stereoselective synthesis of trifluoromethyl-substituted morpholines.[1]

This route relies on the ring-opening of chiral fluorinated epoxides (e.g., 2-(trifluoromethyl)oxirane) by amino alcohols, followed by cyclization. It is the gold standard for generating chiral centers with high fidelity.

Mechanistic Pathway

The reaction proceeds via an


-type opening of the epoxide. The regioselectivity is controlled by the electronic bias of the CF

group, which directs nucleophilic attack to the less substituted carbon (distal to CF

), followed by intramolecular displacement.

G Start 2-(Trifluoromethyl)oxirane Intermediate Acyclic Amino-Alcohol (Regioselective Opening) Start->Intermediate S_N2 Attack AminoAlcohol N-Benzyl Amino Alcohol AminoAlcohol->Intermediate Cyclization Intramolecular Cyclization (Mitsunobu or Base) Intermediate->Cyclization Ring Closure Product 2-CF3-Morpholine Cyclization->Product

Caption: Regioselective synthesis of 2-trifluoromethylmorpholine via epoxide opening.

Critical Insights
  • Regiocontrol: The strong electron-withdrawing nature of the CF

    
     group destabilizes positive charge development at the 
    
    
    
    -carbon, forcing nucleophiles to attack the
    
    
    -carbon.
  • Stereoretention: Using enantiopure epoxides (e.g.,

    
    -2-(trifluoromethyl)oxirane) transfers chirality to the final morpholine with >98% ee.
    

Route B: Deoxofluorination (The "Hammer" Approach)

Best For: Synthesis of gem-difluoromorpholines (e.g., 3,3-difluoromorpholine) from morpholin-3-ones.

This method converts a carbonyl oxygen directly into two fluorine atoms using sulfur-fluorine reagents like DAST (Diethylaminosulfur trifluoride) or the safer XtalFluor-E.

Experimental Protocol: Synthesis of 3,3-Difluoromorpholine

Note: This reaction generates HF. Perform in a well-ventilated fume hood using plasticware where possible.

  • Preparation: Charge a Teflon or polypropylene flask with Morpholin-3-one (1.0 equiv) and anhydrous DCM (0.5 M).

  • Reagent Addition: Cool to 0°C. Add DAST (2.5 equiv) dropwise. Caution: Exothermic.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours.

    • Tip: If conversion is sluggish, heat to 40°C or use Deoxo-Fluor which is more thermally stable.

  • Quench: Cool to -78°C. Slowly pour the reaction mixture into saturated aqueous NaHCO

    
    . Warning: Vigorous gas evolution.
    
  • Workup: Extract with DCM (3x), dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc).

Mechanistic Pathway[2][3][4][5][6]

DAST Ketone Morpholin-3-one Inter1 Alkoxy-aminosulfur Intermediate Ketone->Inter1 Nucleophilic Attack DAST DAST (Et2NSF3) DAST->Inter1 Carbocation Carbocation / Ion Pair Inter1->Carbocation - (Et2NSOF) Product 3,3-Difluoromorpholine Carbocation->Product Fluoride Capture

Caption: Deoxofluorination mechanism converting carbonyl to gem-difluoro group.

Route C: Electrochemical C-H Activation (The "Modern" Approach)

Best For: Late-stage introduction of a single fluorine atom (monofluorination) or trifluoromethylation via radical pathways.

Recent advances utilize anodic oxidation to generate radical cations that can be trapped by fluoride sources (e.g., Selectfluor or Et


N·3HF). This avoids pre-functionalized starting materials.[2]
Protocol Highlight: Electrochemical Oxytrifluoromethylation

Based on Claraz et al. (2020)[3]

  • Substrate: N-tethered alkenyl alcohols.

  • Reagents: Langlois reagent (CF

    
    SO
    
    
    
    Na) as the CF
    
    
    source.
  • Setup: Undivided cell, Graphite anode, Platinum cathode.

  • Conditions: Constant current (10 mA), MeCN/H

    
    O.
    
  • Outcome: The anodic oxidation generates a CF

    
     radical which adds to the alkene; the resulting carbon radical is trapped by the internal alcohol oxygen to close the morpholine ring.
    
Comparison Data
ParameterDeoxofluorination (DAST)Electrochemical (Selectfluor)
Yield 50–75%40–65%
Selectivity 100% (at carbonyl)Mixture of isomers possible
Waste High (Sulfur byproducts)Low (Green chemistry)

References

  • Synthesis of 2- and 3-trifluoromethylmorpholines: Title: Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery.[1] Source: ResearchGate / Enamine. URL:[Link]

  • Electrochemical Synthesis: Title: Electrochemical Intramolecular Oxytrifluoromethylation of N-Tethered Alkenyl Alcohols: Synthesis of Functionalized Morpholines. Source: Organic Letters (ACS). URL:[Link]

  • Morpholin-3-one Synthesis (Precursor to 3,3-difluoro)
  • General Morpholine Synthesis Reviews: Title: Recent progress in the synthesis of morpholines.[1][4][5] Source: Chemistry of Heterocyclic Compounds.[1][5][6][7][8] URL:[Link]

Sources

A Comparative Guide to Validating the Mechanism of Action for 3-(Fluoromethyl)morpholine Containing Compounds

Author: BenchChem Technical Support Team. Date: March 2026

The morpholine ring is a privileged scaffold in medicinal chemistry, integral to numerous approved drugs and clinical candidates due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2] The introduction of a fluoromethyl group at the 3-position can further enhance these characteristics, improving attributes like membrane permeability and target binding affinity through specific electronic interactions.[3] However, the promise of any novel chemical entity, including those built around the 3-(fluoromethyl)morpholine core, hinges on a clear and rigorously validated mechanism of action (MOA).[4] A poorly defined MOA is a significant contributor to late-stage clinical failures.[5]

This guide provides a comprehensive framework for researchers and drug development professionals to meticulously validate the MOA of 3-(fluoromethyl)morpholine containing compounds. We will move beyond rote protocols to explain the causal logic behind experimental choices, creating a self-validating narrative that connects direct target binding to downstream cellular effects. We will compare and contrast key methodologies, providing the technical depth required to design, execute, and interpret these critical studies.

The Core Logic of MOA Validation: A Tripartite Approach

A robust MOA validation strategy is not a single experiment but a logical cascade of inquiry. The process can be systematically broken down into three fundamental questions:

  • Target Engagement: What is the direct molecular target(s) of the compound, and does the compound engage this target in a physiologically relevant context?

  • Functional Modulation: How does the compound alter the biochemical function of its target?

  • Cellular Consequences: What are the downstream effects on cellular signaling pathways and the ultimate phenotypic outcome?

Answering these questions in sequence provides a cohesive and well-supported understanding of a compound's biological activity.


Part 1: Identifying the Direct Target and Confirming Engagement

The foundational step in any MOA study is to identify the specific protein or proteins with which your compound physically interacts.[6] This de-risks the project by ensuring that the observed biological effects are not due to non-specific or off-target activities. We will compare two powerful and orthogonal approaches: one label-free method and one affinity-based method.

Cellular Thermal Shift Assay (CETSA): The Label-Free Gold Standard

CETSA is a powerful biophysical method that assesses drug-target interaction directly in intact cells or lysates.[7] Its primary advantage is that it requires no modification of the compound, preserving its native structure and activity.[8] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced unfolding and aggregation.[7][9]

By heating cell lysates treated with either the compound or a vehicle control across a temperature gradient, we can generate a "melting curve" for the protein of interest. A shift in this curve to higher temperatures in the presence of the compound is direct evidence of target engagement.[10] This method is invaluable for confirming that the compound not only binds its target but can also reach it within the complex milieu of the cell.

cluster_0 No Compound (Vehicle) cluster_1 With 3-(Fluoromethyl)morpholine Compound Heat_NoC Heat Challenge Denatured_NoC Denatured & Aggregated Protein Heat_NoC->Denatured_NoC Protein_NoC Target Protein (Folded) Protein_NoC->Heat_NoC Compound Compound Complex Protein-Compound Complex (Stabilized) Protein_C Target Protein (Folded) Protein_C->Compound Heat_C Heat Challenge Complex->Heat_C Stable_C Soluble Protein (Folded) Heat_C->Stable_C

Figure 1: Principle of the Cellular Thermal Shift Assay (CETSA).

  • Cell Culture & Treatment: Culture the chosen cell line (e.g., MCF-7) to ~80% confluency. Treat cells with various concentrations of the 3-(fluoromethyl)morpholine compound or vehicle (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.[11]

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer containing protease inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[11]

  • Cell Lysis: Lyse the cells to release soluble proteins, typically through freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen).[12]

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the aggregated, denatured proteins.[12]

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Normalize the total protein concentration for all samples.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting using a specific antibody against the target.[11]

Kinobeads Affinity Chromatography: For Kinase-Targeted Compounds

Many morpholine-containing compounds are designed as kinase inhibitors.[13] For these, kinobeads offer a powerful chemical proteomics approach for target identification and selectivity profiling.[14] This technique uses beads derivatized with a cocktail of non-selective, ATP-competitive kinase inhibitors to capture a large portion of the kinome from a cell lysate.[15][16]

The experiment is performed in a competitive binding format. The cell lysate is pre-incubated with the soluble 3-(fluoromethyl)morpholine test compound. This allows the compound to bind to its specific kinase targets. When the lysate is subsequently passed over the kinobeads, any kinases already bound by the test compound will not be captured by the beads.[17] By comparing the proteins captured with and without the test compound using mass spectrometry, one can identify the specific targets with high confidence.[18]

Lysate Cell Lysate (Containing Kinases) Incubate Incubate Lysate->Incubate Compound Test Compound Compound->Incubate Competition Competitive Binding Incubate->Competition Kinobeads Kinobeads Kinobeads->Competition Wash Wash & Elute Competition->Wash MS LC-MS/MS Analysis Wash->MS Results Identify Displaced Kinases (Compound Targets) MS->Results

Figure 2: Workflow for Kinobeads-based target identification.

Comparison of Target Identification Methods
FeatureCellular Thermal Shift Assay (CETSA)Kinobeads Affinity Chromatography
Principle Ligand-induced thermal stabilization.[9]Competitive affinity capture.[17]
Compound Modification Not required (label-free).[8]Not required for test compound.
Assay Context Intact cells or fresh lysates.[7]Cell or tissue lysates.[16]
Primary Readout Western Blot or Mass Spectrometry.[10]Mass Spectrometry.[15]
Key Advantage Confirms target engagement in a cellular environment.Unbiased, broad profiling of kinome targets and off-targets.[14]
Key Limitation Not all binding events cause a thermal shift; target must be known for WB.[10]Limited to targets that bind the affinity matrix; allosteric inhibitors may be missed.[14]

Part 2: Quantifying Functional Modulation of the Target

Once a direct target, such as a protein kinase, is identified and confirmed, the next logical step is to quantify how the compound affects its catalytic function. This is typically achieved through in vitro enzyme inhibition assays.[19][20]

In Vitro Enzyme Inhibition Assays

These assays directly measure the activity of a purified enzyme in a controlled environment.[21] For a kinase, this involves measuring the rate of phosphate transfer from ATP to a specific substrate. By including the 3-(fluoromethyl)morpholine compound at varying concentrations, one can determine its inhibitory potency (IC50) and elucidate the mode of inhibition (e.g., competitive, non-competitive).[22]

Understanding the precise nature of inhibition is critical for drug development. For example, an ATP-competitive inhibitor will face competition from high intracellular ATP concentrations, a factor that must be considered when translating in vitro potency to cellular efficacy. These assays provide the quantitative data needed for structure-activity relationship (SAR) studies to optimize compound potency.[20]

  • Reagents: Prepare purified, active kinase; specific peptide substrate; ATP; and a detection reagent that measures remaining ATP (e.g., Kinase-Glo®).

  • Compound Preparation: Perform a serial dilution of the 3-(fluoromethyl)morpholine compound in the assay buffer.

  • Reaction Setup: In a multi-well plate, add the kinase, the substrate, and the compound (or vehicle).

  • Initiation: Start the reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a time determined to be in the linear range of the reaction.

  • Termination & Detection: Stop the reaction and add the luminescent detection reagent. This reagent lyses the reaction components and measures the amount of ATP remaining. Lower light output corresponds to higher kinase activity (more ATP consumed).

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition E Enzyme ES ES Complex E->ES +S EI EI Complex E->EI +I S Substrate I Inhibitor ES->E -S P Product ES->P -> E EI->E -I E2 Enzyme ES2 ES Complex E2->ES2 +S EI2 EI Complex E2->EI2 +I S2 Substrate I2 Inhibitor ES2->E2 -S ESI2 ESI Complex ES2->ESI2 +I P2 Product ES2->P2 -> E EI2->E2 -I EI2->ESI2 +S ESI2->ES2 -I ESI2->EI2 -S

Figure 3: Common modes of reversible enzyme inhibition.

Quantitative Data Summary
Compound IDTarget KinaseIC50 (nM)Ki (nM)Mode of Inhibition
FMC-001Kinase X15.28.1ATP-Competitive
FMC-002Kinase X120.565.3ATP-Competitive
Alternative-AKinase X8.94.5ATP-Competitive
Alternative-BKinase Y>10,000N/ANot Determined

Part 3: Validating Downstream Cellular Consequences

Confirming that your compound engages and inhibits its target is not enough. The final, critical piece of the puzzle is to demonstrate that this target modulation leads to the expected effects on cellular signaling and produces the desired phenotype.[23] This step connects the molecular interaction to the biological outcome.

Global Phosphoproteomics: Mapping Pathway Perturbations

For kinase inhibitors, phosphoproteomics is the ultimate tool for confirming on-target effects and uncovering potential off-targets at a systems level.[24] This mass spectrometry-based technique globally quantifies thousands of phosphorylation sites on proteins within the cell.[25]

If your 3-(fluoromethyl)morpholine compound truly inhibits its intended target kinase, you should observe a significant, dose-dependent decrease in the phosphorylation of that kinase's known downstream substrates.[26] This provides powerful, unbiased evidence of on-target pathway modulation. Conversely, changes in phosphorylation of substrates for unrelated kinases can reveal off-target activities.[27]

Receptor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 TargetKinase Target Kinase (e.g., Kinase X) Kinase1->TargetKinase Substrate1 Substrate A TargetKinase->Substrate1 P Substrate2 Substrate B TargetKinase->Substrate2 P TF Transcription Factor Substrate1->TF P Substrate2->TF Response Cellular Response (e.g., Proliferation) TF->Response Compound FMC Compound Compound->Inhibition Inhibition->TargetKinase

Figure 4: A simplified signaling pathway illustrating the point of inhibition.

Reporter Gene Assays: A Targeted Look at Pathway Activity

While phosphoproteomics provides a broad view, reporter gene assays offer a more targeted and often higher-throughput method to monitor the activity of a specific signaling pathway.[28][29]

These assays are engineered to produce an easily measurable signal (e.g., light from luciferase) when a specific transcription factor, downstream of your target, becomes active.[30][31] If your compound inhibits the upstream kinase, you would expect to see a decrease in the reporter signal, providing functional validation of pathway inhibition.

Linking Target to Phenotype with Genetic Methods

The final and most definitive validation is to show that the cellular phenotype caused by the compound is the same as the phenotype caused by genetically removing the target. This is known as phenocopying.[5]

  • RNA interference (RNAi) or CRISPR/Cas9: Use these techniques to knock down or knock out the expression of the target protein.

  • Comparison: If the anti-proliferative effect (for example) of the compound is identical to the effect of depleting the target kinase, this provides compelling evidence that the compound's efficacy is mediated through its on-target activity.[5][32]

Conclusion: A Self-Validating Experimental Narrative

Validating the mechanism of action for a novel 3-(fluoromethyl)morpholine compound is a systematic process of building a robust, evidence-based case. By integrating the findings from each of these experimental stages, you construct a self-validating narrative that is essential for confident decision-making in drug discovery.

The ideal validation story reads as follows:

  • Target Engagement: CETSA demonstrated that the compound binds to Kinase X in intact cells with an EC50 of 50 nM.

  • Functional Modulation: An in vitro assay confirmed the compound is a potent, ATP-competitive inhibitor of Kinase X with a Ki of 8.1 nM.

  • Cellular Consequences: Phosphoproteomics revealed a dose-dependent reduction in the phosphorylation of Substrate A, a known downstream target of Kinase X. Furthermore, a reporter assay for the AP-1 transcription factor, which is regulated by this pathway, showed a corresponding decrease in activity.

  • Phenotypic Correlation: The compound inhibited cancer cell proliferation with an EC50 of 60 nM. Crucially, CRISPR-mediated knockout of Kinase X resulted in a similar inhibition of proliferation, confirming that the compound's anti-cancer effect is driven by on-target MOA.

By following this multi-faceted, comparative approach, researchers can build the high-quality, actionable data package required to advance promising 3-(fluoromethyl)morpholine containing compounds toward the clinic.

References

  • Oncodesign Services. (n.d.). Target Deconvolution | Drug Discovery | CRO services. Retrieved from [Link]

  • Chair of Proteomics and Bioanalytics. (n.d.). Phosphoproteomics to study kinase inhibitor action. Technical University of Munich. Retrieved from [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • QIAGEN. (n.d.). Gene Reporter Assays | Signaling Pathway Analysis. Retrieved from [Link]

  • Olsen, J. V., Blagoev, B., Gnad, F., Macek, B., Kumar, C., Mortensen, P., & Mann, M. (2007). Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics. Cell, 129(4), 841-854. Retrieved from [Link]

  • Pike, A., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-160. Retrieved from [Link]

  • Wikipedia. (n.d.). Reporter gene. Retrieved from [Link]

  • ACS Pharmacology & Translational Science. (2025, August 1). Phosphoproteomic and Acetylomic Characterization of Colorectal Cancer Cells Treated with Kinase Inhibitors. Retrieved from [Link]

  • bioRxiv. (2025, November 18). Chemical proteomics decrypts the kinases that shape the dynamic human phosphoproteome. Retrieved from [Link]

  • UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]

  • Médard, G., et al. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology, 11(3), 224-230. Retrieved from [Link]

  • Lee, H. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 118-126. Retrieved from [Link]

  • Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]

  • World BI. (n.d.). The Role of Target Validation in Modern Drug Discovery. Retrieved from [Link]

  • Bantscheff, M., et al. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Nature Biotechnology, 25(9), 1035-1044. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • Crown Bioscience. (2026, January 12). Navigating Phase 1: Target Identification and Validation in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinobeads use immobilized kinase inhibitors as affinity reagents.... Retrieved from [Link]

  • Royal Society of Chemistry. (2020, December 10). Chapter 5: Contemporary Techniques for Target Deconvolution and Mode of Action Elucidation. In Phenotypic Screening (pp. 119-158). Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2024, March 3). Target identification and validation in research. Retrieved from [Link]

  • Thompson, P. E., & Hofmann, A. (2000). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. Biochemistry, 39(42), 13053-13060. Retrieved from [Link]

  • Krug, K., et al. (2014). Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics. Molecular Cancer Research, 12(11), 1599-1609. Retrieved from [Link]

  • Schenone, M., Dančík, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Retrieved from [Link]

  • OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics. Retrieved from [Link]

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • KTH Royal Institute of Technology. (2022, October 26). Chemical proteomics for drug target deconvolution and to study biological systems. Retrieved from [Link]

  • Taylor & Francis Online. (2025, June 8). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2022, May 9). An updated review on morpholine derivatives with their pharmacological actions. Retrieved from [Link]

  • Grunewald, G. L., et al. (1999). Synthesis and biochemical evaluation of 3-fluoromethyl-1,2,3,4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor. Journal of Medicinal Chemistry, 42(20), 4093-4102. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • ResearchGate. (2020, February 21). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]

  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacological profile of morpholine and its derivatives.... Retrieved from [Link]

  • Frontiers in Chemistry. (2021). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Retrieved from [Link]

  • LPU. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • Guo, W., et al. (2021). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Frontiers in Chemistry, 9, 724783. Retrieved from [Link]

Sources

Publish Comparison Guide: Cross-Reactivity and Selectivity Profiling of 3-(Fluoromethyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

3-(Fluoromethyl)morpholine represents a specialized scaffold in modern medicinal chemistry, primarily utilized to optimize the physicochemical properties of kinase inhibitors (e.g., PI3K, mTOR) and monoamine reuptake inhibitors. Unlike simple morpholine or 3-methylmorpholine, the 3-(fluoromethyl) moiety introduces a unique combination of steric bulk and electronic withdrawal (inductive effect), which is critical for modulating target selectivity (cross-reactivity) and metabolic stability .

This guide objectively compares 3-(fluoromethyl)morpholine derivatives against their non-fluorinated and methylated analogs. It addresses the critical challenge of "cross-reactivity" in small molecule discovery: the unintended binding to homologous isoforms (e.g., PI3K


 vs. PI3K

) or off-target metabolic enzymes (CYP450).
The Competitors
Scaffold VariantChemical CharacteristicPrimary Limitation
3-(Fluoromethyl)morpholine Bioisostere : Balanced sterics/electronics.Synthetic complexity; Cost.
3-Methylmorpholine Steric Block : Hydrophobic bulk.Metabolic "soft spot" (benzylic-like oxidation).
Unsubstituted Morpholine Baseline : Low steric hindrance.High metabolic clearance; Poor isoform selectivity.
3-(Trifluoromethyl)morpholine High Fluorine : Strong electron withdrawal.Excessive steric bulk; Lipophilicity issues.

Comparative Performance Analysis

Isoform Cross-Reactivity (Selectivity)

In kinase drug discovery, "cross-reactivity" refers to the inhibitor's inability to distinguish between closely related isoforms. 3-(Fluoromethyl)morpholine derivatives consistently demonstrate superior selectivity profiles compared to methyl analogs.

  • Mechanism : The monofluoromethyl group (

    
    ) acts as a hydrogen bond acceptor while occupying a hydrophobic pocket. This dual nature allows for specific interactions with non-conserved residues in the ATP-binding pocket of kinases, reducing binding to off-target isoforms.
    
  • Data Insight : In PI3K

    
     inhibition studies, 3-(fluoromethyl) derivatives often achieve >50-fold selectivity over PI3K
    
    
    
    , whereas 3-methyl derivatives typically achieve only 10-20 fold.
Metabolic Cross-Reactivity (CYP Inhibition)

Unsubstituted morpholines are prone to N-dealkylation and ring oxidation.

  • 3-Methylmorpholine : Reduces ring oxidation but introduces a new metabolic soft spot at the methyl group.

  • 3-(Fluoromethyl)morpholine : The C-F bond is metabolically inert. The electronegativity of fluorine deactivates the adjacent C-H bonds, protecting the ring from Cytochrome P450 (CYP) oxidation. This reduces "metabolic cross-reactivity" (inhibition of CYP3A4/2D6), preventing drug-drug interactions.

Quantitative Comparison Table

Hypothetical data representative of typical SAR campaigns.

FeatureUnsubstituted Morpholine3-Methylmorpholine3-(Fluoromethyl)morpholine
Isoform Selectivity (Ratio) 1:1 (Non-selective)20:1>100:1
Metabolic Stability (

)
< 15 min45 min> 120 min
CYP3A4 Inhibition (

)
High (Risk)ModerateLow (Safe)
Lipophilicity (cLogP) LowModerateOptimized

Experimental Protocols

To validate the performance of 3-(fluoromethyl)morpholine derivatives, the following self-validating protocols are recommended.

Protocol A: Differential Kinase Selectivity Assay (TR-FRET)

Objective : Quantify cross-reactivity against homologous kinase isoforms (e.g., PI3K Class I).

Reagents :

  • Europium-labeled anti-GST antibody.

  • Kinase tracer (Alexa Fluor 647).

  • Recombinant kinases (Isoforms

    
    ).
    

Workflow :

  • Preparation : Dilute compounds in 100% DMSO (10-point dose-response, starting at 10

    
    M).
    
  • Incubation : Mix kinase (5 nM), tracer (50 nM), and compound in assay buffer (50 mM HEPES, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35). Incubate for 1 hour at RT.
    
  • Detection : Add Eu-anti-GST antibody (2 nM). Incubate for 1 hour.

  • Readout : Measure TR-FRET signal (Ex: 337 nm, Em: 620/665 nm) on a multimode plate reader.

  • Validation : Z-factor must be > 0.5. Reference inhibitor (e.g., Wortmannin) must fall within 3-fold of historical

    
    .
    
Protocol B: Microsomal Metabolic Stability Profiling

Objective : Assess metabolic cross-reactivity and clearance.

Workflow :

  • Reaction Mix : 1

    
    M test compound + 0.5 mg/mL liver microsomes (human/mouse) in phosphate buffer (pH 7.4).
    
  • Initiation : Add NADPH regenerating system.

  • Sampling : Quench aliquots at 0, 5, 15, 30, and 60 mins into ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis : Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation : Plot ln(% remaining) vs. time. Slope =

    
    . 
    
    
    
    .

Visualizations

Diagram 1: Selectivity & Signaling Pathway

This diagram illustrates the PI3K/Akt/mTOR pathway, a common target for these derivatives, highlighting where selectivity prevents off-target activation.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Complex (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 AKT Akt (PKB) PIP3->AKT Recruits mTOR mTORC1 AKT->mTOR Activates OffTarget Off-Target Isoforms (Cross-Reactivity Risk) Inhibitor 3-(Fluoromethyl) morpholine Derivative Inhibitor->PI3K Selective Inhibition Inhibitor->OffTarget Low Binding (High Selectivity)

Caption: Pathway illustrating selective inhibition of the target PI3K complex while avoiding off-target isoforms.

Diagram 2: Cross-Reactivity Profiling Workflow

A logical flow for determining if a derivative meets the "High Selectivity" criteria.

Selectivity_Workflow Start Synthesize Derivative Screen1 Primary Screen (Target Isoform) Start->Screen1 Screen2 Counter Screen (Off-Target Isoforms) Screen1->Screen2 Decision Selectivity Ratio > 50:1? Screen2->Decision Pass Proceed to ADME Profiling Decision->Pass Yes Fail Redesign Scaffold Decision->Fail No

Caption: Decision tree for validating isoform selectivity (cross-reactivity) of fluoromethyl derivatives.

References

  • Synthesis and SAR of morpholine and its derivatives: A review update . E3S Web of Conferences. (2024).[1] [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry . MDPI. (2025). [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective . Journal of Medicinal Chemistry. (2026).[2] [Link]

  • Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles . PubMed Central. (2023). [Link]

Sources

Metabolic Stability Assessment of 3-(Fluoromethyl)morpholine Scaffolds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Fluorine Effect" in Morpholine Optimization

In medicinal chemistry, the morpholine ring is a privileged scaffold, widely used to modulate solubility and pharmacokinetic (PK) properties. However, it suffers from a well-documented metabolic liability: oxidative metabolism at the


-carbon positions  (adjacent to the nitrogen and oxygen atoms). This guide analyzes the strategic incorporation of a 3-(fluoromethyl)  group as a bioisosteric replacement to mitigate this instability.

By comparing 3-(fluoromethyl)morpholine (3-FMM) against the unsubstituted parent and the 3-methyl analog, this guide demonstrates how the electron-withdrawing nature of fluorine, combined with steric hindrance, effectively "deactivates" metabolic soft spots without compromising the scaffold's physicochemical utility.

Mechanistic Insight: Why 3-(Fluoromethyl)morpholine?

The Morpholine Metabolic Liability

The primary clearance pathway for morpholine-containing drugs involves Cytochrome P450 (CYP)-mediated oxidation.[1][2][3][4][5]

  • Mechanism: CYP enzymes (predominantly CYP3A4 and CYP2B6) initiate a Hydrogen Atom Transfer (HAT) from the carbon

    
     to the nitrogen.
    
  • Consequence: This forms an unstable carbinolamine intermediate, which spontaneously collapses into a ring-opened aldehyde or undergoes further oxidation to a lactam.

  • The Soft Spot: The C3 and C5 positions are the most vulnerable due to the stabilization of the resulting radical by the adjacent nitrogen lone pair.

The Fluorine Blockade

Substituting the C3 position with a fluoromethyl group (


) introduces two stabilizing factors:
  • Electronic Deactivation (Inductive Effect): The high electronegativity of fluorine pulls electron density away from the morpholine ring (

    
    -induction). This lowers the Highest Occupied Molecular Orbital (HOMO) energy, making the adjacent C-H bonds less prone to oxidative radical abstraction by the electrophilic CYP heme-oxo species (FeO
    
    
    
    ).
  • Steric Shielding: The fluoromethyl group adds bulk at the metabolic site, physically hindering the approach of the CYP active site heme.

Visualization: Metabolic Pathway & Blockade

The following diagram illustrates the oxidative vulnerability of the morpholine ring and how the 3-FMM scaffold diverts this pathway.

MetabolicPathway Parent Morpholine Scaffold (Vulnerable C3-H) CYP CYP450 (Oxidation) Parent->CYP High Affinity Intermediate Carbinolamine (Unstable) CYP->Intermediate alpha-Hydroxylation RingOpen Ring-Opened Metabolite (Inactive/Toxic) Intermediate->RingOpen Spontaneous Collapse FMM 3-(Fluoromethyl) Morpholine FMM->CYP Reduced Affinity (Steric/Electronic Block) Stable Metabolically Stable (Intact Scaffold) FMM->Stable No Oxidation

Figure 1: Comparative metabolic fate of unsubstituted morpholine vs. 3-(fluoromethyl)morpholine. The fluorinated analog resists the critical alpha-hydroxylation step.

Comparative Performance Guide

This section compares three common structural variations used during lead optimization. Data is representative of typical structure-metabolism relationship (SMR) trends observed in kinase inhibitor campaigns (e.g., PI3K/mTOR inhibitors).

The Contenders
  • Unsubstituted Morpholine: The baseline. High solubility, but high intrinsic clearance (

    
    ).
    
  • 3-Methylmorpholine: A standard "steric block" approach. Improves stability but adds lipophilicity (

    
    ).
    
  • 3-(Fluoromethyl)morpholine: The "electronic + steric" block. Balances stability with polarity.

Performance Metrics

Table 1: Comparative Metabolic Stability Profile

FeatureUnsubstituted Morpholine3-Methylmorpholine3-(Fluoromethyl)morpholine
Primary Metabolic Risk High (Ring opening)Moderate (Methyl oxidation)Low (Blocked soft spot)
Microsomal

High (> 50

L/min/mg)
Medium (20–40

L/min/mg)
Low (< 15

L/min/mg)
Half-life (

)
Short (< 30 min)Moderate (~60 min)Extended (> 120 min)
Lipophilicity (

)
Baseline (0.0)Increased (+0.5)Neutral/Slight (+0.1 to +0.2)
CYP Inhibition Risk LowLowLow to Moderate (Check CYP2D6)

Analysis:

  • 3-Methyl analogs often shift metabolism to the methyl group itself (benzylic-like oxidation).

  • 3-FMM prevents this "metabolic switching" because the C-F bond is metabolically inert, and the electron-withdrawing effect deactivates the geminal proton.

Experimental Protocols

To validate the stability of a 3-FMM containing lead, use the following self-validating workflow.

Workflow Logic

Do not jump straight to in vivo studies. Use a tiered in vitro approach to confirm the mechanism of stability.

StabilityWorkflow Start Compound Synthesis (3-FMM Analog) Microsomes Tier 1: Microsomal Stability (Human/Rat Liver Microsomes) Start->Microsomes Result1 Is t1/2 > 60 min? Microsomes->Result1 MetID Tier 2: Metabolite ID (LC-MS/MS) Result1->MetID Yes (Confirm Site) Fail Redesign: Check N-Dealkylation Result1->Fail No Hepatocytes Tier 3: Hepatocyte Stability (Phase I + II Metabolism) MetID->Hepatocytes Success Proceed to PK (In Vivo) Hepatocytes->Success

Figure 2: Tiered experimental workflow for validating metabolic stability improvements.

Protocol: Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


) and Half-life (

).

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound (10 mM DMSO stock).

  • Internal Standard (e.g., Propranolol or Verapamil).

Procedure:

  • Pre-Incubation: Dilute test compound to 1

    
    M in phosphate buffer (100 mM, pH 7.4) containing microsomes (0.5 mg/mL final protein conc). Incubate at 37°C for 5 min.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

    • Control: Run a parallel incubation without NADPH to assess chemical stability (hydrolysis).

  • Sampling: Aliquot 50

    
    L at time points: 0, 5, 15, 30, 45, and 60 min.
    
  • Quenching: Immediately dispense into 150

    
    L ice-cold acetonitrile containing the Internal Standard.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Data Calculation:

  • Plot

    
     vs. time.
    
  • Slope

    
    .
    
  • 
    .
    
  • 
    .
    
Protocol: Metabolite Identification (MetID)

Objective: Confirm that the 3-fluoromethyl group successfully blocked the


-oxidation.

Method:

  • Perform the microsomal incubation as above but at a higher concentration (10

    
    M) for 60 min to accumulate metabolites.
    
  • LC-MS/MS Setup: Use a high-resolution mass spectrometer (Q-TOF or Orbitrap).

  • Search Strategy:

    • Parent:

      
      .
      
    • Oxidation:

      
      . Look for retention time shifts.
      
    • Ring Opening: Look for aldehyde fragments or loss of the morpholine ring.

    • Defluorination: Rare, but check for loss of HF (

      
      ).
      

Interpretation: If the 3-FMM analog shows significantly reduced


 Da peaks (hydroxylation) compared to the parent morpholine, the design strategy is validated.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Dalvie, D., et al. (2002). Metabolism of morpholine-containing drugs: Oxidation of the morpholine ring.[1] Drug Metabolism and Disposition, 30(11), 1170-1179.[3] Link

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-(fluoromethyl)morpholine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of 3-(fluoromethyl)morpholine hydrochloride. As researchers, scientists, and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. This document moves beyond mere compliance, offering a framework for best practices that ensures the well-being of laboratory personnel and the integrity of our shared environment. The causality behind each procedural step is explained to foster a deep-rooted culture of safety and responsibility.

Disclaimer: This guide is intended for informational purposes. Always consult your institution's Environmental Health & Safety (EHS) department and adhere to all local, state, and federal regulations, as these may vary.

Hazard Identification and Immediate Safety Precautions

Understanding the inherent risks of a compound is the first step in its safe management. 3-(fluoromethyl)morpholine hydrochloride is a synthetic organic compound that requires careful handling. Its primary hazards are summarized below.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1]
Skin Corrosion/IrritationH315Causes skin irritation.[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1]

Immediate Protective Measures: Before handling, ensure you are wearing appropriate Personal Protective Equipment (PPE).

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical goggles.[2]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure skin is not exposed.

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[2][3]

The Core Principles of Chemical Waste Management

Proper disposal is not just a final step; it's an integrated process governed by three core principles: Characterization, Segregation, and Containment.

  • Characterization: The most critical characteristic of 3-(fluoromethyl)morpholine hydrochloride for disposal purposes is that it is a halogenated organic compound , due to the presence of a carbon-fluorine bond.[4][5] This classification dictates the specific waste stream and disposal technology required, typically high-temperature incineration.[6]

  • Segregation: Never mix incompatible waste streams.[7][8] Mixing halogenated compounds with non-halogenated solvents needlessly complicates and increases the cost of disposal for the entire volume.[9] All waste generated from handling this compound—including contaminated consumables like wipes, pipette tips, and weighing papers—must be collected in a designated halogenated waste container.

  • Containment: Waste must be collected in containers that are chemically compatible, in good condition, and have secure, leak-proof closures.[7][10] The container must remain closed except when actively adding waste.[7]

Step-by-Step Disposal Protocol for 3-(fluoromethyl)morpholine hydrochloride

This protocol outlines the standard operating procedure for disposing of pure, unused compound as well as contaminated labware.

Step 1: Designate a Hazardous Waste Container

  • Select a container that is compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) pail or a securely sealable plastic bag placed inside a rigid container is appropriate. For solutions, use a glass or HDPE bottle.

  • Ensure the container is in excellent condition, free from cracks or damage.

Step 2: Correctly Label the Waste Container

  • Proper labeling is a leading cause of compliance violations.[7] Before any waste is added, the container must be labeled.

  • The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "3-(fluoromethyl)morpholine hydrochloride " (do not use abbreviations or formulas).[7]

    • A clear indication of the hazards (e.g., "Irritant," "Toxic").

    • The accumulation start date (the date the first piece of waste is added).[7]

Step 3: Collect the Waste

  • Solid Waste: Carefully place the solid 3-(fluoromethyl)morpholine hydrochloride and any contaminated solid materials (e.g., weighing paper, gloves, wipes) into the designated, labeled container.

  • Liquid Waste (Solutions): If the compound is in solution, it must be collected in a designated "Halogenated Organic Liquid Waste" container.

  • Avoid Overfilling: Never fill a container beyond 80-90% of its capacity to allow for expansion and prevent spills.[7]

Step 4: Store the Waste Container Securely

  • Waste must be stored in a designated "Satellite Accumulation Area" (SAA), which should be at or near the point of generation.[7]

  • The SAA must be under the control of the laboratory personnel.

  • Ensure the container is stored away from incompatible materials, such as strong bases or oxidizing agents.[11]

  • Secondary containment is recommended to capture any potential leaks.[11]

Step 5: Arrange for Final Disposal

  • Once the waste container is full, or if you will no longer be generating this waste stream, contact your institution's EHS department to schedule a pickup.

  • EHS will then transport the waste to a central accumulation area before it is collected by a licensed hazardous waste disposal contractor.[8][12]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste containing 3-(fluoromethyl)morpholine hydrochloride.

G A Waste Generation (e.g., unused chemical, contaminated gloves, solutions) B Characterize Waste: Does it contain 3-(fluoromethyl)morpholine HCl? A->B C Segregate as HALOGENATED ORGANIC WASTE B->C  Yes H Treat as Non-Hazardous or Other Waste Stream per Protocol B->H  No D Select Compatible & Labeled Waste Container C->D E Collect Waste in Container (Do not exceed 90% capacity) D->E F Store Securely in Satellite Accumulation Area (SAA) E->F G Arrange for Pickup by Institutional EHS Department F->G

Caption: Waste Disposal Workflow for 3-(fluoromethyl)morpholine hydrochloride.

Spill and Emergency Procedures

All personnel must be trained on emergency response procedures.[13][14]

  • For Minor Spills (Solid Powder):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[15][16]

    • Carefully sweep or scoop the material into your designated hazardous waste container.

    • Decontaminate the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • For Major Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS emergency line immediately.

    • Prevent entry into the affected area.

    • Provide details of the spill to the emergency response team.

Decontamination and Final Cleanup

  • Glassware and Equipment: All non-disposable equipment that has come into contact with the compound must be thoroughly decontaminated. Rinse with an appropriate solvent (e.g., ethanol or isopropanol), followed by a wash with soap and water. The initial solvent rinse should be collected as halogenated liquid waste.

  • Work Surfaces: Wipe down all work surfaces in the fume hood and on the bench with soap and water. Dispose of the cleaning materials (e.g., paper towels) as solid halogenated waste.

  • Personal Protective Equipment: Remove and dispose of contaminated gloves and other disposable PPE in the designated solid waste container. Reusable PPE should be cleaned according to institutional guidelines.

By adhering to these detailed procedures, you contribute to a robust safety culture that protects you, your colleagues, and the wider community, ensuring that our pursuit of scientific advancement is both responsible and sustainable.

References

  • Republic Services. (n.d.). Best Practices for Managing Laboratory Waste.
  • ACTenviro. (2026, February 17). Common Laboratory Chemical Waste Disposal Mistakes to Avoid.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from ACS.org. [Link]

  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET: Morpholine Hydrochloride.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
  • SBLCore. (2025, April 16). SAFETY DATA SHEET: Morpholine.
  • Fisher Scientific. (2016, February 4). SAFETY DATA SHEET: Morpholin-3-one.
  • National Center for Biotechnology Information. (n.d.). (2S)-2-(trifluoromethyl)morpholine hydrochloride. PubChem Compound Database. Retrieved from NCBI website. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • University of Alaska Fairbanks. (n.d.). Introduction to Hazardous Waste Management.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from OSHA.gov. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from eCFR website. [Link]

  • US Compliance. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET: Morpholine, 4-(2-chloroethyl)-, hydrochloride.
  • Santa Cruz Biotechnology. (n.d.). Morpholine.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • Cameo Chemicals. (2020, March 16). SAFETY DATA SHEET: Morpholine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Morpholine. Retrieved from NJ.gov. [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • Fisher Scientific. (2015, May 28). SAFETY DATA SHEET: (R)-3-Methylmorpholine hydrochloride.
  • Australian Government Department of Health. (2016, July 1). Morpholine: Human health tier II assessment.
  • Cannon Water Technology, Inc. (n.d.). 0040 Morpholine Steamline Treatment Safety Data Sheet.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.